2-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-11(2)9-6-4-3-5-8(9)7-10;;/h3-6H,7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLIYZVHTDXITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-71-8 | |
| Record name | 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Aminomethyl)-N,N-dimethylaniline Dihydrochloride
Introduction
In the landscape of modern synthetic chemistry, aromatic diamines serve as pivotal structural motifs and versatile building blocks. Among these, 2-(aminomethyl)-N,N-dimethylaniline is a compound of significant interest, featuring a unique ortho-arrangement of a dimethylamino group and a primary aminomethyl substituent. This specific architecture makes it a valuable precursor in the development of novel pharmaceuticals, specialized ligands for catalysis, and advanced materials. Its structural relationship to other key intermediates, such as 2-aminobenzylamine, positions it within a class of compounds known for their utility in constructing complex heterocyclic systems like quinazolines.[1][2]
This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 2-(aminomethyl)-N,N-dimethylaniline, culminating in its isolation as a stable dihydrochloride salt. The presented pathway is designed for clarity, reproducibility, and scalability, drawing upon established and reliable chemical transformations. We will delve into the causality behind experimental choices, offering insights honed from practical application to ensure that researchers, scientists, and drug development professionals can confidently replicate and adapt this synthesis for their specific needs.
Overview of the Synthetic Strategy
The synthesis of 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride is efficiently executed via a robust three-step sequence starting from the commercially available 2-nitrobenzyl chloride. This strategy was selected for its reliance on high-yielding, well-characterized reactions and the accessibility of the required reagents.
The pathway unfolds as follows:
-
Nucleophilic Substitution: The synthesis commences with the amination of 2-nitrobenzyl chloride using dimethylamine. This reaction selectively forms the tertiary amine, N,N-dimethyl-2-nitrobenzylamine, by displacing the reactive benzylic chloride.
-
Chemoselective Reduction: The aromatic nitro group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and exceptional chemoselectivity, leaving the other functional groups intact.[3]
-
Salt Formation: The resulting free base, 2-(aminomethyl)-N,N-dimethylaniline, which contains two basic nitrogen centers, is converted into its more stable and easily handled dihydrochloride salt by treatment with hydrochloric acid.
This linear approach ensures a straightforward progression with clear purification points at each stage, maximizing the overall yield and final product purity.
Detailed Synthesis Protocol
Step 1: Synthesis of N,N-Dimethyl-2-nitrobenzylamine
Principle: This step involves a classic SN2 reaction where the nucleophilic dimethylamine attacks the electrophilic benzylic carbon of 2-nitrobenzyl chloride. The reaction is typically performed in a polar solvent to facilitate the dissolution of the amine salt and promote the substitution. An excess of dimethylamine or the addition of a tertiary amine base is crucial to neutralize the hydrochloric acid generated in situ, preventing the protonation of the dimethylamine nucleophile and driving the reaction to completion.[4]
Reaction Scheme:
(Image: Synthesis of N,N-Dimethyl-2-nitrobenzylamine)
Experimental Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-nitrobenzyl chloride (1.0 eq) and a suitable organic solvent such as tetrahydrofuran (THF) or ethanol (approx. 5-10 mL per gram of substrate).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Charge a 40% aqueous solution of dimethylamine (2.2 eq) into the dropping funnel.
-
Add the dimethylamine solution dropwise to the stirred solution of 2-nitrobenzyl chloride over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.[5]
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N,N-dimethyl-2-nitrobenzylamine as an oil.
-
For high-purity material, the crude product can be purified by vacuum distillation.[6]
Trustworthiness & Causality: The use of an aqueous solution of dimethylamine is a practical and safe alternative to handling gaseous dimethylamine.[5] The low reaction temperature during the initial addition helps to control the exothermicity of the reaction. The final extractive work-up effectively removes unreacted dimethylamine hydrochloride and other water-soluble impurities.
Step 2: Reduction of N,N-Dimethyl-2-nitrobenzylamine
Principle: The conversion of the aromatic nitro group to a primary amine is achieved through catalytic hydrogenation. This method is highly selective for the reduction of nitro groups in the presence of other functionalities like tertiary amines and the benzylic C-N bond.[3][7] Palladium on carbon (Pd/C) is an exceptionally effective catalyst for this transformation, facilitating the addition of hydrogen across the N-O bonds of the nitro group.[8]
Reaction Scheme:
(Image: Reduction of N,N-Dimethyl-2-nitrobenzylamine)
Experimental Protocol:
-
In a pressure-rated hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the N,N-dimethyl-2-nitrobenzylamine (1.0 eq) from Step 1 in methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% palladium on carbon catalyst (1-5 mol% Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care and preferably under an inert atmosphere.
-
Seal the reaction vessel, purge it several times with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.
-
Commence vigorous stirring or shaking and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to afford the crude 2-(aminomethyl)-N,N-dimethylaniline as an oil. The product is often of sufficient purity for the next step.
Expertise & Insights: The choice of solvent is critical; alcohols like methanol and ethanol are excellent for both dissolving the substrate and facilitating the hydrogenation process. Celite filtration is essential for the complete and safe removal of the fine Pd/C catalyst. Incomplete removal can lead to product degradation and contamination.
Step 3: Formation of this compound
Principle: The free base product from Step 2 has two basic sites: the aromatic dimethylamino group and the aliphatic primary amino group. Both will be readily protonated by a strong acid. By treating the free base with at least two equivalents of hydrochloric acid, the stable, crystalline, and non-hygroscopic dihydrochloride salt is formed, which greatly simplifies handling, purification, and storage.
Reaction Scheme:
(Image: Dihydrochloride Salt Formation)
Experimental Protocol:
-
Dissolve the crude 2-(aminomethyl)-N,N-dimethylaniline (1.0 eq) from Step 2 in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (2.0-2.2 eq). This can be a concentrated aqueous solution, a solution of HCl in isopropanol, or by bubbling dry HCl gas through the solution.[9]
-
Upon addition of the acid, a precipitate of the dihydrochloride salt will form.
-
Continue stirring the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any non-polar impurities.[10]
-
Dry the white crystalline solid under vacuum to a constant weight to yield the final product, this compound.
Authoritative Grounding: The formation of a hydrochloride salt is a standard and highly effective method for the purification of amines. The process leverages the significant difference in solubility between the free base and its salt form in organic solvents, allowing for selective crystallization.
Data Summary & Visualization
Quantitative Data Summary
The following table provides representative quantities and expected yields for the described synthesis, starting with 10 grams of 2-nitrobenzyl chloride.
| Parameter | Step 1: Amination | Step 2: Reduction | Step 3: Salt Formation |
| Primary Reagent | 2-Nitrobenzyl chloride | N,N-Dimethyl-2-nitrobenzylamine | 2-(Aminomethyl)-N,N-dimethylaniline |
| MW ( g/mol ) | 171.58 | 180.21 | 164.24 |
| Mass (g) | 10.0 | 9.9 (Assumed 95% yield) | 8.1 (Assumed 90% yield) |
| Moles | 0.058 | 0.055 | 0.049 |
| Product | N,N-Dimethyl-2-nitrobenzylamine | 2-(Aminomethyl)-N,N-dimethylaniline | Dihydrochloride Salt |
| MW ( g/mol ) | 180.21 | 164.24 | 237.16 |
| Theoretical Yield (g) | 10.49 | 9.03 | 11.62 |
| Typical Yield (%) | 90-98% | 85-95% | 95-99% |
Synthetic Workflow Diagram
The logical flow of the synthesis is depicted in the following diagram, outlining the progression from starting material to the final product with key reagents for each transformation.
Caption: Synthetic pathway for this compound.
Conclusion
This guide has detailed a logical, efficient, and well-substantiated three-step synthesis for this compound. By beginning with a readily available precursor and employing high-yielding, chemoselective reactions, this protocol provides a reliable route to a valuable chemical intermediate. The emphasis on the underlying chemical principles and practical insights at each stage is intended to empower researchers to execute this synthesis with a high degree of confidence and success. The final product, isolated as a stable crystalline solid, is ideally suited for further use in discovery and development programs across the chemical sciences.
References
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Title: Synthesis of N,N-dimethyl-p-nitrobenzylamine Source: PrepChem.com URL: [Link]
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Title: Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups Source: PMC - NIH URL: [Link]
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Title: Synthesis of N,N-dimethyl-2-aminobenzenemethanesulfonamide Source: PrepChem.com URL: [Link]
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Title: Preparation method of N,N-dimethyl benzylamine Source: Eureka | Patsnap URL: [Link]
- Title: Process for preparing 4-amino-N, N-dimethylbenzylamine Source: Google Patents URL
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Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]
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Title: FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE Source: Rasayan Journal of Chemistry URL: [Link]
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ortho-aminomethylation of N,N-dimethylaniline methods
An In-depth Technical Guide to the ortho-Aminomethylation of N,N-Dimethylaniline
Abstract
The introduction of an aminomethyl group at the ortho-position of N,N-dimethylaniline yields a versatile structural motif, 2-(aminomethyl)-N,N-dimethylaniline, which serves as a valuable building block in pharmaceutical and materials science. This guide provides a comprehensive overview of the principal synthetic strategies for achieving this transformation. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of key methodologies, including the classical Mannich reaction, the highly regioselective Directed ortho-Metalation (DoM), and the elegant Sommelet-Hauser rearrangement. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of these essential synthetic pathways.
Introduction: The Strategic Importance of ortho-Functionalization
N,N-dimethylaniline is a readily available and highly activated aromatic system. The powerful electron-donating nature of the dimethylamino group directs electrophilic substitution primarily to the ortho and para positions. While this inherent reactivity is useful, achieving exclusive ortho-functionalization often requires specific and nuanced synthetic strategies. The resulting ortho-aminomethylated products are not merely synthetic curiosities; they are precursors to complex heterocyclic systems, ligands for catalysis, and pharmacologically active molecules. This guide will explore the chemical logic behind the most effective methods to install this crucial functional group with precision.
The Mannich Reaction: A Classical Approach via Electrophilic Aromatic Substitution
The Mannich reaction is a cornerstone of organic synthesis, providing a direct route to β-amino carbonyl compounds.[1] In the context of N,N-dimethylaniline, it functions as a three-component electrophilic aromatic substitution that installs an aminomethyl group onto the activated ring.[2][3]
Mechanistic Rationale
The reaction proceeds through two primary stages. The causality behind this pathway is the in-situ generation of a potent electrophile that can overcome the aromaticity of the aniline ring.
-
Formation of the Iminium Ion: The reaction is typically initiated by the acid-catalyzed condensation of a secondary amine (like dimethylamine) with formaldehyde.[4][5] This process forms a highly electrophilic dimethylaminomethyl cation, often referred to as an Eschenmoser's salt precursor or an iminium ion.[5][6] The formation of this reactive species is the driving force of the initial step.
-
Electrophilic Attack: The electron-rich ring of N,N-dimethylaniline acts as the nucleophile, attacking the iminium ion.[2] Due to the strong activating and ortho, para-directing effect of the N,N-dimethyl group, the attack occurs preferentially at these positions. Steric hindrance at the ortho position can sometimes favor the formation of the para isomer, leading to product mixtures.
Comparative Data for Mannich-type Reactions
| Reagents | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Formaldehyde, Dimethylamine HCl | Ethanol/Water | Reflux | Moderate | Classic conditions; often yields a mixture of ortho and para isomers.[4] |
| Eschenmoser's Salt [(CH₃)₂N=CH₂]⁺I⁻[7] | Dichloromethane | 0 to RT | Good-High | Uses a pre-formed, highly reactive iminium salt for milder conditions.[8][9] |
| Bis(dimethylamino)methane, Acid catalyst | Acetonitrile | 80 | Good | Serves as a stable source for the iminium ion.[8] |
Experimental Protocol: Aminomethylation using Eschenmoser's Salt
The use of a pre-formed iminium salt like Eschenmoser's salt offers greater control and often proceeds under milder conditions than the traditional three-component system.[10]
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,N-dimethylaniline (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) via syringe to dissolve the substrate. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Eschenmoser's salt (1.1 eq) portion-wise to the stirred solution over 15 minutes. The salt is hygroscopic and should be handled quickly.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure ortho-aminomethylated product.
Directed ortho-Metalation (DoM): The Regioselective Powerhouse
Directed ortho-Metalation (DoM) is arguably the most powerful and regioselective method for functionalizing the ortho-position of aromatic rings bearing a directing metalation group (DMG).[11][12] The tertiary amine of N,N-dimethylaniline serves as an excellent DMG.[11]
Mechanistic Rationale
The strategy relies on a two-step sequence where the substrate is first deprotonated at the ortho-position, creating a potent nucleophile that is then trapped by an electrophile.
-
Directed Deprotonation: The heteroatom (nitrogen) of the N,N-dimethylamino group coordinates to a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[13] This coordination brings the base into close proximity to the ortho C-H bond, facilitating its deprotonation to form a thermodynamically stable aryllithium intermediate.[11] This step is performed at low temperatures (e.g., -78 °C) to prevent side reactions. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the lithiation.[12]
-
Electrophilic Quench: The generated aryllithium species is a strong nucleophile. It is then treated with a suitable electrophile to install the desired functional group. For aminomethylation, an iminium ion or a precursor like N-(chloromethyl)-N,N-dimethylamine would be the electrophile of choice.
Experimental Protocol: DoM of N,N-Dimethylaniline
This protocol requires strict anhydrous and anaerobic conditions. All glassware should be flame-dried, and all reagents and solvents must be anhydrous.
-
Setup: Assemble a flame-dried, three-neck flask with a stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Charge: Add anhydrous tetrahydrofuran (THF) to the flask via cannula. Add TMEDA (1.2 eq) followed by N,N-dimethylaniline (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (1.1 eq, as a solution in cyclohexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophile Preparation: In a separate flame-dried flask, prepare or dissolve the aminomethylating electrophile (e.g., Eschenmoser's salt, 1.2 eq) in anhydrous THF.
-
Quench: Slowly transfer the solution of the electrophile into the aryllithium solution at -78 °C via cannula.
-
Warming and Workup: After stirring for an additional 1-2 hours at low temperature, allow the reaction to slowly warm to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.
The Sommelet-Hauser Rearrangement: An Indirect but Elegant Route
The Sommelet-Hauser rearrangement is an intramolecular[14][15]-sigmatropic rearrangement that converts specific benzyl quaternary ammonium salts into ortho-alkylated N,N-dialkylbenzylamines.[16][17] While it does not start from N,N-dimethylaniline, it is a powerful method for achieving the target substitution pattern.
Mechanistic Rationale
The reaction is initiated by a strong base, such as sodium amide (NaNH₂) in liquid ammonia.[18]
-
Ylide Formation: The base deprotonates either the benzylic position or one of the N-methyl groups of the starting quaternary ammonium salt. While deprotonation at the benzylic position is kinetically favored, the resulting ylide is less reactive. Deprotonation of a methyl group forms a different ylide in a smaller equilibrium concentration.[17][18]
-
[14][15]-Sigmatropic Rearrangement: The more reactive N-methyl ylide undergoes a concerted[14][15]-sigmatropic rearrangement. This pericyclic reaction proceeds through a five-membered cyclic transition state, leading to the formation of a non-aromatic cyclohexadiene intermediate.[17]
-
Aromatization: A final proton transfer step leads to the rearomatization of the ring, yielding the thermodynamically stable ortho-substituted N,N-dimethylbenzylamine product.[16]
Comparative Analysis of Methods
| Method | Regioselectivity | Conditions | Key Advantages | Key Limitations |
| Mannich Reaction | ortho/para | Acidic, moderate to high temp. | Operationally simple, uses common reagents.[3] | Often poor regioselectivity, potential for side reactions. |
| Directed ortho-Metalation | Exclusively ortho | Cryogenic (-78 °C), strictly anhydrous. | Excellent and predictable regioselectivity.[12] | Requires strong organometallic bases, sensitive to moisture/air. |
| Sommelet-Hauser Rearrangement | Exclusively ortho | Strong base (NaNH₂), liq. NH₃. | High regioselectivity, unique transformation.[18] | Requires a specific quaternary salt precursor, harsh conditions. |
Conclusion for the Practicing Scientist
The synthesis of ortho-aminomethylated N,N-dimethylaniline can be approached through several distinct strategies, each with its own set of advantages and operational demands.
-
For rapid, albeit potentially unselective, synthesis from basic starting materials, the Mannich reaction remains a viable option.
-
For applications demanding absolute regiochemical purity, Directed ortho-Metalation is the superior and most reliable strategy, despite its requirement for stringent reaction conditions.
-
The Sommelet-Hauser rearrangement provides an elegant, mechanistically distinct alternative for accessing the target scaffold, provided the necessary quaternary ammonium salt is available.
The choice of method will ultimately be dictated by the specific requirements of the synthetic target, the available laboratory equipment, and the desired level of regiochemical control. Understanding the fundamental principles behind each of these transformations empowers the researcher to make informed decisions and efficiently access these valuable chemical intermediates.
References
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YouTube. Eschweiler-Clarke Reaction. Available at: [Link]
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Mulvey, R. E., et al. (2011). Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation. Dalton Transactions. Available at: [Link]
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Procter, D. J., et al. (2016). A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes. Angewandte Chemie International Edition. Available at: [Link]
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chemeurope.com. Eschenmoser's salt. Available at: [Link]
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Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Available at: [Link]
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Wikipedia. Sommelet–Hauser rearrangement. Available at: [Link]
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YouTube. Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. Available at: [Link]
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Wikipedia. Mannich reaction. Available at: [Link]
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Wikipedia. Eschenmoser's salt. Available at: [Link]
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PubMed. Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation. Available at: [Link]
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Wikipedia. Directed ortho metalation. Available at: [Link]
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NROChemistry. Mannich Reaction. Available at: [Link]
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AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link]
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2-(aminomethyl)-N,N-dimethylaniline dihydrochloride CAS number
An In-Depth Technical Guide to 2-(Aminomethyl)-N,N-dimethylaniline and its Dihydrochloride Salt
Executive Summary: This document provides a comprehensive technical overview of 2-(aminomethyl)-N,N-dimethylaniline and its dihydrochloride salt, a substituted aniline derivative with significant potential as a chemical intermediate and building block in research and development. While the dihydrochloride form enhances stability and solubility, this guide addresses the technical specifications of the parent compound and the projected characteristics of its salt. We will delve into its chemical identity, plausible synthesis pathways, prospective applications based on its structural features, robust analytical methodologies for quality control, and critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound for evaluation and application in their work.
Chemical Identification and Core Properties
2-(Aminomethyl)-N,N-dimethylaniline is a substituted aromatic amine. The dihydrochloride salt is formed by the protonation of its two basic nitrogen centers—the primary aminomethyl group and the tertiary N,N-dimethylamino group. This conversion into a salt form is a common strategy in chemical and pharmaceutical development to improve a compound's stability, shelf-life, and solubility in aqueous media.
The primary identifier for the free base form of this compound is its Chemical Abstracts Service (CAS) number.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 2-(Aminomethyl)-N,N-dimethylaniline | [1][2] |
| Synonyms | CN(C)C1=CC=CC=C1CN | [1] |
| CAS Number (Free Base) | 57678-45-2 | [1][2] |
| CAS Number (Dihydrochloride) | Not explicitly available in public databases. | |
| Molecular Formula (Free Base) | C₉H₁₄N₂ | [1] |
| Molecular Weight (Free Base) | 150.22 g/mol | [1] |
| Molecular Formula (Dihydrochloride) | C₉H₁₆N₂Cl₂ | |
| Molecular Weight (Dihydrochloride) | 223.15 g/mol |
Table 2: Physicochemical Properties
| Property | Value | Rationale & Insights |
| Appearance | Expected to be a powder or crystalline solid. | The salt form of amines typically presents as a solid, which is advantageous for handling and formulation compared to potentially liquid free bases.[3] |
| Purity | Typically supplied at ≥95-98% purity. | Purity is critical for use as a research chemical or synthetic intermediate to avoid side reactions.[1][3] |
| Solubility | Expected to have good solubility in water and polar protic solvents like methanol and ethanol. | The dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, enhancing solubility in aqueous systems over the parent compound. |
| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature (or 2-8°C) environment. | Stability is paramount; storage conditions are designed to protect against moisture, light, and air, which can degrade amine compounds.[1] |
| Stability | Light-sensitive and potentially hygroscopic. | Aromatic amines can be susceptible to oxidation and degradation upon exposure to light and air. The salt form is generally more stable than the free base.[4] |
Synthesis and Manufacturing Insights
While a specific, documented large-scale synthesis for 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride is not publicly detailed, a logical and industrially viable pathway can be constructed based on established organic chemistry principles. The process involves the synthesis of the free base followed by a straightforward acid-base reaction to form the dihydrochloride salt.
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-stage process:
-
Formation of the Free Base: A common route to synthesize N,N-dialkylanilines involves the methylation of a primary or secondary aniline.[5] For this specific ortho-substituted compound, a plausible starting material would be 2-aminobenzylamine or a related precursor, followed by exhaustive methylation of the aromatic amine.
-
Formation of the Dihydrochloride Salt: The purified free base, 2-(aminomethyl)-N,N-dimethylaniline, is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether). Two molar equivalents of hydrochloric acid (either as a concentrated aqueous solution or as HCl gas dissolved in a solvent) are then added. The dihydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration, washed, and dried. This is a standard and highly efficient method for producing amine hydrochloride salts.[5]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final, purified dihydrochloride product.
Caption: Proposed two-stage synthesis workflow for the target compound.
Applications in Research and Drug Development
The specific applications for this compound are not extensively documented. However, its chemical structure, featuring multiple reactive sites, makes it a highly versatile building block for various applications. N,N-Dimethylaniline and its derivatives are widely used as intermediates and reagents.[6][7]
-
Pharmaceutical Synthesis: The molecule contains two key functional groups: a primary amine and a tertiary aniline. This makes it an excellent scaffold or intermediate for synthesizing more complex drug candidates. The primary amine can be readily modified to form amides, sulfonamides, or imines, while the aromatic ring can undergo further substitution.
-
Chemical Intermediate: It can serve as a raw material in the production of dyes, pesticides, and other specialty chemicals.[6] The N,N-dimethylaniline moiety is a common structural feature in various dyes.[8]
-
Ligand Synthesis for Catalysis: The diamine structure suggests its potential use as a bidentate ligand for transition metals in catalysis. Such ligands are crucial in facilitating a wide range of organic transformations.
-
Polymer Chemistry: N,N-dimethylaniline itself is used as a polymerization accelerator, particularly for resins and bone cements.[5] The subject compound could be investigated for similar or modified catalytic properties.
Analytical and Quality Control Protocols
Ensuring the identity, purity, and quality of this compound is essential for its reliable use in any application. A multi-step analytical protocol is required for comprehensive characterization.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an ion-pairing agent or buffer like TFA) is typically effective for separating the main compound from impurities. Detection is usually performed with a UV detector. The method must be validated for accuracy and precision.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra provide unambiguous information about the arrangement of protons and carbons, confirming the identity of the compound and the absence of structural isomers.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base. The resulting mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺.
-
Titration: Acid-base or potentiometric titration can be used to determine the assay (purity) of the dihydrochloride salt, quantifying the amount of hydrochloride present. This provides a measure of the compound's strength as a salt.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of functional groups present in the molecule, serving as a fingerprint for identity verification.
Quality Control Workflow
The following diagram outlines a standard QC workflow for the release of a batch of the material.
Sources
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A Senior Application Scientist's Guide to Determining the Aqueous Solubility of 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Abstract
Introduction: The Importance of Solubility in a Research and Development Context
2-(aminomethyl)-N,N-dimethylaniline is a substituted aniline derivative that can serve as a valuable building block in organic synthesis. Its dihydrochloride salt form is often utilized to improve stability and handling properties. However, the introduction of ionizable groups significantly impacts a molecule's aqueous solubility, a parameter that is fundamental to its utility. In drug development, for instance, poor aqueous solubility can lead to low bioavailability and erratic absorption, ultimately hindering the therapeutic potential of a compound.[1][2] Therefore, a thorough understanding and accurate measurement of solubility are indispensable early in the development process.[1][2]
This guide will provide the necessary theoretical background and practical, field-proven protocols to empower researchers to determine the aqueous solubility of 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride with confidence.
Physicochemical Properties and Theoretical Solubility Considerations
Before embarking on experimental solubility determination, it is crucial to understand the inherent physicochemical properties of the compound .
Table 1: Physicochemical Properties of 2-(aminomethyl)-N,N-dimethylaniline and its Dihydrochloride Salt
| Property | 2-(aminomethyl)-N,N-dimethylaniline (Free Base) | This compound | Source |
| Molecular Formula | C9H14N2 | C9H16Cl2N2 | |
| Molecular Weight | 150.22 g/mol | 223.14 g/mol | |
| Appearance | Not specified (likely an oil or solid) | Powder or crystals | |
| pKa (predicted) | ~9.5 (aminomethyl), ~5.0 (N,N-dimethylaniline) | Not Applicable | [3] |
The presence of two basic nitrogen atoms in 2-(aminomethyl)-N,N-dimethylaniline means that its charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. The dihydrochloride salt form implies that both nitrogen atoms are protonated. The solubility of amine salts in water is generally higher than that of the corresponding free base. However, the "common ion effect" can sometimes lead to decreased solubility of a hydrochloride salt in solutions with high chloride concentrations, such as at gastric pH.[4]
The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized forms of the compound at a given pH, which is a key determinant of solubility.
Experimental Determination of Aqueous Solubility
There are two primary types of solubility that are relevant in a research and development setting: thermodynamic solubility and kinetic solubility.
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5] It is typically determined using the shake-flask method, which is considered the "gold standard".[6]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often used in high-throughput screening during early drug discovery.[1][2][7] It is generally determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.[1][2][7]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a robust and reliable technique for determining the equilibrium solubility of a compound.[6]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).
-
The use of excess solid is crucial to ensure that equilibrium is reached.[8]
-
-
Equilibration:
-
Phase Separation:
-
Quantification:
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
Use the calibration curve to determine the concentration of the compound in the diluted supernatant.
-
Calculate the thermodynamic solubility in mg/mL or µM, accounting for the dilution factor.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Method
Kinetic solubility assays are designed for speed and are well-suited for screening large numbers of compounds.[1][11]
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[1]
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the aqueous buffer of choice to each well.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[8]
-
-
Incubation and Precipitation Detection:
-
Quantification (Optional but Recommended):
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
-
Caption: Workflow for Kinetic Solubility Determination.
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is essential for accurate solubility determination. HPLC with UV detection is a common and reliable choice for aromatic compounds like 2-(aminomethyl)-N,N-dimethylaniline.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a photodiode array detector is useful for this).
-
Column Temperature: 30°C.
Data Presentation
The results of the solubility studies should be presented in a clear and concise manner. A tabular format is highly recommended.
Table 2: Example of Thermodynamic Solubility Data Presentation
| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 2.0 | 25 | ||
| 5.0 | 25 | ||
| 7.4 | 25 | ||
| 2.0 | 37 | ||
| 5.0 | 37 | ||
| 7.4 | 37 |
Conclusion
While the specific solubility of this compound is not readily found in existing literature, this guide provides the necessary framework for any researcher to confidently and accurately determine this crucial parameter. By following the detailed protocols for thermodynamic and kinetic solubility determination, and by employing a validated analytical method for quantification, reliable data can be generated. This data will be invaluable for making informed decisions in a variety of research and development applications, from optimizing reaction conditions in chemical synthesis to guiding formulation strategies in drug development.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Agilent. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]
-
PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Schmidt, V. S. (1967). The Solubility of Amine Salts in Solvents of Low Polarity and the Influence of Diluents on the Extraction Properties of Amine Salts. SciSpace. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
ChemBK. (2024). p-Amino-N,N-dimethylaniline monohydrochloride. Retrieved from [Link]
-
PubMed. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
-
FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]
-
PubChem. (n.d.). 2,N-Dimethylaniline. Retrieved from [Link]
-
Loba Chemie. (n.d.). N,N-DIMETHYL p-PHENYLENEDIAMINE DIHYDROCHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]
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Spectroscopic Characterization of 2-(aminomethyl)-N,N-dimethylaniline: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(aminomethyl)-N,N-dimethylaniline (CAS No: 57678-45-2), a substituted aniline derivative with applications in chemical synthesis. While direct, publicly available experimental spectra for this specific molecule are limited, this document leverages established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.
Introduction to the Spectroscopic Analysis of Substituted Anilines
The electronic properties and, consequently, the spectroscopic characteristics of aniline are significantly influenced by the nature and position of substituents on the aromatic ring.[1] These modifications alter the electron density on the nitrogen atom and throughout the molecule, affecting its basicity, reactivity, and how it interacts with electromagnetic radiation.[1] In 2-(aminomethyl)-N,N-dimethylaniline, the presence of both an electron-donating N,N-dimethylamino group and an aminomethyl group in the ortho position creates a unique electronic environment that will be reflected in its spectra.
The N,N-dimethylamino group is a strong activating group that donates electron density to the aromatic ring through resonance. Conversely, the aminomethyl group is primarily an inductively withdrawing group due to the electronegativity of the nitrogen atom, although the primary amine itself can participate in hydrogen bonding. The interplay of these electronic effects dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(aminomethyl)-N,N-dimethylaniline, both ¹H and ¹³C NMR will provide critical information for structural verification.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-(aminomethyl)-N,N-dimethylaniline in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the N,N-dimethyl protons, the benzylic methylene protons, and the primary amine protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H3, H4, H5, H6) | 6.7 - 7.3 | Multiplet | 4H |
| -CH₂-NH₂ | ~3.8 | Singlet | 2H |
| -N(CH₃)₂ | ~2.7 | Singlet | 6H |
| -NH₂ | ~1.5 (broad) | Singlet | 2H |
Causality Behind Experimental Choices and Predictions:
-
Solvent: CDCl₃ is a standard, non-protic solvent for NMR that would solubilize the compound without exchanging with the amine protons, allowing for their observation.
-
Aromatic Protons: The electron-donating N,N-dimethylamino group will shield the aromatic protons, causing them to appear at a relatively upfield region (lower ppm) compared to benzene (7.34 ppm). The complex splitting pattern (multiplet) arises from the ortho, meta, and para coupling between the four non-equivalent aromatic protons.
-
Methylene Protons (-CH₂-): These benzylic protons are adjacent to an electron-withdrawing amino group, which deshields them, leading to a downfield shift. A singlet is predicted as there are no adjacent protons to couple with.
-
N,N-dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the attachment to the nitrogen and the aromatic ring.
-
Amine Protons (-NH₂): The chemical shift of primary amine protons can vary significantly depending on concentration, temperature, and solvent due to hydrogen bonding. They typically appear as a broad singlet and may exchange with trace amounts of D₂O in the solvent, causing the signal to disappear.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (C1-C6) | 115 - 152 |
| -CH₂-NH₂ | ~45 |
| -N(CH₃)₂ | ~40 |
Expert Insights:
-
Aromatic Carbons: The carbon attached to the N,N-dimethylamino group (C1) and the carbon attached to the aminomethyl group (C2) will be significantly influenced by these substituents. The remaining aromatic carbons will have shifts determined by their position relative to these groups.
-
Aliphatic Carbons: The chemical shifts of the methylene and methyl carbons are in the expected range for such functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3250 | N-H stretch (primary amine) | Medium (two bands) |
| 3050 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2800 | C-H stretch (aliphatic) | Medium to Strong |
| 1620 - 1580 | N-H bend (primary amine) | Medium |
| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 1350 - 1250 | C-N stretch (aromatic amine) | Strong |
| 1250 - 1020 | C-N stretch (aliphatic amine) | Medium |
| 770 - 730 | C-H bend (ortho-disubstituted) | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A small amount of the neat liquid or solid sample is placed directly on the ATR crystal. The spectrum is then acquired over the range of 4000-400 cm⁻¹. This technique requires minimal sample preparation.
Interpretation of Key Peaks:
-
N-H Stretching: The presence of a primary amine (-NH₂) is typically indicated by two absorption bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[2]
-
C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).
-
C-N Stretching: A strong band corresponding to the aromatic C-N stretch is expected, as is a medium band for the aliphatic C-N stretch.
-
Aromatic Substitution: A strong band in the 770-730 cm⁻¹ region is characteristic of ortho-disubstitution on a benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
For 2-(aminomethyl)-N,N-dimethylaniline (Molecular Formula: C₉H₁₄N₂, Molecular Weight: 150.22 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key features:
| m/z | Predicted Fragment | Significance |
| 150 | [M]⁺ | Molecular Ion |
| 135 | [M - CH₃]⁺ | Loss of a methyl group |
| 121 | [M - CH₂NH]⁺ | Alpha-cleavage |
| 106 | [121 - CH₃]⁺ | Subsequent loss of a methyl group |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Fragmentation Pathway:
Fragmentation of 2-(aminomethyl)-N,N-dimethylaniline.
Expert Interpretation:
-
Molecular Ion: The peak at m/z 150 corresponds to the intact molecule with one electron removed.
-
Alpha-Cleavage: The bond between the benzylic carbon and the primary amine is susceptible to cleavage, a common fragmentation pathway for amines. This would result in the loss of a •CH₂NH radical, leading to a stable benzylic cation at m/z 121. This is often a very prominent peak in the spectrum.
-
Loss of a Methyl Group: Fragmentation can also occur via the loss of a methyl radical from the N,N-dimethylamino group, resulting in a fragment at m/z 135.
Conclusion
The spectroscopic characterization of 2-(aminomethyl)-N,N-dimethylaniline can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed prediction and interpretation of the expected spectral data based on fundamental principles and analysis of related compounds. These predicted data serve as a robust reference for researchers working with this compound, enabling them to confirm its identity and purity with a high degree of confidence. The self-validating nature of these combined techniques, where the data from each method corroborates the others, ensures the trustworthiness of the structural assignment.
References
-
Thompson, H. W. (1948). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 194(1037), 141-152. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
stability of ortho-aminomethyl N,N-dimethylaniline salts
An In-depth Technical Guide to the Stability of ortho-Aminomethyl N,N-dimethylaniline Salts
Abstract
This technical guide provides a comprehensive examination of the chemical . These compounds are of significant interest in pharmaceutical and chemical research due to their unique structural features. However, their utility is intrinsically linked to their stability. This document delineates the core chemical principles governing their stability, details potential degradation pathways, and provides robust, field-proven protocols for stability assessment. It is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate stability challenges associated with this class of molecules.
Introduction: The Structural and Chemical Landscape
ortho-Aminomethyl N,N-dimethylaniline is a substituted aniline derivative characterized by three key functional groups: a tertiary aromatic amine (the N,N-dimethylaniline core), a primary benzylic amine (the aminomethyl group), and a specific ortho-substitution pattern. The formation of salts, typically through protonation of one or both nitrogen atoms, is crucial for modulating physicochemical properties such as solubility.
The stability of these salts is a complex interplay of the electronic and steric effects of these groups. The N,N-dimethylamino group is a strong electron-donating group, increasing the electron density of the aromatic ring and making it susceptible to oxidation.[1] Conversely, the ortho-aminomethyl group, particularly in its protonated (ammonium) form, can exert a significant electron-withdrawing field effect. This intramolecular interaction can lower the pKa of the neighboring functional groups and potentially act as an intramolecular catalyst for certain reactions, a phenomenon observed in related ortho-substituted systems like aminomethylphenylboronic acids.[2][3] Understanding this electronic dichotomy is fundamental to predicting and interpreting the stability profile of these salts.
Synthesis and Salt Formation
The synthesis of the parent compound, N,N-dimethylaniline, is typically achieved through the alkylation of aniline with methanol or dimethyl ether in the presence of an acid catalyst.[1][4] The introduction of the ortho-aminomethyl group requires more specialized synthetic strategies, often involving directed ortho-metalation or functionalization of a suitable ortho-substituted precursor.
Once the free base is synthesized, salt formation is achieved by reacting it with a chosen acid (e.g., HCl, HBr, H₂SO₄) in an appropriate solvent. The choice of the counter-ion can itself influence the stability and hygroscopicity of the final salt form.
Key Degradation Pathways
The chemical structure of ortho-aminomethyl N,N-dimethylaniline salts predisposes them to several degradation pathways. A thorough understanding of these pathways is the first step in developing stability-indicating methods and mitigation strategies.[5][6]
Oxidation
Oxidation is one of the most common degradation routes for molecules containing electron-rich groups like tertiary amines and anilines.[7] The N,N-dimethylaniline moiety is particularly susceptible.
-
N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide. This reaction can be mediated by atmospheric oxygen or oxidizing agents.
-
N-Dealkylation: Oxidative processes can lead to the removal of one or both methyl groups from the tertiary amine, yielding N-methylaniline and aniline derivatives, respectively.[8][9] This is a known metabolic pathway for N,N-dimethylaniline and can also occur under chemical stress.[1]
-
Ring Oxidation & Polymerization: The electron-rich aromatic ring is activated towards electrophilic attack and oxidation, which can lead to the formation of hydroxylated byproducts, quinone-like structures, and ultimately, colored polymeric impurities. Aromatic amines are known to be prone to oxidation.[10]
Intramolecular Cyclization
The proximate ortho-aminomethyl and N,N-dimethylamino groups create the potential for intramolecular reactions. Under certain conditions (e.g., heat or specific pH ranges), an intramolecular nucleophilic attack could occur, leading to the formation of a cyclic product and the elimination of a methyl group.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photolytic degradation. This can occur through non-oxidative pathways like rearrangement and cleavage, or through oxidative pathways if oxygen is present.[11] Aromatic systems are often photosensitive, and forced degradation studies should always include photostability testing.
The diagram below illustrates the primary degradation pathways for ortho-aminomethyl N,N-dimethylaniline salts.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocols
The following protocols are starting points and should be optimized to achieve the target degradation level. The use of a robust analytical method, such as LC-MS/MS, is highly recommended for both separation and identification of degradants. [12] Protocol 4.2.1: Acid and Base Hydrolysis
-
Preparation: Prepare a solution of the salt at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Stress: To one aliquot, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Stress: To a second aliquot, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Heat the samples at a controlled temperature (e.g., 60°C) and collect time points (e.g., 2, 6, 24 hours).
-
Quenching: At each time point, withdraw a sample and immediately neutralize it (add an equimolar amount of base for the acid-stressed sample and acid for the base-stressed sample) to halt the degradation.
-
Analysis: Analyze by HPLC/LC-MS.
Protocol 4.2.2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the salt.
-
Stress Application: Add a volume of hydrogen peroxide solution to achieve a final concentration of 3% H₂O₂. [11]3. Incubation: Store the sample at room temperature, protected from light, and collect time points. The reaction is often rapid.
-
Analysis: Analyze directly or after dilution. No quenching is typically required, but it's important to verify that the analyte is not degrading in the analytical mobile phase.
Protocol 4.2.3: Thermal and Photolytic Degradation
-
Thermal (Solid): Place a known amount of the solid salt in a vial and store it in an oven at an elevated temperature (e.g., 80°C).
-
Thermal (Solution): Prepare a 1 mg/mL solution and store it in an oven at an elevated temperature (e.g., 60°C), protected from light.
-
Photostability: Expose both solid and solution samples to controlled light conditions as specified in ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: At specified time points, dissolve the solid sample or dilute the solution sample for analysis.
Data Interpretation and Quantitative Summary
The primary outputs of these studies are chromatograms showing the decrease in the parent peak area and the appearance of new peaks corresponding to degradation products. A mass balance calculation should be performed to ensure that all major degradants are accounted for.
Table 1: Example Data Summary from Forced Degradation Studies
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradant 1 (RRT) | Major Degradant 2 (RRT) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | 95.2 | 1.2% (RRT 0.85) | - | 98.9 |
| 0.1 M NaOH, 60°C | 24 h | 91.5 | 3.1% (RRT 0.92) | 1.8% (RRT 1.15) | 99.1 |
| 3% H₂O₂, RT | 6 h | 82.1 | 8.9% (RRT 1.10, N-Oxide) | 4.5% (RRT 0.75) | 98.2 |
| 80°C, Solid | 72 h | 98.8 | - | - | 99.5 |
| Photostability (ICH Q1B) | - | 94.3 | 2.5% (RRT 1.30) | - | 98.7 |
RRT = Relative Retention Time
Strategies for Stabilization
Insights gained from forced degradation studies are critical for developing strategies to enhance the . [5]
-
pH Control and Formulation: Since the compound may exhibit pH-dependent stability, formulating the final product within a specific pH range where degradation is minimal is a primary strategy. Buffering agents can be employed to maintain this optimal pH.
-
Exclusion of Oxygen: Given the high susceptibility to oxidation, packaging under an inert atmosphere (e.g., nitrogen or argon) and the inclusion of antioxidants or oxygen scavengers in the formulation can significantly improve stability.
-
Light Protection: If the salt is found to be photosensitive, the use of amber vials or other light-blocking packaging is mandatory.
-
Salt Form Selection: Different acid counter-ions can lead to salts with varying crystal lattice energies, hygroscopicity, and ultimately, stability. A salt screening study may be warranted to identify the most stable form.
-
Storage Conditions: Based on thermal stability data, appropriate storage temperatures (e.g., refrigerated or controlled room temperature) must be defined to ensure the shelf-life of the material.
Conclusion
The is a multifaceted challenge governed by the interplay of their unique structural elements. A systematic approach, grounded in the principles of chemical kinetics and reaction mechanisms, is essential for characterization. Forced degradation studies provide the empirical foundation for this understanding, revealing vulnerabilities to oxidation, pH extremes, and light. By leveraging this knowledge, researchers and drug development professionals can implement rational stabilization strategies, ensuring the integrity, safety, and efficacy of products containing these valuable chemical entities.
References
- Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel - JRC Publications Repository. (n.d.).
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N,N-Dimethylaniline - Wikipedia. (n.d.). Retrieved from [Link]
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Biodegradation of N,N diethylaniline in a contaminated aquifer: Laboratory- and field-scale evidences | Request PDF. (2025, August 9). Retrieved from [Link]
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What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? - Quora. (2018, October 25). Retrieved from [Link]
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The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023, January 13). Retrieved from [Link]
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On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC - PubMed Central. (2014, February 1). Retrieved from [Link]
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(PDF) Protonation Behavior and Stability of Micelles of N-Lauroylaminoalkyl-Dimethylamine Oxides-Effects of Added Salt Concentration and Spacer Length - ResearchGate. (2025, August 6). Retrieved from [Link]
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The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed. (n.d.). Retrieved from [Link]
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The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC - NIH. (2019, August 23). Retrieved from [Link]
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A Technical Guide to 2-(Aminomethyl)-N,N-dimethylaniline: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-N,N-dimethylaniline is a substituted aniline derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive primary amine and a tertiary amine on an aromatic scaffold, makes it an attractive starting point for the synthesis of a diverse range of complex molecules. This guide provides an in-depth overview of its commercial availability, synthesis, physicochemical properties, and potential applications in the pharmaceutical sciences, grounded in technical expertise and supported by authoritative references.
Commercial Availability and Procurement
2-(Aminomethyl)-N,N-dimethylaniline is available from several chemical suppliers, catering to research and development needs. When procuring this compound, it is crucial to consider purity, quantity, and the supplier's quality control standards.
Table 1: Commercial Suppliers of 2-(Aminomethyl)-N,N-dimethylaniline
| Supplier | Product Number (Example) | Purity | Available Quantities |
| BLDpharm | BD182513 | ≥98% | 250mg, 1g, 5g |
| Lead Sciences | BD182513 | 98% | 250mg, 1g, 5g |
| EON Biotech | 57678-45-2 | Not specified | Inquire |
Note: Availability and product details are subject to change. Researchers should consult the respective supplier's website for the most current information.
For laboratory-scale research, 2-(aminomethyl)-N,N-dimethylaniline is typically supplied in quantities ranging from milligrams to several grams. For larger-scale synthesis or process development, inquiries for bulk quantities can be made directly to the suppliers. Proper storage is critical to maintain the compound's integrity; it should be kept in a dark place and sealed in a dry environment at 2-8°C.[1]
Synthesis of 2-(Aminomethyl)-N,N-dimethylaniline: A Practical Protocol
While several synthetic routes to 2-(aminomethyl)-N,N-dimethylaniline are conceivable, a common and reliable method involves the reductive amination of 2-(dimethylamino)benzaldehyde. This two-step, one-pot procedure is well-established in organic synthesis and can be readily adapted for this specific target.[2]
Workflow for the Synthesis of 2-(Aminomethyl)-N,N-dimethylaniline
Caption: Reductive amination workflow for synthesizing 2-(aminomethyl)-N,N-dimethylaniline.
Detailed Experimental Protocol
Materials:
-
2-(Dimethylamino)benzaldehyde
-
Ammonium acetate
-
Methanol (anhydrous)
-
Sodium borohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(dimethylamino)benzaldehyde (1.0 equivalent) in anhydrous methanol. To this solution, add ammonium acetate (3.0 equivalents). Stir the reaction mixture at room temperature for 2-3 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(aminomethyl)-N,N-dimethylaniline.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 2-(aminomethyl)-N,N-dimethylaniline is essential for its effective use in synthesis and drug design.
Table 2: Physicochemical Properties of 2-(Aminomethyl)-N,N-dimethylaniline
| Property | Value | Source |
| CAS Number | 57678-45-2 | [1] |
| Molecular Formula | C₉H₁₄N₂ | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Expected to be a liquid | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Storage | 2-8°C, in a dark, dry, and sealed container | [1] |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino moiety, a singlet for the benzylic protons of the aminomethyl group, and a multiplet pattern for the aromatic protons. The primary amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbons, the benzylic carbon, and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (150.22 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C-N stretching bands.
Applications in Drug Discovery and Medicinal Chemistry
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[3] The 2-(aminomethyl)-N,N-dimethylaniline scaffold, in particular, offers medicinal chemists a valuable platform for generating libraries of compounds with diverse biological activities. The presence of two distinct amine functionalities allows for selective modification and the introduction of various pharmacophoric features.
Role as a Scaffold in Kinase Inhibitor Development
Recent research has highlighted the importance of 2-substituted aniline derivatives in the development of potent kinase inhibitors. For instance, a study on Mer/c-Met dual inhibitors identified novel 2-substituted aniline pyrimidine-based derivatives with significant anti-tumor activity.[4] Although this study does not specifically use 2-(aminomethyl)-N,N-dimethylaniline, it underscores the potential of this substitution pattern for targeting kinases, a critical class of enzymes in cancer and other diseases.
Potential Synthetic Pathways in Medicinal Chemistry
The dual amine functionality of 2-(aminomethyl)-N,N-dimethylaniline allows for its incorporation into a variety of molecular frameworks.
Caption: Potential synthetic transformations of 2-(aminomethyl)-N,N-dimethylaniline in drug discovery.
-
Amide Coupling: The primary amine can readily undergo amide bond formation with a wide range of carboxylic acids, allowing for the introduction of diverse side chains and functional groups.
-
Reductive Amination: Further reaction of the primary amine with aldehydes or ketones provides access to a variety of secondary amines, expanding the chemical space for structure-activity relationship (SAR) studies.
-
Heterocycle Synthesis: The ortho-disposition of the two amine-containing groups makes this compound a potential precursor for the synthesis of various heterocyclic ring systems, which are prevalent in many drug molecules. For example, similar 2-aminomethyl-phenylamines are used in the synthesis of indazoles, a privileged scaffold in medicinal chemistry.[5]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Take precautions against static discharge.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[6]
Toxicology Profile (based on N,N-dimethylaniline):
N,N-dimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[8][9]
Conclusion
2-(Aminomethyl)-N,N-dimethylaniline is a commercially available and synthetically accessible building block with significant potential for application in drug discovery and medicinal chemistry. Its dual amine functionality provides a versatile handle for the construction of diverse molecular architectures, including those relevant to the development of kinase inhibitors and other therapeutic agents. While a comprehensive toxicological profile and experimentally determined spectral data are not yet widely available, its structural similarity to other anilines provides a basis for safe handling and characterization. As the demand for novel chemical scaffolds in drug development continues to grow, the utility of 2-(aminomethyl)-N,N-dimethylaniline as a valuable synthetic intermediate is likely to increase.
References
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Lead Sciences. 2-(Aminomethyl)-N,N-dimethylaniline. [Link]
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Loba Chemie. N,N-DIMETHYLANILINE AR - Safety Data Sheet. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development. [Link]
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MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
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ResearchGate. Synthesis of aniline building block. Reagents and conditions: (a).... [Link]
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Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]
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The Aminomethylaniline Core: A Synthetic and Medicinal Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminomethylaniline scaffold, a seemingly simple aromatic diamine, represents a cornerstone in the development of complex molecules across medicinal chemistry, materials science, and diagnostics. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of aminomethylaniline compounds. It delves into the foundational synthetic strategies that enabled their initial creation and traces the progression to modern, more efficient methodologies. Key applications, particularly the role of the para-substituted isomer as a critical linker in advanced diagnostics and therapeutics, are explored in detail. This document serves as a technical resource, offering not only historical context but also actionable synthetic protocols and an analysis of the structure-activity relationships that underscore the enduring utility of this versatile molecular framework.
Introduction: The Structural Significance of Aminomethylaniline
The aminomethylaniline moiety consists of a benzylamine scaffold further substituted with an amino group on the aromatic ring. This arrangement of a primary or substituted benzylic amine and an aromatic amine within the same molecule imparts a unique combination of chemical properties. The three constitutional isomers, ortho-, meta-, and para-aminomethylaniline, each offer distinct spatial arrangements of their functional groups, leading to different applications.
The presence of two amine groups with differing basicities—the aliphatic amine being more basic than the aromatic one—allows for selective functionalization, making these compounds valuable bifunctional building blocks in organic synthesis. This differential reactivity is fundamental to their application as linkers and synthons in the construction of more complex molecular architectures.
Historical Context and the Evolution of Synthesis
While a definitive "discovery" of aminomethylaniline as a singular event is not prominently documented, its emergence is intrinsically linked to the broader history of amine synthesis in the 19th and early 20th centuries. The development of methods to synthesize benzylamines and substituted anilines laid the groundwork for the eventual synthesis of molecules containing both functionalities.
Early synthetic chemists likely first prepared aminomethylanilines through multi-step sequences involving the reduction of nitro-substituted benzyl halides or the amination of halo-substituted anilines followed by further functional group interconversion. The advent of classical named reactions for amine synthesis provided the initial toolbox for accessing these compounds, albeit often with harsh conditions and limited yields.
Foundational Synthetic Strategies
Several classical reactions for amine synthesis are conceptually applicable to the preparation of the aminomethylaniline core, and their historical development is key to understanding the evolution of its synthesis.
-
The Leuckart-Wallach Reaction: First described by Rudolf Leuckart in 1885, this reaction provides a pathway to amines from aldehydes and ketones via reductive amination using formic acid or its derivatives as the reducing agent.[1] Conceptually, an aminobenzaldehyde could be converted to the corresponding aminomethylaniline via this method. However, the high temperatures required (120-185 °C) and the potential for side reactions, such as formylation of the amino groups, presented significant challenges.[2]
-
The Gabriel Synthesis: Developed in 1887, the Gabriel synthesis offers a method for producing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis.[3] This method could be adapted to produce aminomethylanilines from the corresponding aminobenzyl halide. The process involves the alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[3][4]
These early methods, while foundational, often suffered from low yields, harsh reaction conditions, and a lack of selectivity, particularly when dealing with substrates bearing multiple reactive sites like the aminomethylanilines.
Modern Synthetic Methodologies
The limitations of classical methods spurred the development of more efficient and selective routes to aminomethylanilines. Modern approaches primarily focus on two key strategies: the reduction of readily available precursors and catalytic reductive amination.
Reduction of Aminobenzonitriles
One of the most direct and widely used methods for the synthesis of aminomethylanilines is the catalytic hydrogenation of the corresponding aminobenzonitriles. This approach benefits from the commercial availability of ortho-, meta-, and para-aminobenzonitriles.
The primary challenge in this transformation is the selective reduction of the nitrile group in the presence of the aromatic ring and the amino substituent. Various catalytic systems have been developed to achieve high yields and selectivities.
Objective: To synthesize p-aminomethylaniline via the catalytic hydrogenation of p-aminobenzonitrile.
Materials:
-
p-Aminobenzonitrile
-
Raney Nickel (or Palladium on Carbon, 5-10 wt%)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, a solution of p-aminobenzonitrile in methanol or ethanol is prepared.
-
The catalyst (e.g., Raney Nickel, washed with the reaction solvent) is added to the solution. The catalyst loading is typically 5-10% by weight relative to the substrate.
-
(Optional) To minimize the formation of secondary amine byproducts, the solvent can be saturated with ammonia.
-
The autoclave is sealed and purged several times with nitrogen, followed by hydrogen gas.
-
The reaction mixture is stirred and heated to a temperature of 60-100°C under a hydrogen pressure of 50-100 atm.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude p-aminomethylaniline, which can be further purified by distillation or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel and Palladium on Carbon are effective hydrogenation catalysts for nitriles. The choice of catalyst can influence selectivity and reaction conditions.
-
Solvent: Alcohols like methanol and ethanol are common solvents for hydrogenation due to their ability to dissolve the reactants and their stability under the reaction conditions.
-
Ammonia: The addition of ammonia helps to suppress the formation of secondary amine byproducts by shifting the equilibrium away from the condensation of the product amine with the intermediate imine.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while maintaining selectivity. Higher pressures and temperatures generally increase the reaction rate but can also lead to over-reduction or side reactions.
Reductive Amination of Aminobenzaldehydes
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[2][5] For the synthesis of aminomethylanilines, this involves the reaction of an aminobenzaldehyde with an amine source, followed by the reduction of the resulting imine intermediate.
Modern reductive amination protocols often utilize mild and selective reducing agents, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which can often be performed as a one-pot reaction.[4][5]
Objective: To synthesize N-substituted p-aminomethylaniline from p-aminobenzaldehyde and a primary amine.
Materials:
-
p-Aminobenzaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a stirred solution of p-aminobenzaldehyde and the primary amine (1.0-1.2 equivalents) in DCM or DCE, a catalytic amount of acetic acid is added.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-substituted p-aminomethylaniline.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less toxic than sodium cyanoborohydride.
-
Acid Catalyst: Acetic acid catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen, making it more electrophilic.
-
Solvent: Chlorinated solvents like DCM and DCE are commonly used as they are relatively non-polar and do not react with the reagents.
-
One-Pot Procedure: This approach is more efficient as it avoids the isolation of the intermediate imine, which can be unstable.
Applications in Medicinal Chemistry and Diagnostics
The aminomethylaniline scaffold, particularly the para-isomer, has found significant utility in medicinal chemistry, often acting as a linker or a key building block in the synthesis of complex bioactive molecules.[3] Its bifunctional nature allows for the covalent attachment of different molecular fragments, such as a targeting moiety and a payload (e.g., a chelator for a radionuclide).
Role as a Linker in Radiopharmaceuticals
A prominent application of p-aminomethylaniline is its use as a linker in the development of radiolabeled peptides for positron emission tomography (PET) imaging.[6][7][8] For example, it is a component of the linker system in bombesin analogues developed for imaging the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers.[6][7][8]
In these constructs, the aromatic amino group of p-aminomethylaniline is typically acylated with a chelator like DOTA, while the benzylic amino group is incorporated into the peptide backbone. This creates a stable and well-defined linkage between the targeting peptide and the radiometal chelator.
Caption: Role of p-aminomethylaniline as a linker in radiopharmaceuticals.
Structure-Activity Relationships (SAR)
The aminomethylaniline core can also be found as a structural element in various kinase inhibitors and other therapeutic agents. The relative positions of the amino and aminomethyl groups can significantly influence the binding affinity and selectivity of a drug candidate by altering its ability to form hydrogen bonds and other interactions within the target protein's binding site.
For instance, in the design of inhibitors, the aromatic amine can act as a hydrogen bond donor or acceptor, while the benzylic amine can be used as an attachment point for side chains that explore different pockets of the binding site. The rigidity of the phenyl ring helps to pre-organize these interacting groups in a defined spatial orientation.
Applications in Polymer Chemistry
Aniline and its derivatives are well-known precursors to conducting polymers, most notably polyaniline.[1][9] The incorporation of aminomethylaniline into polymer structures can impart specific functionalities. The additional amino group can serve as a site for cross-linking, for grafting other polymer chains, or for introducing specific properties such as improved solubility or the ability to coordinate metal ions.
The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods.[1] The presence of the aminomethyl substituent can influence the polymerization process and the properties of the resulting polymer, such as its morphology, conductivity, and solubility.[1][9]
Summary and Future Outlook
The aminomethylaniline scaffold has transitioned from a class of compounds accessible through classical, often low-yielding, synthetic routes to a readily available and highly versatile building block in modern organic chemistry. The development of efficient synthetic methods, such as the catalytic hydrogenation of aminobenzonitriles and one-pot reductive aminations, has been instrumental in unlocking its potential.
In medicinal chemistry, the role of p-aminomethylaniline as a linker in targeted radiopharmaceuticals is well-established, and its presence in other bioactive molecules highlights its importance as a pharmacophore. In polymer science, it offers a means to introduce functionality into polyaniline-type materials.
Future research is likely to focus on the development of new derivatives of aminomethylaniline with tailored electronic and steric properties for specific applications. The exploration of ortho- and meta-isomers in drug design remains an area with significant potential. Furthermore, the use of aminomethylaniline-containing polymers in areas such as sensors and smart materials is a growing field of investigation. The continued evolution of synthetic methodologies will undoubtedly lead to new and innovative applications for this fundamental chemical scaffold.
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Positron Emission Tomography Imaging of the Gastrin-Releasing Peptide Receptor with a Novel Bombesin Analogue. (2019). ACS Publications. [Link]
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Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). (2020). ResearchGate. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Reductive amination. (n.d.). Wikipedia. [Link]
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The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers. [Link]
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Methodological & Application
Application Notes and Protocols for the Catalytic ortho-C-H Amination of N,N-Dimethylaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of ortho-Aminated Anilines
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. Within this field, the selective installation of a nitrogen atom onto an aromatic ring is of paramount importance, as the resulting arylamine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. N,N-dialkyl anilines, such as N,N-dimethylaniline, are common starting materials and intermediates. The ability to selectively aminate the position ortho to the dimethylamino group unlocks direct pathways to valuable 1,2-diaminobenzene derivatives, which are crucial precursors for a variety of heterocyclic compounds and bidentate ligands.
However, the ortho-C-H amination of tertiary anilines like N,N-dimethylaniline presents unique challenges. The N,N-dimethylamino group is a relatively weak directing group and lacks the N-H bond often exploited for chelation-assisted C-H activation in primary and secondary anilines. This guide provides an in-depth analysis of contemporary catalytic techniques for the ortho-C-H amination of N,N-dimethylaniline, with a focus on rhodium-based systems that have shown remarkable success. We will also explore the challenges and alternative selectivities observed with other common transition metal catalysts like palladium, and touch upon related amidation strategies using copper and iridium.
I. The Premier Strategy: Dirhodium(II)-Catalyzed ortho-C-H Amination
Dirhodium(II) carboxylate complexes have emerged as powerful catalysts for C-H amination reactions, proceeding through the generation of a transient metal-nitrene intermediate. This approach has proven particularly effective for the ortho-amination of N,N-dialkylanilines, overcoming the inherent electronic preference for para-substitution.
Mechanistic Rationale: The Role of the Rh(II)-Nitrene Intermediate
The prevailing mechanism for this transformation involves the in-situ generation of a dioxazolone-derived nitrene, which is then intercepted by the dirhodium(II) catalyst to form a rhodium-nitrene species. This electrophilic intermediate is the key to the observed ortho-selectivity. It is proposed that a transient coordinative interaction between the nitrogen atom of the N,N-dimethylamino group and the rhodium center of the nitrene intermediate positions the reactive nitrogen moiety in close proximity to the ortho-C-H bond. This is followed by a concerted C-H insertion, leading to the formation of the new C-N bond with high regioselectivity.[1][2]
Caption: Proposed catalytic cycle for Rh(II)-catalyzed ortho-C-H amination.
Experimental Protocol: Dirhodium-Catalyzed Amination with Dioxazolone
This protocol is adapted from the work of Ito et al. for the ortho-C-H amination of sterically congested N,N-dialkylanilines.[1][2]
Materials:
-
N,N-Dimethylaniline (substrate)
-
3-Phenyl-1,4,2-dioxazol-5-one (aminating agent)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (catalyst)
-
Magnesium oxide (MgO) (acid scavenger)
-
Dichloromethane (DCM) (solvent)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add dirhodium(II) tetraacetate (2.2 mg, 0.005 mmol, 1.0 mol%).
-
Add magnesium oxide (40 mg, 1.0 mmol).
-
Add N,N-dimethylaniline (60.6 mg, 0.5 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (5.0 mL).
-
Stir the resulting suspension at room temperature.
-
In a separate vial, dissolve 3-phenyl-1,4,2-dioxazol-5-one (97.9 mg, 0.6 mmol, 1.2 equiv) in anhydrous dichloromethane (5.0 mL).
-
Add the solution of the dioxazolone dropwise to the reaction mixture over a period of 1 hour using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and the catalyst.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-aminated N,N-dimethylaniline derivative.
Scientist's Notes:
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and side reactions.
-
Slow Addition: The slow addition of the dioxazolone is essential to maintain a low concentration of the reactive nitrene precursor, which helps to suppress side reactions such as the formation of isocyanates.[3][4]
-
Acid Scavenger: Magnesium oxide is added to neutralize any acidic byproducts that may form during the reaction, which could otherwise interfere with the catalytic cycle.
-
Catalyst Choice: While Rh₂(OAc)₄ is effective, other dirhodium(II) carboxylates, such as Rh₂(esp)₂, can sometimes offer improved yields and selectivities.[5]
II. The Challenge of Selectivity: Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a cornerstone of C-H functionalization; however, achieving ortho-selectivity in the amination of N,N-dimethylaniline is notoriously difficult. The N,N-dimethylamino group is not a sufficiently strong directing group to consistently favor ortho-palladation over other reaction pathways.
Observed Selectivity Patterns: A Propensity for meta and para Functionalization
In many palladium-catalyzed C-H functionalization reactions with N,N-dimethylaniline, a mixture of meta and para isomers is often observed, with little to no ortho product. For example, in a study on the palladium-catalyzed arylation of anilines, N,N-dimethylaniline exclusively yielded a mixture of meta and para-arylated products.[6][7] This outcome is attributed to the electronic properties of the N,N-dimethylamino group, which strongly activates the aromatic ring towards electrophilic attack, particularly at the para position. The C-H activation step in these cases may proceed through a mechanism that is not chelation-assisted, such as an electrophilic palladation pathway.
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Introduction to Aminomethylaniline Derivatives in Polymer Science
An Application Guide to the Role of Aminomethylaniline Derivatives in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of aminomethylaniline derivatives and their expanding role in polymer chemistry. It is designed to serve as a practical guide, offering not only theoretical insights but also actionable protocols for synthesis and characterization. We will delve into the core applications of these versatile molecules, from creating advanced conductive polymers for sensors to formulating high-performance epoxy resins and pioneering new biomedical materials.
Aminomethylaniline derivatives represent a class of aromatic amines that possess both an amino group (-NH₂) and a substituted or unsubstituted methyl/methylene group on the aniline framework. This unique combination of functionalities makes them exceptionally versatile building blocks in polymer synthesis. The presence of the primary or secondary amine allows for participation in a wide range of polymerization reactions, including oxidative polymerization and step-growth polymerization, while the rest of the molecule can be tailored to impart specific properties to the final polymer.
The key advantage of using these derivatives over unsubstituted aniline lies in the ability to fine-tune the resulting polymer's characteristics. For instance, alkyl substitutions can enhance solubility in common organic solvents, a significant challenge with parent polyaniline (PANI) which is notoriously difficult to process.[1][2] This improved processability opens the door for creating films, coatings, and other form factors essential for many advanced applications.[3][4]
Caption: General structure of an aminomethylaniline derivative.
Application I: Advanced Conductive Polymers and Sensors
Polyaniline (PANI) is one of the most studied conductive polymers due to its high conductivity, environmental stability, and straightforward synthesis.[1][5] However, its poor solubility hinders its application. Derivatives of aniline are synthesized to overcome this limitation and to introduce new functionalities.
Mechanistic Insight: From Monomer to Conductive Polymer
The most common method for synthesizing PANI and its derivatives is chemical oxidative polymerization.[6] In this process, the aniline monomer is oxidized in an acidic medium, typically using an oxidant like ammonium persulfate (APS). The reaction proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and finally the polymer chain. The polymer is obtained in its conductive, protonated emeraldine salt form.[3] The structure and properties of the final polymer are highly dependent on the substituents on the aniline ring, which can influence the electronic and steric effects during polymerization.[3][4]
Application Focus: High-Performance Chemical and Biosensors
The electrical properties of PANI derivatives make them excellent materials for chemical sensors.[3][6] Their conductivity changes upon exposure to various analytes like ammonia, moisture, or changes in pH, allowing for sensitive detection.[3][4] By copolymerizing aniline with functionalized derivatives, such as those containing methoxy groups, it's possible to create donor-acceptor (D-A) polymers.[7] This molecular engineering approach can enhance the polymer's interaction with specific ions (like H+ for pH sensing), leading to significant improvements in sensitivity and stability compared to standard PANI.[7] This makes them highly suitable for applications in wearable bioelectronics for health monitoring.[7][8]
Caption: Workflow for Chemical Oxidative Polymerization.
Protocol 2.1: Synthesis of a Poly(aniline derivative) via Chemical Oxidative Polymerization
This protocol is adapted from the general procedure for synthesizing PANI derivatives.[6]
-
Monomer Preparation: Dissolve 1g of the chosen aminomethylaniline derivative monomer in 50 mL of a 0.2 M HCl aqueous solution in a reaction flask. Stir until fully dissolved.
-
Oxidant Preparation: In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate (APS) in 50 mL of 0.2 M HCl. The molar ratio of monomer to APS should be approximately 1:1.25.
-
Polymerization Initiation: Cool the monomer solution to ~20°C. Begin the dropwise addition of the APS solution to the monomer solution under constant stirring.
-
Reaction: Continue stirring the reaction mixture at 20°C for 24 hours. The formation of a dark precipitate indicates polymer formation.
-
Purification: Filter the precipitate from the solution. Wash the collected solid extensively with 0.2 M HCl and then with petroleum ether to remove any unreacted monomer and soluble oligomers.
-
Doping (Optional but Recommended): To ensure maximum conductivity, treat the polymer powder with a 1 M HCl solution for 24 hours. This step ensures the polymer is in its fully protonated (doped) emeraldine salt form.
-
Final Isolation: Filter the doped polymer, wash briefly with petroleum ether, and dry under vacuum to a constant weight.
-
Validation: The final product should be characterized by FT-IR and UV-Vis spectroscopy to confirm the formation of the emeraldine salt structure.
| Property | Polyaniline (PANI) | Poly(N-methylaniline) (PNMA) | Rationale for Change |
| Solubility | Insoluble in common solvents | Soluble in NMP, DMF, DMSO[6] | The methyl group on the nitrogen atom increases the steric hindrance between polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate.[2] |
| Conductivity | High (in doped state) | Lower than PANI[2] | The methyl substituent can disrupt the planarity and conjugation of the polymer backbone, slightly impeding the delocalization of electrons.[2] |
| Processability | Poor | Good (film-forming)[3] | Enhanced solubility directly leads to better processability, enabling the creation of uniform thin films for devices. |
Table 1: Comparison of properties of PANI vs. a representative derivative, Poly(N-methylaniline).
Application II: High-Performance Epoxy Resin Systems
Aminomethylaniline derivatives, particularly aromatic amines like methylenedianiline, are critical components in high-performance thermosetting polymers, most notably as curing agents for epoxy resins.[9]
Mechanistic Insight: Amines as Curing Agents
Epoxy resins are prepolymers containing one or more epoxide groups. Curing is the process of cross-linking these prepolymers into a rigid, three-dimensional network. Aromatic amines are excellent curing agents because the active hydrogens on the primary amine group react with the epoxy groups in a ring-opening addition reaction.[10] This reaction forms a secondary amine, which can then react with another epoxy group, leading to extensive cross-linking. Aromatic amines generally require thermal curing and result in polymers with high thermal stability and mechanical performance.[9][10]
Caption: Curing reaction between epoxy groups and a primary amine.
How Derivative Structure Dictates Thermomechanical Properties
The choice of the amine curing agent is critical as its molecular structure directly defines the properties of the final cured polymer.[9] For example, introducing halogen substituents (like chlorine or bromine) onto a methylenedianiline derivative can increase the strength and elastic modulus of the resulting composite. This is attributed to enhanced adhesive interactions with reinforcing fibers (like carbon fiber) and a reduction in moisture absorption.[9] The rigidity and functionality of the amine hardener control the cross-link density of the final network, which in turn governs properties like the glass transition temperature (Tg) and overall toughness.[11]
Protocol 3.1: Synthesis of 4,4′-methylenebis(3-bromo-2,6-diethylaniline) (MBDEA)
This protocol is based on a published synthesis for a halogenated curing agent.[9]
-
Dissolution: In a round-bottom flask, dissolve 203 g of 4,4′-methylenebis(2,6-diethylaniline) (MDEA) in 1 L of 98% sulfuric acid at 60°C with stirring.
-
Cooling: Once dissolved, cool the mixture to between 5 and 10°C using an ice bath.
-
Bromination: Slowly add 233 g of N-bromosuccinimide (NBS) to the cooled solution. Maintain the temperature between 5 and 10°C.
-
Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Quenching & Neutralization: Slowly pour the reaction solution into 1 L of ice. Then, carefully add a 10% (w/v) aqueous solution of potassium hydroxide until a neutral pH is reached. A precipitate will form.
-
Extraction & Purification: Filter the precipitate and wash it thoroughly with water. Dissolve the crude product in chloroform to separate it from the succinimide byproduct. Dry the chloroform solution over sodium sulfate.
-
Isolation: Remove the chloroform using a rotary evaporator to obtain the pure MBDEA product.
-
Validation: Confirm the structure of the synthesized product using ¹H and ¹³C NMR spectroscopy and mass spectrometry.[9]
Protocol 3.2: Preparation and Curing of an Epoxy Resin Composite
This protocol describes a typical thermal curing cycle for an epoxy-amine system.[9]
-
Mixing: Pre-heat the epoxy resin and the synthesized amine curing agent to reduce viscosity. Mix them in the stoichiometric ratio. Ensure thorough mixing to achieve a homogeneous solution.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles, which could create voids in the final product.
-
Infusion (for composites): Use the degassed resin mixture to impregnate a reinforcing material, such as a carbon fiber preform, using a method like vacuum infusion.
-
Curing Cycle: Place the part in an oven or autoclave and apply the following thermal cycle:
-
Heat from room temperature to 180°C at a rate of 2°C per minute.
-
Hold at 180°C for 3 hours to ensure full cross-linking.
-
Allow to cool slowly to room temperature to minimize internal stresses.
-
-
Validation: The cured composite should be tested for its mechanical properties (e.g., tensile strength, modulus) and thermal properties (e.g., glass transition temperature via DMA) to validate the performance of the curing agent.
Application III: Emerging Biomedical Applications
The unique properties of polymers derived from aminomethylanilines, such as biocompatibility, tunable conductivity, and the ability to be functionalized, make them promising candidates for a range of biomedical applications.[12][13]
Application Focus: Controlled Drug Delivery and Tissue Engineering
Polyaniline-based materials are being explored as smart carriers for controlled drug delivery.[13][14] For instance, PANI nanoparticles can be loaded onto porous scaffolds like hydroxyapatite.[14] These composites can be loaded with drugs and, due to PANI's photothermal properties, can release their payload when irradiated with near-infrared (NIR) light. This allows for on-demand, localized drug release, which is highly desirable in cancer therapy.[14] Furthermore, the conductive nature of these polymers makes them suitable for tissue engineering scaffolds, particularly for neural or cardiac applications where electrical signaling is crucial.[13]
Caption: Conceptual model of a PANI-based drug delivery system.
Standard Characterization Protocols
Thorough characterization is essential to confirm the synthesis of the desired polymer and to understand its properties.[15]
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirms the presence of specific functional groups and the chemical structure of the polymer backbone. Essential for identifying the oxidation state of PANI (e.g., emeraldine).[3][4] |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Provides detailed information about the chemical structure, composition, and connectivity of the monomer and the resulting polymer.[3][4] |
| UV-Visible Spectroscopy (UV-Vis) | Used to study the electronic transitions in the polymer, which are characteristic of its conjugation state and doping level.[3][6] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution (polydispersity) of the polymer, which influences its mechanical properties.[15] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of the polymer (e.g., granular, fibrous, spherical).[3][4] |
| Dynamic Mechanical Analysis (DMA) | Measures the mechanical properties and glass transition temperature (Tg) of thermoset polymers like cured epoxies. |
Table 2: Summary of key polymer characterization techniques.
Protocol 5.1: Sample Preparation for FT-IR Spectroscopy
This protocol is a standard procedure for solid-state sample analysis.[16]
-
Sample Preparation: Take approximately 0.1 g of the synthesized, dry polymer powder.
-
Mixing: Add the polymer to 0.5 g of dry potassium bromide (KBr) powder. Grind the two components together thoroughly in an agate mortar to create a fine, homogeneous mixture.
-
Pellet Formation: Place the mixed powder into a pellet press die. Use a hydraulic press to apply pressure and form a thin, transparent KBr pellet.
-
Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Record the background spectrum first, then measure the sample spectrum.
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Gerasimov, I., et al. (2023). Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers. Polymers. Available at: [Link]
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Promsuwan, K., et al. (2022). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. Polymers. Available at: [Link]
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Della Pina, C., & Falletta, E. (2022). Advances in Polyaniline for Biomedical Applications. Current Medicinal Chemistry. Available at: [Link]
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A. de Souza, J., et al. (2022). Functionalization of Conductive Polymers through Covalent Postmodification. Polymers. Available at: [Link]
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Li, Y., et al. (2023). Loading polyaniline (PANI) nanoparticles to mesoporous hydroxyapatite (HAp) spheres for near infrared (NIR) induced doxorubicin (DOX) drug delivery and colon cancer treatment. RSC Publishing. Available at: [Link]
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ResearchGate. Modified Electrodes with Polymers Based on Aniline and Thiophene: Characterization and Possible Use as a Sensor. Available at: [Link]
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Spooren, J., et al. (2023). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. EPub Bayreuth. Available at: [Link]
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ResearchGate. Electrosynthesis and properties of conducting polymers derived from aminobenzoic acids and from aminobenzoic acids and aniline. Available at: [Link]
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Seo, J., et al. (2023). Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. STAR Protocols. Available at: [Link]
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Ghosh, P., & Siddhanta, A. K. (1998). New conductive molecular composites: aniline derivatives as guest molecules encapsulated and polymerized within the channels of the host 3D-coordination polymers. Journal of Materials Chemistry. Available at: [Link]
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ResearchGate. Molecular weight characterization of the polymers. Available at: [Link]
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- 7. Rational Molecular Design of Aniline‐Based Donor‐Acceptor Conducting Polymers Enhancing Ionic Molecular Interaction for High‐Performance Wearable Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. threebond.co.jp [threebond.co.jp]
- 11. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 12. Advances in Polyaniline for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsdr.org [ijsdr.org]
- 14. Loading polyaniline (PANI) nanoparticles to mesoporous hydroxyapatite (HAp) spheres for near infrared (NIR) induced doxorubicin (DOX) drug delivery and colon cancer treatment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 16. Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for N,N-Dimethylaniline Derivatives
An authoritative guide to the analysis of N,N-dimethylaniline and its derivatives using a robust HPLC-UV methodology, designed for researchers, scientists, and professionals in drug development and quality control.
N,N-dimethylaniline (DMA) and its substituted derivatives are fundamental building blocks in modern chemistry, serving as key intermediates in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. Given their widespread application and potential toxicological profiles, the ability to accurately identify and quantify these compounds is of paramount importance. This ensures the purity of starting materials, the quality of final products, and the safety of manufacturing processes.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a cornerstone analytical technique for this purpose. Its high sensitivity, specificity, and reproducibility make it exceptionally well-suited for separating and quantifying aromatic amines like DMA derivatives from complex matrices.[1] This application note provides a comprehensive, field-proven protocol for the analysis of N,N-dimethylaniline derivatives, grounded in established chromatographic principles and validated methodologies. We will explore the causality behind experimental choices, ensuring a robust and self-validating system for reliable analytical outcomes.
Principle of the Method: Reversed-Phase Chromatography
The method described herein is based on reversed-phase HPLC (RP-HPLC). In this mode, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. N,N-dimethylaniline and its derivatives, being moderately nonpolar, are retained on the column and then eluted by the organic component of the mobile phase (e.g., acetonitrile). Separation is achieved based on the differential partitioning of the various derivatives between the stationary and mobile phases. Detection is accomplished by a UV detector, which measures the absorbance of the analytes as they elute from the column. Aromatic amines exhibit strong UV absorbance, providing excellent sensitivity for this detection method.
Part 1: Detailed Experimental Protocol
This section outlines the step-by-step methodology for the analysis. Adherence to these steps is critical for achieving reproducible and accurate results.
Instrumentation, Chemicals, and Reagents
Instrumentation:
-
HPLC System equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Chromatography Data System (CDS) for instrument control and data processing.
Chromatographic Column:
-
Recommended Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Scientist's Note: A C18 column provides excellent hydrophobic retention for the aromatic ring of the aniline derivatives. The 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems. For faster analysis, UPLC columns with smaller particles (~1.7 µm) can be employed.[3][4]
-
Chemicals and Reagents:
-
N,N-dimethylaniline derivative reference standard(s) (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid or Formic acid (analytical grade).
Chromatographic Conditions
The following conditions have been optimized for the robust separation of common N,N-dimethylaniline derivatives.
| Parameter | Recommended Setting | Justification |
| Stationary Phase | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm) | Industry standard for robust separation of moderately nonpolar aromatic compounds.[2] |
| Mobile Phase | Acetonitrile and Water with Acid Modifier | A versatile solvent system for RP-HPLC. |
| Example: Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid | The high organic content ensures adequate elution of the analytes. Phosphoric acid is crucial for protonating residual silanols on the silica backbone, significantly reducing peak tailing for basic compounds like anilines.[3][5] | |
| Elution Mode | Isocratic | Simplifies the method and improves reproducibility for routine quality control. A gradient elution may be necessary for complex mixtures with a wide range of polarities.[5] |
| Flow Rate | 0.7 - 1.0 mL/min | Provides optimal efficiency and reasonable analysis time. A flow rate of 0.7 mL/min was shown to be effective for aniline separation.[2][6] |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for ensuring stable and reproducible retention times.[2] |
| Detection Wavelength | 251 nm | N,N-dimethylaniline has a strong absorbance maximum around 251 nm in solvents like cyclohexane, providing excellent sensitivity.[7] A lower wavelength like 190 nm can offer even stronger signals for some anilines but may suffer from higher baseline noise.[2] A PDA detector can be used to scan across a range (e.g., 190-400 nm) to determine the optimal wavelength for specific derivatives. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload.[2] |
Preparation of Solutions
Mobile Phase Preparation:
-
To prepare 1 L of a 70:30 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid mobile phase:
-
Measure 700 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Measure 300 mL of HPLC-grade water into a separate container.
-
Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix thoroughly.
-
Add the acidified water to the acetonitrile in the solvent bottle.
-
Mix well and degas the solution using sonication or vacuum filtration.
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the N,N-dimethylaniline derivative reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.[6]
-
This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).
Calibration Standards:
-
Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of calibration standards.
-
A typical concentration range might be 0.5 µg/mL to 100 µg/mL, depending on the expected sample concentrations. Linearity has been demonstrated for aniline derivatives in ranges up to 1000 µg/mL.[6]
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample to be analyzed.
-
Dissolve the sample in a known volume of a suitable solvent. Using the mobile phase as the diluent is often the best practice to avoid peak distortion.[8]
-
The final concentration should fall within the range of the calibration curve.
-
Crucial Step: Filter the final sample solution through a 0.45 µm syringe filter before injection. This prevents particulates from blocking the column and instrument tubing, ensuring the longevity of the system and the quality of the results.[8]
Part 2: Method Validation and System Suitability
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose, as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9]
Key Validation Parameters
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). | The analyte peak should be well-resolved from other peaks (Resolution > 1.5), and the blank should show no interfering peaks at the analyte's retention time.[2] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (R²) > 0.999.[2] |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by spike-recovery experiments. | Recovery should be within 98.0% - 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10.[9] |
System Suitability Testing (SST)
Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times.
-
Procedure: Inject the mid-point calibration standard five or six times.
-
Acceptance Criteria:
-
Repeatability: RSD of peak areas ≤ 1.0%.
-
Tailing Factor (T): T ≤ 1.5 (A critical parameter for basic anilines).
-
Theoretical Plates (N): N > 2000.
-
Part 3: Workflow and Data Interpretation
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: GC-MS Analysis of 2-(aminomethyl)-N,N-dimethylaniline Following Derivatization
Abstract
This document provides a comprehensive guide for the chemical derivatization of 2-(aminomethyl)-N,N-dimethylaniline for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this compound is challenging due to the high polarity and hydrogen-bonding capacity of its primary amine group, which often leads to poor chromatographic peak shape and low sensitivity.[1] This application note details two effective derivatization protocols—Acylation using Trifluoroacetic Anhydride (TFAA) and Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)—to overcome these analytical hurdles. We provide detailed, step-by-step protocols, explain the causality behind experimental choices, and offer troubleshooting guidance for researchers, scientists, and drug development professionals.
The Rationale for Derivatization
2-(aminomethyl)-N,N-dimethylaniline possesses two distinct amine functionalities: a primary aliphatic amine (-NH₂) and a tertiary aromatic amine (-N(CH₃)₂). While the tertiary amine is amenable to GC analysis, the primary amine's active hydrogens are the principal source of analytical challenges.
Core Problems with Direct GC-MS Analysis:
-
Poor Volatility: The primary amine group engages in strong intermolecular hydrogen bonding, which significantly lowers the compound's volatility.[2] High inlet temperatures required to vaporize the underivatized analyte can lead to thermal degradation.
-
Peak Tailing: The polar -NH₂ group can interact with active silanol sites on the GC inlet liner and column stationary phase, resulting in asymmetric, tailing peaks and poor resolution.[3]
-
Low Sensitivity: Poor peak shape and potential analyte adsorption within the GC system lead to a weaker detector response and inaccurate quantification.
Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogens on the primary amine with non-polar functional groups.[1][2] This process achieves several critical objectives:
-
Increases Volatility: By eliminating hydrogen bonding, the derivative becomes more volatile and suitable for GC analysis at lower temperatures.[4][5]
-
Improves Thermal Stability: The resulting derivatives are often more thermally stable than the parent compound.[4]
-
Enhances Peak Shape: Masking the polar amine group minimizes interactions with the GC system, leading to sharp, symmetrical peaks.[1]
-
Improves Mass Spectral Identification: The derivatives often produce characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation.
Selecting the Optimal Derivatization Strategy
The two most effective and widely used strategies for derivatizing primary amines are acylation and silylation.[6][7][8] The choice between them depends on the specific analytical requirements, available instrumentation, and sample matrix.
-
Acylation: This method involves the reaction of the primary amine with an acylating agent, typically a fluorinated anhydride like Trifluoroacetic Anhydride (TFAA). This reaction forms a stable, volatile amide derivative.[6] The introduction of fluorine atoms is particularly advantageous as it can significantly enhance the sensitivity of an Electron Capture Detector (ECD).[4][9]
-
Silylation: This is the most common derivatization technique in GC, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines. The primary disadvantage of silylation is the high moisture sensitivity of the reagents and the resulting derivatives.[4]
Caption: Decision workflow for selecting a derivatization method.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of a stable trifluoroacetamide derivative, which exhibits excellent chromatographic properties and is less susceptible to hydrolysis than silylated derivatives.[10]
Principle
The primary amine of 2-(aminomethyl)-N,N-dimethylaniline nucleophilically attacks one of the carbonyl carbons of TFAA. This results in the formation of a stable N-(2-(dimethylaminomethyl)benzyl)-2,2,2-trifluoroacetamide and trifluoroacetic acid as a byproduct. The reaction is typically performed in an aprotic solvent.
Caption: Acylation of the primary amine with TFAA.
Materials and Reagents
-
2-(aminomethyl)-N,N-dimethylaniline sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Step-by-Step Protocol
-
Sample Preparation: If the sample is in solution, transfer an aliquot containing approximately 0.1-1.0 mg of the analyte into a clean GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample residue to redissolve it. Add 100 µL of TFAA to the vial.[1]
-
Causality Note: Ethyl acetate is an effective aprotic solvent that facilitates the reaction without participating in it. The excess TFAA ensures the reaction drives to completion.
-
-
Reaction: Tightly cap the vial and vortex for 10 seconds. Place the vial in a heating block set to 60°C for 20 minutes.[6]
-
Causality Note: Heating accelerates the reaction rate. A 20-minute incubation is typically sufficient for complete derivatization of primary amines.
-
-
Cooling & Dilution: Remove the vial from the heat source and allow it to cool to room temperature. If necessary, dilute the sample with additional ethyl acetate to bring the concentration into the calibrated range of the instrument.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Expected Results & GC-MS Parameters
| Parameter | Value | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for a wide range of derivatives. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the less polar derivative. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Standard inert carrier gas for GC-MS. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial low temperature prevents solvent peak broadening, while the ramp effectively elutes the derivative. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| MS Mode | Scan (m/z 50-500) or Selected Ion Monitoring (SIM) | Scan mode for qualitative analysis, SIM for enhanced quantitative sensitivity. |
Derivative Information:
-
Parent MW: 150.23 g/mol
-
Derivative MW: 246.24 g/mol (N-(2-(dimethylaminomethyl)benzyl)-2,2,2-trifluoroacetamide)
-
Expected Key Fragments (m/z): Look for fragments corresponding to the loss of the trifluoroacetyl group, the benzyl moiety, and the characteristic tropylium ion rearrangement fragments.
Protocol 2: Silylation with BSTFA (+1% TMCS)
This protocol details the formation of a trimethylsilyl (TMS) derivative. This method is highly effective but requires stringent anhydrous conditions to prevent reagent and derivative degradation.[2]
Principle
The primary amine's active hydrogen is replaced by a TMS group from the BSTFA reagent. The 1% Trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity of the silylating agent, particularly for amines. The byproducts, N-methyltrifluoroacetamide and trace HCl, are volatile and generally do not interfere with the chromatography.[6]
Caption: Silylation of the primary amine with BSTFA.
Materials and Reagents
-
2-(aminomethyl)-N,N-dimethylaniline sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous pyridine or acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined caps (use silanized vials for best results)[9]
-
Micropipettes
-
Heating block or oven
-
Nitrogen line for drying
Step-by-Step Protocol
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled in a desiccator. All solvents and reagents must be anhydrous. The presence of moisture will rapidly degrade the silylating reagent and the derivative.[2][11]
-
Sample Preparation: Transfer an aliquot containing approximately 0.1-1.0 mg of the analyte to a silanized GC vial. Evaporate the solvent to absolute dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the residue. Add 100 µL of BSTFA + 1% TMCS.[1]
-
Causality Note: Pyridine is a commonly used solvent for silylation as it can act as an acid scavenger for any HCl produced by the TMCS catalyst.
-
-
Reaction: Tightly cap the vial immediately and vortex for 10 seconds. Place the vial in a heating block set to 70°C for 30 minutes.[1]
-
Causality Note: A slightly higher temperature and longer time compared to acylation are often used to ensure complete silylation of the amine.
-
-
Cooling: Remove the vial and let it cool to room temperature. Do not open the vial until it is ready for injection to prevent moisture ingress.
-
Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.
Expected Results & GC-MS Parameters
GC-MS parameters can be similar to those used for the acylated derivative. Minor adjustments to the oven temperature program may be needed to optimize separation.
| Parameter | Value | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for a wide range of derivatives. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the less polar derivative. |
| Oven Program | 70 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A slightly lower start temperature may be used for the more volatile TMS derivative. |
| MS Parameters | (Same as Protocol 1) | Standard EI conditions are effective for silylated compounds. |
Derivative Information:
-
Parent MW: 150.23 g/mol
-
Derivative MW: 222.40 g/mol (N-(2-(dimethylaminomethyl)benzyl)-1,1,1-trimethylsilanamine)
-
Expected Key Fragments (m/z): Look for the molecular ion (M+), a prominent M-15 peak (loss of a methyl group from the TMS moiety), and a strong ion at m/z 73, which is characteristic of TMS derivatives.
Troubleshooting and Method Comparison
| Issue | Possible Cause | Recommended Solution |
| No or low derivative peak | Incomplete reaction; Reagent degradation (especially silylation). | Increase reaction time/temperature. For silylation, ensure absolute anhydrous conditions and use fresh reagent. |
| Broad, tailing parent peak still present | Incomplete derivatization. | Check reagent-to-analyte ratio; ensure sufficient excess of derivatizing agent. Increase reaction time or temperature. |
| Extraneous peaks in chromatogram | Reagent artifacts; Contaminated solvent/glassware. | Run a reagent blank (reagent + solvent only) to identify artifact peaks. Use high-purity solvents and clean glassware. |
| Poor reproducibility | Moisture contamination (silylation); Inconsistent reaction conditions. | For silylation, work in a glove box or use a nitrogen blanket. Ensure precise control of time and temperature for all samples. |
Method Comparison Summary:
| Feature | Acylation (TFAA) | Silylation (BSTFA) |
| Derivative Stability | High, relatively insensitive to trace moisture. | Low, highly sensitive to moisture. |
| Reaction Byproducts | Acidic (Trifluoroacetic acid), may require removal for some columns.[9] | Neutral and volatile, generally non-interfering.[6] |
| Reagent Handling | Corrosive, requires care. | Highly moisture-sensitive, requires inert atmosphere.[4] |
| Detector Compatibility | Excellent for MS, FID, and especially ECD.[9] | Excellent for MS and FID. |
| Recommendation | Recommended for routine analysis due to derivative stability and ease of handling. | Recommended for experts or when acylation is not feasible; requires stringent anhydrous technique. |
Conclusion
Derivatization is an essential step for the reliable GC-MS analysis of 2-(aminomethyl)-N,N-dimethylaniline. Both acylation with TFAA and silylation with BSTFA are effective methods for converting the polar primary amine into a volatile, thermally stable derivative suitable for gas chromatography. Acylation offers superior derivative stability, making it a more robust choice for routine applications. Silylation is also highly effective but demands strict control of experimental conditions to exclude moisture. By following the detailed protocols and understanding the principles outlined in this note, researchers can achieve accurate, reproducible, and sensitive quantification of this analyte.
References
-
Acylation Derivatization Reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI. Retrieved from [Link]
-
Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc. Retrieved from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved from [Link]
-
GC Derivatization. (n.d.). SlidePlayer. Retrieved from [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020, February 15). Journal of AOAC INTERNATIONAL | Oxford Academic. Retrieved from [Link]
-
GC Derivatization Reagents. (n.d.). Obrnuta faza. Retrieved from [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). NIH. Retrieved from [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). PubMed. Retrieved from [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2019, October 21). ScienceOpen. Retrieved from [Link]
-
(PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2025, November 25). ResearchGate. Retrieved from [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Forensic Science Review. Retrieved from [Link]
-
What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025, August 14). YouTube. Retrieved from [Link]
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- 2. diverdi.colostate.edu [diverdi.colostate.edu]
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- 4. chromtech.com [chromtech.com]
- 5. youtube.com [youtube.com]
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- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. scienceopen.com [scienceopen.com]
- 9. gcms.cz [gcms.cz]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(Aminomethyl)-N,N-dimethylaniline
Introduction: A Versatile Building Block for Novel Azo Dyes
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] The color, solubility, and fastness properties of these dyes are intricately linked to the chemical nature of the aromatic amines and coupling components used in their synthesis.[1] 2-(Aminomethyl)-N,N-dimethylaniline is a unique trifunctional aromatic amine that presents intriguing possibilities in the design of novel azo dyes. Its structure comprises a tertiary N,N-dimethylamino group, which is a potent activating group for electrophilic aromatic substitution, and a primary aminomethyl group at the ortho position. This distinct arrangement of functional groups allows for its primary application as a versatile coupling component in azo dye synthesis, with the potential for the aminomethyl group to be leveraged for further chemical modifications, such as improving solubility or acting as a reactive site for fiber attachment.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(aminomethyl)-N,N-dimethylaniline in the synthesis of azo dyes. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the anticipated properties and characterization of the resulting dyes.
Scientific Rationale: Strategic Utilization of 2-(Aminomethyl)-N,N-dimethylaniline as a Coupling Component
The synthesis of azo dyes from 2-(aminomethyl)-N,N-dimethylaniline is predicated on the classical two-step diazotization and azo coupling reaction sequence.[2] The strategic choice is to employ this molecule as the coupling component rather than the diazo component. This is based on the following key considerations:
-
Stability of the Diazonium Salt: The diazotization of primary aromatic amines leads to relatively stable diazonium salts at low temperatures (0-5 °C), which are essential for the subsequent coupling reaction.[3] In contrast, primary aliphatic amines, such as the aminomethyl group in the target molecule, form highly unstable diazonium salts that readily decompose, often leading to a complex mixture of products.[3][4] Therefore, attempting to diazotize the aminomethyl group would be synthetically challenging and inefficient.
-
Reactivity in Azo Coupling: The N,N-dimethylamino group is a strong electron-donating group that activates the aromatic ring for electrophilic aromatic substitution, making it an excellent coupling partner for the electrophilic diazonium ion.[5] The coupling reaction with N,N-dimethylaniline derivatives preferentially occurs at the para-position to the dimethylamino group due to steric hindrance at the ortho-positions.[6] In 2-(aminomethyl)-N,N-dimethylaniline, one ortho-position is already substituted, further favoring a clean reaction at the para-position.
The presence of the aminomethyl group is anticipated to influence the properties of the resulting dye by potentially increasing its polarity and water solubility. Furthermore, this group can serve as a handle for post-synthetic modifications.
Experimental Protocols
This section outlines a detailed protocol for the synthesis of a representative azo dye using 2-(aminomethyl)-N,N-dimethylaniline as the coupling component and aniline as the primary aromatic amine for diazotization.
Materials and Reagents
| Reagent | Grade | Supplier |
| Aniline | Reagent Grade, ≥99% | Sigma-Aldrich |
| 2-(Aminomethyl)-N,N-dimethylaniline | Synthesis Grade, ≥98% | Commercially available |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent | VWR Chemicals |
| Sodium Acetate (CH₃COONa) | Anhydrous, ≥99% | J.T. Baker |
| Ethanol | 200 Proof, ACS Grade | Decon Labs |
| Deionized Water | High Purity | In-house |
Safety Precautions: Aniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Concentrated hydrochloric acid is corrosive. Diazonium salts are potentially explosive when dry and should be kept in solution and at low temperatures.
Protocol 1: Synthesis of 4-(Phenylazo)-2-(aminomethyl)-N,N-dimethylaniline
This protocol is divided into two main stages: the diazotization of aniline and the subsequent azo coupling with 2-(aminomethyl)-N,N-dimethylaniline.
Part A: Diazotization of Aniline
-
In a 100 mL beaker, add 0.93 g (10 mmol) of aniline to a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Stir the mixture until the aniline hydrochloride salt is fully dissolved. Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with continuous stirring, ensuring the temperature remains between 0-5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure complete diazotization. The resulting solution contains the benzenediazonium chloride.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.64 g (10 mmol) of 2-(aminomethyl)-N,N-dimethylaniline in 20 mL of 1 M hydrochloric acid. Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the freshly prepared cold benzenediazonium chloride solution (from Part A) to the cold solution of 2-(aminomethyl)-N,N-dimethylaniline with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C throughout the addition.
-
After the addition is complete, slowly add a saturated aqueous solution of sodium acetate with continuous stirring until the pH of the mixture is adjusted to 4-5. A colored precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to allow for complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with cold deionized water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture, to obtain the purified dye.
-
Dry the purified dye in a vacuum oven at a low temperature.
Characterization of the Synthesized Dye
The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques:
-
Melting Point: To assess the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group, and the N-H stretches of the aminomethyl group.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the azo coupling.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in different solvents, which provides information about its color.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of an azo dye using 2-(aminomethyl)-N,N-dimethylaniline.
Chemical Reaction Scheme
Caption: General reaction scheme for the synthesis of 4-(phenylazo)-2-(aminomethyl)-N,N-dimethylaniline.
Expected Results and Discussion
The reaction described is expected to yield a brightly colored solid. The exact color will depend on the electronic nature of the diazo component and the solvent used for UV-Vis spectroscopy. The presence of the electron-donating N,N-dimethylamino group and the azo chromophore will result in a significant bathochromic (red) shift in the absorption maximum compared to the starting materials.
The ortho-aminomethyl group is not expected to significantly interfere with the para-coupling of the diazonium salt. However, its presence may influence the following properties of the resulting dye:
-
Solubility: The primary amino group can be protonated in acidic media, which may enhance the water solubility of the dye. This could be advantageous for certain applications, such as in inks or for dyeing hydrophilic fibers.
-
Spectroscopic Properties: The ortho-substituent may cause some steric strain, which could slightly alter the planarity of the molecule and, consequently, its absorption spectrum.
-
Reactivity: The primary amine of the aminomethyl group provides a reactive site for further chemical modifications. For example, it could be acylated or reacted with other functional groups to tether the dye to a polymer or a biological molecule.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no dye formation | Incomplete diazotization due to temperature being too high. | Ensure the temperature of the diazotization reaction is strictly maintained between 0-5 °C. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation and keep it cold. | |
| Incorrect pH for coupling. | Carefully monitor and adjust the pH to 4-5 using a saturated sodium acetate solution. A pH that is too low will inhibit the coupling reaction. | |
| Formation of a dark, tarry product | Side reactions due to elevated temperatures. | Maintain low temperatures throughout the diazotization and coupling steps. |
| Impure starting materials. | Use high-purity aniline and 2-(aminomethyl)-N,N-dimethylaniline. | |
| Difficulty in recrystallization | The dye may be sparingly soluble in common solvents. | Experiment with different solvent systems, such as dimethylformamide (DMF)-water or dimethyl sulfoxide (DMSO)-water, in addition to ethanol-water. |
Conclusion
2-(Aminomethyl)-N,N-dimethylaniline serves as a valuable and versatile coupling component for the synthesis of novel azo dyes. The protocol provided herein offers a robust starting point for researchers to explore the synthesis of a wide range of azo dyes by varying the primary aromatic amine used for diazotization. The presence of the aminomethyl group provides a unique opportunity for post-synthetic modifications, opening up avenues for the development of functional dyes with tailored properties for applications in materials science, analytical chemistry, and biomedical research. Careful control of reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity of the desired azo dye.
References
-
European Parliament and Council. (2002). Directive 2002/61/EC of the European Parliament and of the Council of 19 July 2002 amending for the nineteenth time Council Directive 76/769/EEC relating to restrictions on the marketing and use of certain dangerous substances and preparations (azocolourants). Official Journal of the European Communities, L 243, 11.9.2002, p. 15–18. [Link]
-
Stack Exchange Inc. (2014). Why does diazo coupling preferentially occur at the para position? Chemistry Stack Exchange. [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
- Eastman Kodak Company. (1958). U.S. Patent No. 2,857,373. Washington, DC: U.S.
- Allied Chemical Corporation. (1966). U.S. Patent No. 3,245,980. Washington, DC: U.S.
- General Aniline Works Inc. (1938). U.S. Patent No. 2,140,944. Washington, DC: U.S.
-
Vidya, V. G., & Sibi, C. G. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1737-1740. [Link]
- Ciba-Geigy AG. (1972). U.S. Patent No. 3,793,305. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
-
National Council of Educational Research and Training. (n.d.). Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]
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Wikipedia. (n.d.). Azo coupling. [Link]
-
Giel, K., et al. (2020). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, 59(28), 11344-11349. [Link]
-
Mondal, T., & Bora, U. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. Scientific Reports, 12(1), 10243. [Link]
-
Kurbangalieva, A. R., et al. (2005). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. Russian Chemical Bulletin, 54(2), 348-358. [Link]
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
-
International Journal of Research and Review. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. [Link]
-
National Institute of Standards and Technology. (n.d.). Relation between the absorption spectra and the chemical constitution of dyes: XXIX. Interaction of direct azo dyes in aqueous s. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. [Link]
-
Preprints.org. (2025). Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan. [Link]
-
ResearchGate. (2025). (A) Absorption spectra of azo dyes 1–10 in chloroform, (B) Reflectance.... [Link]
-
MDPI. (2015). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
-
Chemistry Stack Exchange. (2013). What happens in the attempted diazotisation of 1,2-diaminobenzene?. [Link]
-
Journal of the American Chemical Society. (1949). The Selective Replacement of the Aromatic Primary Amino Group by Hydrogen in Aromatic--Aliphatic Diamines. [Link]
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- 1. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]
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- 3. Diazotisation [organic-chemistry.org]
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- 5. Azo Coupling [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: A Hierarchical Strategy for the Pharmacological Screening of Novel Aminomethylaniline Compounds
Preamble: The Aminomethylaniline Scaffold and the Imperative for a Structured Screening Cascade
The aminomethylaniline scaffold is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] This inherent versatility makes it a fertile ground for the discovery of novel therapeutics targeting a range of protein families, from G-protein-coupled receptors (GPCRs) to kinases.[3][4][5][6] However, this potential can only be unlocked through a systematic and rigorous pharmacological screening process. A haphazard approach risks the premature termination of promising candidates or the costly advancement of flawed ones.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a hierarchical, decision-based screening cascade designed specifically for the nuanced evaluation of novel aminomethylaniline derivatives. Our philosophy is built on a foundation of generating decision-driving data at each stage, ensuring that only the most viable compounds proceed. We will move from broad, foundational assessments of safety and activity to increasingly specific in vitro and in vivo characterizations, explaining the causality behind each experimental choice and protocol.
Section 1: The First Gate - Foundational Viability and Cytotoxicity Screening
Before investigating the specific therapeutic activity of a compound, it is imperative to establish its fundamental interaction with living cells. The primary goal of this stage is to identify the concentration window in which the compound can be studied without inducing overt toxicity, a critical prerequisite for all subsequent assays.[7] We utilize metabolic assays as a robust proxy for cell viability.
Principle of Tetrazolium Salt Reduction Assays
Cell-based viability assays like MTT and XTT are colorimetric methods that quantify the metabolic activity of living cells.[8] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple for MTT).[9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active, and therefore viable, cells.[10] The XTT assay is similar, but its formazan product is water-soluble, simplifying the protocol by removing the solubilization step.[8][11]
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for MTT/XTT cytotoxicity screening.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]
-
Compound Preparation: Prepare a 2X concentrated stock of the aminomethylaniline compounds in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 hours).[12]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
Summarize the results in a table for clear comparison across different cell lines.
| Compound ID | Cell Line (e.g., HEK293) IC50 [µM] | Cell Line (e.g., HeLa) IC50 [µM] | Cell Line (e.g., HepG2) IC50 [µM] |
| AM-Cpd-01 | > 100 | 85.2 | 91.5 |
| AM-Cpd-02 | 15.7 | 12.3 | 25.1 |
| AM-Cpd-03 | > 100 | > 100 | > 100 |
Go/No-Go Decision: Compounds with low micromolar or nanomolar cytotoxicity (e.g., IC50 < 10 µM) may be flagged as generally toxic. Compounds with IC50 values > 50 µM are often considered non-toxic at the concentrations needed for primary screening and are prioritized for further study.
Section 2: Primary Screening - Unveiling Biological Activity
With a non-toxic concentration range established, the next step is to determine if the compounds elicit a desired biological effect. The two dominant strategies in early drug discovery are target-based and phenotypic screening.[13]
-
Target-Based Drug Discovery (TDD): This approach relies on knowledge of a specific biological target (e.g., a receptor or enzyme) implicated in a disease. Assays are designed to measure the direct interaction of the compound with this isolated target.[13]
-
Phenotypic Drug Discovery (PDD): This approach makes no assumptions about the specific target. Instead, it measures the effect of a compound on the overall phenotype of a cell or organism, which is more physiologically relevant.[13][14]
Given that aminomethylaniline is a known GPCR-binding scaffold, a target-based approach is a logical and efficient starting point.
Conceptual Framework: TDD vs. PDD
Caption: Comparison of Target-Based and Phenotypic screening approaches.
Section 3: Target-Based Assays for Aminomethylaniline Scaffolds
Literature suggests that aminomethylaniline derivatives can act as potent antagonists for the Gastrin-Releasing Peptide Receptor (GRPR), a GPCR overexpressed in several cancers.[4][5][15] Therefore, a functional GPCR assay is a highly relevant primary screen.
Principle of GPCR Functional Assays
GPCRs are cell surface receptors that, upon ligand binding, activate intracellular G-proteins.[16] Depending on the G-protein subtype (e.g., Gs, Gi, Gq), this activation modulates the levels of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²+).[17] Functional assays quantify these second messengers to measure receptor activation (agonism) or inhibition (antagonism).
GPCR Signaling Pathway Example (Gq-coupled)
Caption: Simplified Gq-protein signaling pathway relevant to GRPR.
Protocol 2: Calcium Flux Assay for GRPR Antagonism
-
Cell Preparation: Use a cell line engineered to stably express the human GRPR (e.g., PC-3 cells, which endogenously express it). Seed cells into a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Addition (Antagonist Mode): Add various concentrations of the novel aminomethylaniline compounds to the wells. Incubate for 15-30 minutes. This step allows the potential antagonists to bind to the receptor.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a known GRPR agonist (e.g., Bombesin) at a concentration that elicits a sub-maximal response (EC80). This is a critical step to ensure the assay can detect inhibition.
-
Data Acquisition: Measure the fluorescence intensity over time, immediately before and after the addition of the agonist. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Analysis: Calculate the percentage of inhibition of the agonist response caused by your test compounds. Plot the inhibition data against compound concentration to determine the IC50 value.
Data Presentation: Primary Target Activity
| Compound ID | GRPR Antagonism IC50 [nM] | Maximum Inhibition [%] |
| AM-Cpd-01 | > 10,000 | Not Determined |
| AM-Cpd-02 | 150.3 | 98.5 |
| AM-Cpd-03 | 8.9 | 100.2 |
Go/No-Go Decision: Compounds with potent IC50 values (e.g., < 1 µM) and high maximal inhibition are considered "hits." These compounds warrant further investigation into their selectivity and mechanism of action.
Section 4: Secondary Screening - Assessing Drug-Like Properties (ADME)
A potent compound is of little therapeutic value if it cannot reach its target in the body. Therefore, early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a crucial step to filter out candidates that are likely to fail in later development stages.[18][19] Performing these studies early saves significant time and resources.[20]
Key ADME Parameters
-
Absorption: The process by which a drug enters the bloodstream. For oral drugs, this involves crossing the intestinal wall.[21][22]
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.[21]
-
Metabolism: The chemical conversion of the drug by enzymes, primarily in the liver, into other compounds (metabolites).[22]
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.[22]
Protocol 3: In Vitro Metabolic Stability Assay
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, test compound stock solution (e.g., 1 mM in DMSO).
-
Incubation: In a microcentrifuge tube, combine HLM and buffer. Pre-warm to 37°C.
-
Reaction Initiation: Add the test compound (final concentration, e.g., 1 µM) and the NADPH system to start the metabolic reaction.
-
Time Points: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Data Presentation: Early ADME Profile
| Compound ID | Caco-2 Permeability (Papp A→B) [10⁻⁶ cm/s] | Metabolic Stability (t½ in HLM) [min] |
| AM-Cpd-02 | 1.2 (Low) | 45 (Moderate) |
| AM-Cpd-03 | 15.8 (High) | > 60 (High) |
Go/No-Go Decision: Compounds with high permeability and high metabolic stability (e.g., AM-Cpd-03) are more likely to have favorable oral bioavailability and a suitable duration of action in vivo.
Section 5: The Bridge to In Vivo - Preliminary Pharmacokinetic Assessment
After a compound demonstrates promising in vitro potency and ADME properties, the next logical step is to evaluate its behavior in a living organism.[23] A preliminary pharmacokinetic (PK) study in a rodent model provides critical data on how the drug is absorbed, distributed, and cleared in a whole biological system.[22][24]
Protocol 4: Rodent Pharmacokinetic (PK) Study Outline
-
Animal Model: Use healthy adult male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound (e.g., AM-Cpd-03) as a single bolus injection into the tail vein (e.g., 1 mg/kg). This route ensures 100% bioavailability.[21]
-
Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to calculate key parameters.
Key Pharmacokinetic Parameters
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time. A primary indicator of elimination efficiency.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation unchanged.
Data Presentation: In Vivo PK Profile
| Compound ID | Route | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | %F |
| AM-Cpd-03 | IV | 4.2 | 15.5 | 5.4 | N/A |
| AM-Cpd-03 | PO | 4.5 | N/A | N/A | 65% |
Go/No-Go Decision: A compound with moderate to low clearance, a reasonable half-life (e.g., 2-8 hours for once-daily dosing), and good oral bioavailability (>30%) is a strong candidate for progression into efficacy models.[25]
Section 6: Synthesis - The Screening Cascade and Decision Making
The pharmacological screening of a novel aminomethylaniline compound is a multi-stage process where data from one experiment informs the decision to proceed to the next.
Decision-Making Workflow
Sources
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- 4. Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positron Emission Tomography Imaging of the Gastrin-Releasing Peptide Receptor with a Novel Bombesin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. invivobiosystems.com [invivobiosystems.com]
- 15. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
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- 25. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(aminomethyl)-N,N-dimethylaniline
Welcome to the technical support center for the synthesis of 2-(aminomethyl)-N,N-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My yield is consistently low when synthesizing 2-(aminomethyl)-N,N-dimethylaniline via the reduction of 2-(dimethylamino)benzonitrile. What are the primary causes?
Low yields in the reduction of 2-(dimethylamino)benzonitrile are a frequent issue. The root causes often fall into three categories: suboptimal reaction conditions, reagent quality, and the formation of side products.
1. Suboptimal Reaction Conditions:
-
Choice of Reducing Agent: The strength and selectivity of your reducing agent are paramount.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent. While effective, it can also reduce other functional groups if present. It requires strictly anhydrous conditions and a careful workup procedure.[1]
-
Catalytic Hydrogenation: This is often the most atom-economical and efficient method for nitrile reduction.[2][3] However, catalyst choice is critical. Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) are commonly used.[2] The activity and selectivity can be highly dependent on the catalyst, solvent, pH, temperature, and hydrogen pressure.[2]
-
-
Temperature and Pressure Control: For catalytic hydrogenations, these parameters are crucial. Insufficient temperature or pressure can lead to incomplete reactions, while excessive conditions can promote side reactions or catalyst degradation.
2. Reagent and Solvent Quality:
-
Anhydrous Conditions: For hydride reductions (e.g., LiAlH₄), the presence of water will quench the reagent, drastically reducing the effective stoichiometry and lowering the yield. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
-
Starting Material Purity: Impurities in the starting 2-(dimethylamino)benzonitrile can interfere with the reaction or poison the catalyst. Verify the purity of your starting material by NMR or GC-MS before starting the reaction.
3. Formation of Side Products:
-
The primary side products in nitrile reductions are secondary and tertiary amines.[2][4] These form when the newly generated primary amine product attacks an intermediate imine species, leading to over-alkylation.[2]
dot
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant side product formation, particularly secondary amines. How can I minimize this?
The formation of secondary amines ((R-CH₂)₂NH) is a classic side reaction in nitrile hydrogenation, arising from the condensation of the primary amine product with the intermediate imine.[2]
Strategies to Minimize Secondary Amine Formation:
-
Catalyst Selection: The choice of catalyst is the most critical factor.[2] Certain catalysts are more selective for primary amine formation.
-
Rhodium or Cobalt-based catalysts have shown high selectivity.
-
The addition of ammonia or a primary amine to the reaction mixture can sometimes suppress secondary amine formation by competing for reaction with the imine intermediate.
-
-
Solvent Choice: The reaction solvent can influence the product distribution. Protic solvents like ethanol in the presence of an acid can help to protonate the intermediate imine, making it more susceptible to reduction rather than nucleophilic attack by the amine product.
-
Acidic Additives: Adding a small amount of acid (e.g., HCl or acetic acid) can help to form the ammonium salt of the primary amine product as it is formed, which is less nucleophilic and therefore less likely to participate in side reactions.
Table 1: Comparison of Reduction Methods and Side Product Control
| Method | Reducing Agent | Typical Solvent | Key Advantages | Common Side Products | Mitigation Strategy |
| Catalytic Hydrogenation | H₂ with Raney Ni, Pd/C, or PtO₂ | Ethanol, Methanol, THF | Atom economical, scalable | Secondary and tertiary amines[2][4] | Use selective catalysts, add ammonia or acid, optimize T/P |
| Hydride Reduction | LiAlH₄ or BH₃ complexes | THF, Diethyl Ether | Fast, effective for small scale | Over-reduction (if other groups present) | Careful control of stoichiometry, low temperature |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Methanol, Ethanol | Avoids use of H₂ gas[4] | Oxidized donor byproducts | Ensure complete conversion of donor |
Q3: My catalytic hydrogenation reaction is sluggish or stalls completely. What could be poisoning my catalyst?
Catalyst poisoning is a common reason for failed or incomplete hydrogenation reactions. The nitrile starting material or the solvent can contain impurities that bind strongly to the active sites of the metal catalyst, rendering it inactive.
Potential Catalyst Poisons:
-
Sulfur Compounds: Even trace amounts of sulfur-containing compounds (thiols, thioethers) from the synthesis of the starting material can irreversibly poison palladium, platinum, and nickel catalysts.
-
Halides: If the starting nitrile was prepared from a halide-containing precursor, residual halides can inhibit the catalyst.
-
Strong Coordinating Groups: Other functional groups on the molecule or impurities with strong Lewis basicity can compete for the catalyst surface.
Preventative and Remedial Actions:
-
Purify the Substrate: Before the reaction, purify the 2-(dimethylamino)benzonitrile, for example, by distillation or recrystallization, to remove potential poisons.
-
Use High-Purity Solvents and Reagents: Ensure all solvents and other reagents are of high purity and free from sulfur or other inhibiting contaminants.
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of minor impurities, although this is not an ideal solution.
-
Catalyst Activation: For catalysts like Raney Nickel, ensure it is properly activated and handled under appropriate conditions to maintain its activity. Dry hydrogenation catalysts can be pyrophoric and must be handled with care, often water-wet.[4]
Q4: The workup and purification of the final product are challenging. What is an effective purification protocol?
2-(aminomethyl)-N,N-dimethylaniline is a basic compound, and this property can be exploited for purification.
Recommended Purification Protocol:
-
Quenching: After the reaction is complete (e.g., after filtering the hydrogenation catalyst or carefully quenching the LiAlH₄ with water/NaOH), acidify the reaction mixture with dilute hydrochloric acid (e.g., 1-2M HCl). This will convert the amine product to its water-soluble hydrochloride salt.
-
Aqueous Extraction (Wash): Extract the acidified aqueous solution with an organic solvent like diethyl ether or ethyl acetate. This will remove non-basic organic impurities, while the desired product remains in the aqueous layer as the salt.[5]
-
Basification: Carefully add a base (e.g., NaOH or K₂CO₃ solution) to the aqueous layer until the pH is strongly basic (pH > 12). This will liberate the free amine, which will often separate as an oil or can be extracted.[6]
-
Organic Extraction: Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Distillation: For high purity, the final product can be purified by vacuum distillation.[6][7]
dot
Caption: Acid-base extraction and purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare 2-(aminomethyl)-N,N-dimethylaniline?
There are two primary and reliable synthetic routes:
-
Reduction of 2-(dimethylamino)benzonitrile: This is the most direct route. The nitrile is reduced to the primary amine using methods like catalytic hydrogenation or strong reducing agents like LiAlH₄.[1][2]
-
Reduction of 2-(dimethylamino)benzamide: The corresponding amide can be reduced to the amine, typically using LiAlH₄.
-
Reduction of N,N-dimethyl-2-nitrobenzylamine: This involves the initial synthesis of N,N-dimethyl-2-nitrobenzylamine followed by the reduction of the nitro group to an amine. This is a multi-step but effective process.
Q2: Can I use sodium borohydride (NaBH₄) to reduce the nitrile?
Generally, sodium borohydride (NaBH₄) is not a strong enough reducing agent to reduce nitriles on its own.[1] However, its reactivity can be enhanced by using it in combination with a catalyst, such as CoCl₂ or Raney Nickel, often at elevated temperatures.[3] For a more reliable and direct reduction of nitriles, LiAlH₄ or catalytic hydrogenation are the preferred methods.
Q3: What specific safety precautions should I take during this synthesis?
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[4] Ensure the reaction is performed in a well-ventilated fume hood, using appropriate high-pressure equipment, and purge the system with an inert gas (like nitrogen or argon) before and after the reaction. Dry hydrogenation catalysts can be pyrophoric.[4]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ reacts violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere. The quenching process must be done slowly and carefully, typically at low temperatures (e.g., in an ice bath).
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
References
- Nitrile Reduction. (2021). Organic Chemistry Resources.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available from: [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Carbohydrate Polymers.
-
Purification of N,N-Dimethylaniline. (n.d.). Chempedia - LookChem. Available from: [Link]
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). The Journal of Organic Chemistry. Available from: [Link]
-
Reductive Amination | Synthesis of Amines. (2022). The Organic Chemistry Tutor. Available from: [Link]
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Nitrile reduction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Troubleshooting my grignard reactions. (2020). Reddit. Available from: [Link]
- Preparation method of p-amino-N,N-dimethyl aniline phosphate. (2011). Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available from: [Link]
-
5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. (2009). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Available from: [Link]
-
Catalytic Reduction of Nitriles. (2016). Science of Synthesis. Available from: [Link]
-
Synthesis of N,N-dimethyl-p-nitrobenzylamine. (n.d.). PrepChem.com. Available from: [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). Angewandte Chemie International Edition. Available from: [Link]
-
REDUCING NITRILES TO PRIMARY AMINES. (n.d.). Chemguide. Available from: [Link]
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- 7. prepchem.com [prepchem.com]
Technical Support Center: Controlling Regioselectivity in the Aminomethylation of N,N-Dimethylaniline
<content_part>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the aminomethylation of N,N-dimethylaniline. Here, we address common challenges and frequently asked questions to help you optimize your reaction outcomes, with a specific focus on controlling regioselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yields a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
This is a common challenge. The dimethylamino group is a strong activating group and directs electrophilic substitution to both the ortho and para positions.[1] However, several factors can be manipulated to favor para substitution:
-
Steric Hindrance: The bulky dimethylamino group can sterically hinder the approach of the electrophile to the ortho position. While inherent to the substrate, choosing a bulkier aminomethylating agent or modifying reaction conditions to enhance steric effects can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. At lower temperatures, the reaction is more likely to proceed via the thermodynamically more stable para substituted intermediate.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to nonpolar aprotic (e.g., toluene, THF), is recommended.[2] Some studies suggest that hydrogen-bonding donor solvents can favor the formation of linear isomers (para-substitution) in similar reactions.[2]
-
Catalyst Selection: The choice of acid catalyst can be critical. Brønsted acids are commonly used, but Lewis acids can also be employed and may offer different selectivity profiles. For instance, a mixed acid system of trifluoroacetic acid and glacial acetic acid has been used to synthesize p-dimethylaminobenzaldehyde with high yield.[3]
Q2: I am observing the formation of a significant amount of bis-aminomethylated product. How can I prevent this?
The formation of bis-aminomethylated byproducts occurs when the initial product undergoes a second aminomethylation. To minimize this:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of N,N-dimethylaniline relative to the aminomethylating agent (formaldehyde and the secondary amine).
-
Slow Addition: Add the aminomethylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring monosubstitution.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Stop the reaction once the desired product is maximized and before significant amounts of the bis-adduct are formed.
Q3: The reaction is sluggish and gives a low yield of the desired product. What are the potential causes and solutions?
Low yields can stem from several factors in Mannich-type reactions.[4]
-
Reagent Quality: Ensure the purity of your reagents. Impurities, especially water, can interfere with the reaction.[5] Formaldehyde is often used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. The quality and concentration of the formaldehyde source are crucial.
-
Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts can be deactivated by moisture or other impurities.[5] The use of an appropriate acid catalyst is often necessary to facilitate the formation of the electrophilic iminium ion.[6][7]
-
Reaction Temperature: While lower temperatures can improve selectivity, excessively low temperatures can slow the reaction rate. A systematic screening of the reaction temperature is advised to find an optimal balance between rate and selectivity.[5]
-
Work-up Procedure: Product loss can occur during the work-up.[8] Ensure the pH is appropriately adjusted during extraction to keep your product in the organic phase.[5] The product, a Mannich base, is basic and will partition into the aqueous phase under acidic conditions.
Q4: My reaction under strongly acidic conditions (e.g., with nitric and sulfuric acid) is yielding the meta isomer. Why is this happening?
This is a classic example of how reaction conditions can dramatically alter the directing effect of a substituent. In strongly acidic media, the lone pair of electrons on the nitrogen of the dimethylamino group is protonated.[9][10] The resulting N,N-dimethylanilinium ion has a positive charge on the nitrogen, which is strongly electron-withdrawing. This deactivates the ring and directs incoming electrophiles to the meta position.[1][9][10] To achieve ortho and para substitution, milder acidic conditions that do not lead to significant protonation of the amine are necessary.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the aminomethylation of N,N-dimethylaniline.
Q1: What is the general mechanism of the aminomethylation of N,N-dimethylaniline?
The aminomethylation of N,N-dimethylaniline is a type of Mannich reaction.[11][12] The mechanism involves three key steps:
-
Formation of the Iminium Ion: The secondary amine reacts with formaldehyde (or another aldehyde) to form a hemiaminal, which then dehydrates, typically under acidic conditions, to form a reactive electrophile called an iminium ion.[6][11]
-
Electrophilic Aromatic Substitution: The electron-rich N,N-dimethylaniline acts as a nucleophile and attacks the electrophilic iminium ion.
-
Deprotonation: The resulting intermediate is deprotonated to restore the aromaticity of the ring and yield the final aminomethylated product.
Q2: What are the most common aminomethylating agents used for this reaction?
The most common reagents are a combination of formaldehyde and a secondary amine, such as dimethylamine, diethylamine, or piperidine.[6] Pre-formed reagents like Eschenmoser's salt, dimethyl(methylidene)ammonium iodide, can also be used and often provide milder reaction conditions.[6]
Q3: Can I achieve ortho-selective aminomethylation?
Achieving high ortho-selectivity is generally more challenging than para-selectivity due to steric hindrance from the dimethylamino group. However, some strategies that may favor ortho substitution include the use of specific directing groups or catalysts that can coordinate with the nitrogen atom and deliver the electrophile to the ortho position. This is an area of ongoing research in C-H functionalization.
Q4: How does the aminomethylation of N,N-dimethylaniline differ from other electrophilic aromatic substitutions like nitration or halogenation?
The key difference lies in the nature of the electrophile. In aminomethylation, the electrophile is a less reactive iminium ion compared to the highly reactive nitronium ion (in nitration) or halonium ion (in halogenation). This generally requires the presence of a strongly activating group on the aromatic ring, such as the dimethylamino group in N,N-dimethylaniline.
Visualizing the Reaction: Mechanism and Regioselectivity
Caption: Mechanism of aminomethylation and factors influencing regioselectivity.
Experimental Protocol: Para-Selective Aminomethylation
This protocol is a representative example for achieving para-selectivity. Optimization may be required for specific substrates and scales.
Objective: To synthesize 4-((dimethylamino)methyl)-N,N-dimethylaniline with high para-selectivity.
Materials:
-
N,N-dimethylaniline
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 2M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N-dimethylaniline (1.0 eq) and ethanol.
-
Reagent Addition: In a separate beaker, prepare the aminomethylating mixture by combining formaldehyde (1.1 eq) and dimethylamine solution (1.1 eq). Cool this mixture in an ice bath.
-
Reaction: Slowly add the cooled aminomethylating mixture to the flask containing N,N-dimethylaniline.
-
Heating: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired para-isomer.
Data Summary: Factors Influencing Regioselectivity
| Factor | Condition Favoring Para-Substitution | Rationale |
| Steric Effects | Use of bulkier secondary amines | Increased steric hindrance at the ortho position. |
| Temperature | Lower reaction temperatures | Favors the thermodynamically more stable para product. |
| Solvent | Polar protic solvents (e.g., acetic acid) | Can influence the transition state energy, favoring para attack.[2] |
| Catalyst | Mild Brønsted or specific Lewis acids | Can modulate the reactivity of the electrophile and influence its approach to the aromatic ring. |
References
-
Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]
- Google Patents. CN103694125A - Preparation method of paradimethylaminobenzaldehyde.
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Available from: [Link]
-
LookChem. Synthesis of p-Dimethylaminobenzaldehyde. Available from: [Link]
-
ResearchGate. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Available from: [Link]
-
NROChemistry. Mannich Reaction. Available from: [Link]
-
ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Available from: [Link]
-
Wikipedia. Mannich reaction. Available from: [Link]
-
ResearchGate. (2022). Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. Available from: [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]
-
RSC Publishing. (2020). Mechanism and regio- and stereoselectivity in an NHC-catalyzed Mannich/lactamization domino reaction. Available from: [Link]
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?. Available from: [Link]
-
MDPI. (2022). Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. Available from: [Link]
-
BYJU'S. Mannich Reaction Mechanism. Available from: [Link]
-
ResearchGate. (2019). N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline. Available from: [Link]
-
RSC Publishing. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. Available from: [Link]
-
DSpace@MIT. (2016). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Available from: [Link]
-
University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
Thai Journal of Science and Technology. (2015). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Available from: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
ResearchGate. (2020). Different protocols for methylation of aniline. Available from: [Link]
-
ResearchGate. (2001). Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. Available from: [Link]
-
ACS Omega. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Available from: [Link]
-
ResearchGate. (2021). para-Selective C–H amination of N,N-dimethylaniline with different.... Available from: [Link]
- Google Patents. US5030762A - Formaldehyde/amine adduct.
-
Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (1987). Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Available from: [Link]
-
Chemistry Steps. Ortho, Para, Meta. Available from: [Link]
-
Chegg.com. (2023). Solved When N,N-dimethylaniline is treated with bromine,. Available from: [Link]
-
Quora. (2019). Does Ortho effect takes place in 2,6-dimethylaniline (2,6-xylidine) and is it more or less basic than 2-methylaniline?. Available from: [Link]
-
Sciforum. (2023). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Available from: [Link]
-
Journal of the American Chemical Society. (1952). The Aminomethylation of Olefins. I. The Reaction of Secondary Amines, Formaldehyde, and Olefins. Available from: [Link]
-
MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]
-
Journal of the American Chemical Society. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination. Available from: [Link]
-
MDPI. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Available from: [Link]
-
ResearchGate. (2004). β-Aminomethylation of N-aryl-and N-azaheteroaryl-substituted methyl 2,5-dimethylpyrrole-3-carboxylates. Kinetic effect of the N- pyrrole substituent. Available from: [Link]
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Technical Support Center: Ortho-Functionalization of N,N-Dimethylaniline
Welcome to the technical support center for the ortho-functionalization of N,N-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet challenging reaction. Here, we address common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your experimental outcomes.
Introduction to Directed Ortho-Metalation (DoM)
The primary strategy for achieving ortho-functionalization of N,N-dimethylaniline is through Directed ortho-Metalation (DoM). In this process, the dimethylamino group acts as a directing metalation group (DMG), coordinating to a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This coordination facilitates the deprotonation of the proximal ortho-proton, creating a potent ortho-lithiated intermediate that can then react with a variety of electrophiles.[1] While powerful, this method is sensitive to reaction conditions, and several side reactions can occur.
Below is a workflow diagram illustrating the general steps of a DoM procedure.
Caption: General workflow for Directed ortho-Metalation (DoM) of N,N-dimethylaniline.
Troubleshooting Guide
This section addresses specific problems you may encounter during the ortho-functionalization of N,N-dimethylaniline.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction, but upon analysis (TLC, GC-MS, NMR), you observe primarily unreacted N,N-dimethylaniline.
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Inactive Organolithium Reagent | n-BuLi and other organolithiums are highly reactive with moisture and air. Improper storage or handling can lead to significant degradation. | Even with a new bottle, it is best practice to titrate your organolithium reagent to determine its exact molarity before use.[2] |
| Insufficiently Anhydrous Conditions | Trace amounts of water in your solvent, glassware, or starting material will quench the organolithium reagent. | Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.[2] |
| Reaction Temperature Too Low | While low temperatures (-78 °C) are common to prevent side reactions, the lithiation step itself may be slow for some substrates or if there are solubility issues.[2] | If your starting material is not fully dissolved at -78 °C, consider a slightly higher temperature for the lithiation step (e.g., -40 °C or -20 °C) after the initial addition of the base.[2] |
| Poor Deprotonation | The N,N-dimethylamino group is a moderately effective DMG.[3] In some cases, n-BuLi alone may not be sufficient for efficient deprotonation. | The addition of a co-ligand like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity of the system, promoting more efficient lithiation.[4][5] |
Problem 2: Poor Regioselectivity - Formation of meta and para Isomers
Your product mixture contains not only the desired ortho-substituted product but also significant amounts of meta and/or para isomers.
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Reaction Conditions Favoring Thermodynamic Products | While DoM kinetically favors the ortho position, prolonged reaction times or elevated temperatures can lead to isomerization or competing reaction pathways that yield more stable meta or para products.[6][7] | Keep the lithiation and electrophilic quench steps at low temperatures. Minimize the time between the formation of the lithiated intermediate and the addition of the electrophile. |
| Nature of the Base/Metalating Agent | Certain mixed-metal bases, such as sodium-mediated zincate reagents, have been shown to surprisingly favor meta-metallation of N,N-dimethylaniline.[3][6][7] | For selective ortho-functionalization, stick to traditional alkyllithium reagents like n-BuLi or s-BuLi, often in the presence of TMEDA.[1][4] |
| Protonation of the Amine Group | If your reaction conditions are acidic (e.g., during nitration with H₂SO₄/HNO₃), the dimethylamino group becomes protonated to -N⁺H(CH₃)₂. This protonated group is strongly deactivating and a meta-director.[8][9] | This is a classic case of electrophilic aromatic substitution, not DoM. To achieve ortho/para substitution under these conditions, the amine must be protected, for instance, by acylation.[8] |
| Palladium-Catalyzed Reactions | In some palladium-catalyzed C-H functionalization reactions, N,N-dimethylaniline can yield a mixture of meta and para isomers, with no ortho product observed. This is because tertiary anilines cannot form the necessary amido-type intermediate that directs ortho arylation in primary and secondary anilines.[10] | For palladium-catalyzed reactions, a different directing group strategy would be required to achieve ortho selectivity with a tertiary aniline. |
Problem 3: Formation of N-Demethylated Side Products
You've identified N-methylaniline or aniline in your product mixture.
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Oxidative N-Demethylation | The lithiated intermediate or the final product can be susceptible to oxidation, especially during workup if exposed to air for extended periods. This can lead to the formation of an N-oxide intermediate which can then undergo demethylation.[11] Some electrophilic reagents, particularly fluorinating agents, are also known to cause N-demethylation.[12] | Maintain a strict inert atmosphere throughout the reaction and workup. Quench the reaction mixture carefully and proceed with extraction promptly. If using strongly oxidizing electrophiles, be aware that demethylation is a known side reaction. |
| Reaction with Chloroformates | Reagents like phenyl chloroformate are specifically used to demethylate N,N-dimethylanilines, proceeding through a carbamate intermediate.[13] | Avoid reagents known to cause N-dealkylation if it is not the desired transformation. |
| Enzymatic or Biomimetic Oxidation | In biological or biomimetic systems, enzymes like cytochrome P-450 or iron-oxo complexes can catalyze the N-demethylation of N,N-dimethylaniline.[11][14] | This is typically not a concern in standard organic synthesis but is a key transformation in metabolic studies. |
Problem 4: Formation of Polymeric or Tar-Like Material
The reaction mixture becomes dark and viscous, and purification yields a complex mixture of high-molecular-weight species or intractable tar.
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Reaction with Solvent | Strong bases like n-BuLi can react with ethereal solvents like THF, especially at temperatures above -60 °C. This can initiate polymerization or generate reactive species that lead to side products.[5] | Maintain low temperatures throughout the addition and stirring phases. If higher temperatures are required, consider using a less reactive solvent like diethyl ether or a hydrocarbon. |
| Highly Reactive Electrophiles | Certain electrophiles can react uncontrollably or promote polymerization, especially if added too quickly or at too high a concentration. | Add the electrophile slowly, as a solution in the reaction solvent, while maintaining a low temperature to control the exotherm. |
| Oxidation | Exposure of the highly reactive organolithium intermediate to atmospheric oxygen can lead to a cascade of radical reactions, resulting in complex mixtures and tar formation. | Ensure a robust inert atmosphere is maintained throughout the entire process, from setup to quench. Degas solvents if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is the N,N-dimethylamino group an ortho-director in DoM but can be a meta-director in other reactions?
The directing effect depends entirely on the reaction mechanism. In Directed ortho-Metalation (DoM), the nitrogen's lone pair coordinates to the lithium of the organolithium base, physically positioning the base to abstract a proton from the nearest (ortho) position.[1] This is a kinetically controlled process driven by pre-coordination.
In contrast, during electrophilic aromatic substitution under strong acidic conditions (like nitration), the nitrogen atom is protonated.[8] The resulting ammonium group, -N⁺H(CH₃)₂, is strongly electron-withdrawing through an inductive effect. This deactivates the entire ring, but the meta position becomes the least deactivated and therefore the site of electrophilic attack.[8][9]
Caption: Contrasting directing effects of the dimethylamino group in DoM vs. acidic EAS.
Q2: I need to purify my ortho-functionalized N,N-dimethylaniline from unreacted starting material and N-methylaniline. What's the best approach?
A common method involves acylation. Both the starting N,N-dimethylaniline (a tertiary amine) and the desired product are tertiary amines and will not react with an acylating agent like acetic anhydride under neutral or slightly basic conditions. However, any N-methylaniline or aniline impurities (secondary and primary amines, respectively) will be readily acylated.[15] The resulting amides have very different polarities and boiling points, making separation by distillation or column chromatography much easier.
Q3: Can I use Grignard reagents instead of organolithiums for the metalation step?
Generally, no. Grignard reagents (RMgX) are typically not basic enough to deprotonate the C-H bond of an aromatic ring, even one activated by a directing group. Directed ortho-metalation almost always requires stronger bases like alkyllithiums or lithium amides (e.g., LDA).[4]
Q4: My electrophile is an alkyl halide. Why am I getting low yields of the alkylated product?
The reaction between an aryllithium intermediate and an alkyl halide can be complex. While the desired Sₙ2 reaction can occur, competing side reactions like metal-halogen exchange and elimination can reduce the yield. Furthermore, the aryllithium itself is a strong base, which can promote elimination if the alkyl halide has beta-hydrogens. Using highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and keeping the temperature low can favor the substitution pathway.
Experimental Protocols
Protocol 1: Titration of n-Butyllithium
Objective: To accurately determine the concentration of a commercial n-butyllithium solution.
Materials:
-
Diphenylacetic acid (dried)
-
Anhydrous THF
-
n-Butyllithium solution (in hexanes)
-
Anhydrous syringe and needles
-
Oven-dried flask with a septum
Procedure:
-
Under an inert atmosphere, accurately weigh ~200 mg of diphenylacetic acid into the flask.
-
Add 5 mL of anhydrous THF to dissolve the acid.
-
Slowly add the n-BuLi solution dropwise via syringe. The first equivalent will deprotonate the carboxylic acid.
-
Continue adding n-BuLi dropwise until a persistent faint yellow color appears. This indicates the formation of the enolate, signifying the endpoint.
-
Record the volume of n-BuLi added to reach the endpoint.
-
Calculate the molarity: Molarity = (moles of diphenylacetic acid) / (Volume of n-BuLi in Liters).
References
-
Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation. Beilstein Journal of Organic Chemistry. [Link]
-
ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chemical Science. [Link]
-
Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation. PubMed. [Link]
-
Although N, N-dimethylaniline is extremely reactive toward electrophilic... Filo. [Link]
-
The Mechanism of the Reaction of N,N-Dimethylaniline Oxide with Acetic Anhydride. Journal of the American Chemical Society. [Link]
- Method for purifying N, N-dimethylaniline by acid anhydride.
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. National Institutes of Health (NIH). [Link]
-
Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
-
Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
N-Methylaniline. Wikipedia. [Link]
-
Combined Multistate and Kohn-Sham Density Functional Theory Studies of the Elusive Mechanism of N-Dealkylation of N,N-Dimethylanilines... Frontiers in Chemistry. [Link]
-
Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation. Semantic Scholar. [Link]
-
Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. ResearchGate. [Link]
-
Ortho-lithiation with n-BuLi. Reddit. [Link]
-
N,N-dimethylaniline Definition. Fiveable. [Link]
-
para-Selective C–H amination of N,N-dimethylaniline with different... ResearchGate. [Link]
- Preparation method of p-amino-N,N-dimethyl aniline phosphate.
-
Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. PubMed. [Link]
-
Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. [Link]
-
Electrophiles for the Pd/NBE-catalyzed ortho thiolation of aryl... ResearchGate. [Link]
-
Reaction with N‐methylaniline. ResearchGate. [Link]
-
Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. National Institutes of Health (NIH). [Link]
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion... PubMed. [Link]
-
Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids. Synlett. [Link]
-
Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]
-
Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics. SciSpace. [Link]
-
ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]
-
N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline. ResearchGate. [Link]
-
Solved When N,N-dimethylaniline is treated with bromine... Chegg.com. [https://www.chegg.com/homework-help/questions-and-answers/n-n-dimethylaniline-treated-bromine-ortho-para-products-observed-yet-n-n-dimethylaniline-tr-q104118318]([Link] bromine-ortho-para-products-observed-yet-n-n-dimethylaniline-tr-q104118318)
-
Isotope Effect Profiles in the N-demethylation of N,N-dimethylanilines... ResearchGate. [Link]
-
Microwave Assisted Oxidation of N,N-Dimethylaniline by Ditertiarybutyl chromate in Non-aqueous Media. ResearchGate. [Link]
-
organolithium reagents. Andrew G. Myers Research Group, Harvard University. [Link]
-
Dimethylaniline. Wikipedia. [Link]
-
The ortho functionalization of aromatic amines. Benzylation, formylation, and vinylation of anilines. Semantic Scholar. [Link]
Sources
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- 10. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids [organic-chemistry.org]
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- 15. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for the Mannich Reaction of Anilines
Welcome to the technical support center for the Mannich reaction. As a cornerstone of organic synthesis for forming C-C bonds, the three-component condensation of an active hydrogen compound, an aldehyde, and an amine is a powerful tool in the synthesis of β-amino carbonyl compounds, often called Mannich bases.[1][2] These compounds are pivotal intermediates in the development of pharmaceuticals and natural products.[3]
When working with aniline and its derivatives, researchers often find that temperature is a critical yet delicate parameter. Unlike many robust reactions, the "set it and forget it" approach to heating a Mannich reaction can lead to a host of problems, from disappointingly low yields to intractable product mixtures. This guide is designed to provide you, the researcher, with the insights and practical steps needed to master temperature control for this vital reaction.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments. The solutions are grounded in mechanistic principles to help you make informed decisions at the bench.
Question 1: My reaction yield is frustratingly low, or the reaction isn't proceeding to completion. Could the temperature be the culprit?
Answer: Absolutely. Temperature plays a dual role in the Mannich reaction: it must be high enough to overcome the activation energy for each step but not so high that it promotes degradation or unwanted side reactions. A low yield can often be traced back to a suboptimal thermal profile.
Causality: The Mannich reaction proceeds in two principal stages:
-
Iminium Ion Formation: The aniline and aldehyde (commonly formaldehyde) condense to form an electrophilic iminium ion. This step is often the rate-limiting step and is significantly accelerated by heat.[1][4]
-
Nucleophilic Attack: The active hydrogen compound (e.g., a ketone) tautomerizes to its enol form, which then attacks the iminium ion.[1][4] This step is also temperature-dependent.
If your reaction temperature is too low, the rate of iminium ion formation may be so slow that the reaction appears stalled. This is particularly true with less reactive anilines (e.g., those with electron-withdrawing groups) or sterically hindered substrates.
Troubleshooting Protocol:
-
Establish a Baseline: If you started at room temperature (a common starting point for many Mannich procedures[5][6]), confirm that all starting materials are still present via TLC or LC-MS after several hours.
-
Systematic Temperature Increase: Increase the reaction temperature in a stepwise manner. A typical screening process might look like this:
| Step | Temperature (°C) | Monitoring Interval | Key Observation |
| 1 | 25 °C (RT) | 4-6 hours | Check for any product formation. |
| 2 | 40-50 °C | 2-4 hours | Often a "sweet spot" for delicate substrates. |
| 3 | 60-80 °C | 1-2 hours | Increased rate, but monitor for new impurity spots. |
| 4 | Reflux (Solvent-dependent) | 1 hour | Maximum rate, highest risk of side products. |
-
Analyze at Each Step: Before escalating the temperature, take an aliquot for analysis. This will help you identify the temperature at which product formation begins and when side products start to appear, allowing you to pinpoint the optimal window. For instance, one study on a nitro-Mannich reaction found that while room temperature was inefficient, heating to 100°C led to a high yield in just 2 hours, whereas 60°C and 80°C gave lower yields and required more time.[7]
Question 2: I'm observing a significant amount of side products, possibly including polymeric material. How can temperature control mitigate this?
Answer: The formation of polymers and other side products is a classic sign of excessive reaction temperature.[8] While heat accelerates the desired reaction, it disproportionately accelerates undesired pathways.
Causality:
-
Formaldehyde Self-Polymerization: Formaldehyde is highly reactive and can self-polymerize, especially at elevated temperatures.[8]
-
Bis-alkylation: If the product Mannich base still possesses an active N-H bond (from using a primary aniline), it can react again with formaldehyde and the enolizable compound, leading to undesired oligomers.
-
Retro-Mannich Reaction: At high temperatures, the Mannich base can undergo a retro-Mannich reaction, fragmenting back into its precursors, which can then enter other reaction pathways.
-
Aniline Reactivity: Aniline itself can participate in various side reactions at high temperatures, leading to colored impurities.
Troubleshooting Protocol:
-
Start Cool: The most effective strategy to minimize polymerization is to begin at a lower temperature.[8] It is highly advisable to start experiments at room temperature or even 0°C.
-
Gradual Warming: If the reaction is too slow at low temperatures, increase the heat gradually (e.g., in 10°C increments), closely monitoring for the appearance of side products by TLC or LC-MS. The goal is to find the minimum temperature required for an acceptable reaction rate.
-
Consider Slow Addition: At your optimized (or slightly reduced) temperature, try slowly adding the most reactive component (often formaldehyde) to the mixture. This keeps its instantaneous concentration low, starving the polymerization side reactions. One study on a redox-Mannich reaction highlighted the success of a 5-hour slow addition protocol.[9]
Caption: Temperature's dual effect on the Mannich reaction.
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental role of temperature in the Mannich reaction mechanism with anilines?
Answer: Temperature is the primary lever to control the kinetics of the two key mechanistic steps. The reaction begins with the formation of an iminium ion from the aniline and an aldehyde.[1] This is a condensation reaction that involves the elimination of a water molecule and is often acid-catalyzed. Heat provides the necessary energy to overcome the activation barrier of this dehydration step. Subsequently, the enol form of your active hydrogen compound attacks this electrophilic iminium ion. The rate of both enol formation and the subsequent C-C bond formation is also accelerated by an increase in temperature.
Caption: Core mechanism of the Mannich reaction.
Question 2: Is there a universal "optimal" temperature for the Mannich reaction of anilines?
Answer: No, a single optimal temperature does not exist. The ideal temperature is highly dependent on the specific substrates being used:
-
Electronic Properties of Aniline: Electron-rich anilines are more nucleophilic and react faster, often requiring lower temperatures. Conversely, anilines with electron-withdrawing groups are less reactive and may require more aggressive heating to facilitate iminium ion formation.
-
Steric Hindrance: Sterically bulky anilines, aldehydes, or ketones will slow the reaction rate, generally necessitating higher temperatures to achieve a reasonable conversion time.
-
Solvent Choice: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Many protocols use ethanol or methanol and heat to reflux.[10]
While many reactions are reported at room temperature, many others require heating to 50°C, 100°C, or reflux, underscoring the need for empirical optimization.[5][7][10]
Question 3: My product seems to be decomposing at higher temperatures. What is a safe starting point for optimization?
Answer: If you suspect your product is thermally labile, a conservative approach is essential.
-
Initial Attempt at 0°C: Cool the reaction vessel in an ice bath before adding the final reagent. Allow it to stir for several hours, monitoring for product formation.
-
Room Temperature as a Standard: Room temperature (~20-25°C) is an excellent and widely practiced starting point for Mannich reactions.[4][5][6][11] It often provides a good balance between reaction rate and stability.
-
Gentle Warming: If no reaction occurs at room temperature, warm the mixture gently to 40-50°C. This mild increase in thermal energy is often sufficient to initiate the reaction without causing significant degradation.
The key is to always monitor the reaction mixture for the appearance of new, unidentified spots on a TLC plate or peaks in an LC-MS chromatogram as you increase the heat. These are early indicators that you are approaching the thermal limit of your system.
Experimental Protocol: Temperature Screening for the Mannich Reaction of 4-Methoxyaniline, Formaldehyde, and Acetophenone
This protocol provides a self-validating workflow for determining the optimal temperature for a representative Mannich reaction.
Materials:
-
4-Methoxyaniline
-
Acetophenone
-
Paraformaldehyde
-
Ethanol (Absolute)
-
Hydrochloric Acid (catalytic amount)
-
Reaction vials with stir bars
-
Heating blocks or oil baths set to required temperatures
-
TLC plates and LC-MS for analysis
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare a stock solution of the reactants. In a volumetric flask, dissolve 4-methoxyaniline (1 equiv.), acetophenone (1 equiv.), and a catalytic amount of HCl in ethanol.
-
Reaction Setup: In four separate, labeled reaction vials, place paraformaldehyde (1.1 equiv.) and a stir bar.
-
Initiation: Add an equal volume of the stock solution to each of the four vials simultaneously. Seal the vials.
-
Temperature Incubation: Place each vial in a pre-heated block at the following temperatures:
-
Vial 1: 25°C (Room Temperature)
-
Vial 2: 45°C
-
Vial 3: 65°C
-
Vial 4: 78°C (Reflux in Ethanol)
-
-
Reaction Monitoring: At T = 1h, 2h, 4h, and 8h, carefully take a small aliquot from each vial. Quench with a small amount of saturated NaHCO₃ solution and extract with ethyl acetate for analysis.
-
Analysis: Analyze each aliquot by TLC and LC-MS.
-
TLC: Visualize the consumption of starting materials and the formation of the product and any byproducts.
-
LC-MS: Quantify the relative percentage of product vs. starting material and identify the mass of any major side products.
-
-
Data Interpretation: Plot the percentage conversion to product against time for each temperature. The optimal temperature will be the one that gives the highest yield of the desired product in a reasonable timeframe with the minimal formation of impurities.
Expected Outcome Summary Table (Illustrative Data):
| Temperature (°C) | Time (h) | Conversion (%) | Major Side Products Observed |
| 25 | 8 | 35 | None |
| 45 | 4 | 85 | Trace amounts of unknown impurity |
| 65 | 2 | >95 | Minor impurity (~5%) |
| 78 (Reflux) | 1 | >98 | Significant impurity (~15-20%), darkening of solution |
Based on this illustrative data, 65°C would be identified as the optimal temperature, offering a rapid conversion with high purity.
References
- M. B. G. S. Bibalani, S. B. Gholivand, and K. Gholivand, "Synthetic applications of biologically important Mannich bases: An updated review," Open Access Research Journal of Biology and Pharmacy, vol. 07, no. 02, pp. 001–015, 2023.
- M. Heravi, M. Vazinfard, and Z. Faghihi, "Mannich-type reaction of benzaldehyde, aniline, and cyclohexanone to afford divers β-amino ketones," Green Chemistry Letters and Reviews, 2013.
-
J. M. Winfield et al., "Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures," Industrial & Engineering Chemistry Research, vol. 60, no. 50, pp. 18275–18285, 2021. [Link]
- BenchChem, "Strategies to minimize polymerization in Mannich reactions," BenchChem Technical Support, 2025.
-
Wikipedia, "Mannich reaction," Wikipedia, The Free Encyclopedia, 2023. [Link]
-
J. M. Winfield et al., "Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures," ACS Publications, 2021. [Link]
-
Chemistry LibreTexts, "Mannich Reaction," Chemistry LibreTexts, 2023. [Link]
-
A. Sharma et al., "A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids," RSC Publishing, 2023. [Link]
-
A. M. D'Souza et al., "One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions," Scientific Reports, vol. 8, no. 1, p. 9721, 2018. [Link]
-
F. F. Blicke, "The Mannich Reaction," Organic Reactions, 2011. [Link]
-
S. Narayanan et al., "Effect of reaction temperature on aniline conversion and product selectivities," ResearchGate, 2014. [Link]
-
Wikipedia, "Bioconjugation," Wikipedia, The Free Encyclopedia, 2024. [Link]
-
S. M. Habibi, M. A. Bodaghifard, and H. R. Ghenaatian, "Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results," Polycyclic Aromatic Compounds, pp. 1–15, 2022. [Link]
-
Y. Wang et al., "Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds," Nature Communications, vol. 13, no. 1, p. 417, 2022. [Link]
-
D. Liu et al., "One-pot synthesis of β-amino carbonyl compounds catalyzed silica supported phenylphosphinic acid," ResearchGate, 2015. [Link]
-
A. C. La-Venia et al., "The Redox-Mannich Reaction," Organic Letters, vol. 16, no. 11, pp. 3032–3035, 2014. [Link]
-
E. Szakács et al., "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction," Molecules, vol. 27, no. 1, p. 273, 2022. [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. oarjbp.com [oarjbp.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
purification challenges of aminomethylaniline dihydrochloride salts
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the technical support center for aminomethylaniline dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome common and complex purification challenges. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Part 1: Crystallization & Recrystallization Challenges
Recrystallization is the primary method for purifying solid organic compounds, but hydrochloride salts, particularly dihydrochlorides, present unique challenges due to their high polarity and solubility characteristics.[1]
FAQ 1: My aminomethylaniline dihydrochloride won't crystallize from solution. What should I do?
This is one of the most common issues. The inability to form crystals typically points to issues with supersaturation, nucleation, or solvent choice.
Causality: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[1][2] Nucleation, the initial formation of a stable crystalline entity, is the kinetic barrier that must be overcome.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[3]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single, tiny crystal to the cooled solution. This provides a template for crystal growth.
-
Ultrasonic Bath: Brief sonication can sometimes induce nucleation through cavitation.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, gently heat it to boil off a small portion of the solvent, then allow it to cool again slowly.[3] Be cautious not to evaporate too much, which can cause the compound to "crash out" with impurities.
-
Cooling: Ensure the solution is cooled sufficiently. For some salts, refrigeration or even an ice bath may be necessary to significantly decrease solubility.
-
-
Re-evaluate Your Solvent System: If the above methods fail, the solvent is likely unsuitable. The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[1] You may need to recover your material by evaporating the solvent and attempting recrystallization with a different system.[3]
dot
Caption: Troubleshooting flowchart for failed crystallization.
FAQ 2: My compound "oils out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is detrimental to purification as the oil readily traps impurities.
Causality: This often happens when a solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute. High concentrations of impurities can also depress the melting point, exacerbating the problem.
Troubleshooting Protocol:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[3]
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath. Slow cooling ensures that the solution reaches the saturation point at a temperature below the compound's melting point.[4]
-
Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system where the compound has slightly lower solubility at elevated temperatures.
FAQ 3: How do I choose the right solvent system for my aminomethylaniline dihydrochloride?
Solvent selection is a balance of solubility, selectivity, and safety.[2] For highly polar dihydrochloride salts, single organic solvents are often ineffective.
Expertise & Experience: Dihydrochloride salts are often highly soluble in polar protic solvents like methanol, ethanol, and water, but poorly soluble in less polar solvents like ethyl acetate, dichloromethane (DCM), or ethers.[5] The key is often a mixed solvent system.
Solvent Selection Workflow:
-
Find a "Good" Solvent: Identify a solvent in which your salt is highly soluble, even at room temperature (e.g., methanol, ethanol, water).
-
Find a "Bad" (Anti-solvent): Identify a miscible solvent in which your salt is very poorly soluble (e.g., diethyl ether, hexane, ethyl acetate).[4]
-
Perform the Recrystallization:
-
Dissolve the crude salt in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (the saturation point).[4]
-
If cloudiness persists, add a few drops of the hot "good" solvent to clarify the solution.
-
Allow the solution to cool slowly.
-
Common Solvent Systems for Amine Hydrochlorides:
| "Good" Solvent (High Solubility) | "Bad" / Anti-Solvent (Low Solubility) | Notes & Considerations |
| Methanol (MeOH) | Diethyl Ether (Et₂O) | A very common and effective pair. Ether is highly volatile and flammable. |
| Ethanol (EtOH) | Ethyl Acetate (EtOAc) | A slightly less volatile option than MeOH/Et₂O.[5] |
| Isopropanol (IPA) | Hexanes / Heptane | Good for reducing the polarity of the system. IPA is often a good single solvent choice as well.[5] |
| Water | Acetone / Ethanol | Water is excellent for dissolving polar salts but can be difficult to remove. Use if the compound is stable to hydrolysis.[6] |
dot
Caption: Workflow for selecting a recrystallization solvent system.
Part 2: Impurity Profiling & Removal
The purity of your final compound is dictated by the effectiveness of removing process-related impurities and degradation products.
FAQ 4: What are the likely impurities in my aminomethylaniline synthesis, and how do I remove them?
Impurities typically arise from the synthetic route. A common route is the reduction of a corresponding aminomethylbenzonitrile.
Common Impurities & Their Origin:
| Impurity Type | Likely Origin | Removal Strategy |
| Starting Material | Incomplete reduction of the nitrile group. | Often difficult to remove by recrystallization alone due to structural similarity. May require column chromatography of the free base before salt formation. |
| Over-reduction Products | Reduction of the aromatic ring or other functional groups. | Can sometimes be removed by recrystallization if polarity is sufficiently different. |
| Side-reaction Products | Impurities from reagents or side reactions during synthesis.[7] | Washing the crude solid with a solvent that dissolves the impurity but not the product can be effective.[5] |
| Residual Solvents | Solvents used in the reaction or workup. | Drying under high vacuum, potentially with gentle heating. |
Self-Validating Protocol for Impurity Removal:
-
Analyze the Crude Product: Before any purification, run an analytical test (e.g., HPLC, LC-MS) to get a baseline impurity profile.[8] This tells you what you need to remove.
-
Attempt a Solvent Wash: Suspend the crude solid in a solvent where the desired product is known to be insoluble, but where non-polar impurities might dissolve (e.g., ethyl acetate, diethyl ether). Stir for 15-30 minutes, then filter.[5]
-
Analyze Again: Run another HPLC to see if the wash was effective.
-
Recrystallize: Perform a recrystallization based on the solvent screening described in Part 1.
-
Final Analysis: Analyze the final crystalline product and the mother liquor. High levels of impurities in the mother liquor confirm a successful purification.
Part 3: Salt Stability & Handling
Dihydrochloride salts can be susceptible to environmental conditions, leading to changes in physical form or chemical identity.
FAQ 5: My purified salt is converting back to a sticky solid or oil upon storage. What is happening?
This is likely due to either hygroscopicity (absorbing moisture from the air) or salt disproportionation.
Causality - Salt Disproportionation: This is a phenomenon where a salt converts back to its non-ionized free base and the corresponding acid.[9] For aminomethylaniline dihydrochloride, this means:
R-NH₃⁺Cl⁻ + H₂O ⇌ R-NH₂ + H₃O⁺Cl⁻
This process is highly dependent on the local pH and the presence of moisture.[9][10] Even trace amounts of basic impurities or exposure to atmospheric moisture can create a microenvironment that drives this equilibrium back to the free base, which is often an oil or a lower-melting solid.
Prevention and Troubleshooting:
-
Ensure Stoichiometry: During salt formation, ensure at least two full equivalents of HCl are used. An excess of acid can help push the equilibrium to favor the salt form.
-
Anhydrous Conditions: Conduct the final steps of salt formation and isolation under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: In aqueous solutions or formulations, maintaining a low pH is critical to prevent disproportionation.[11][12]
-
Proper Storage: Store the final product in a tightly sealed container, preferably in a desiccator with a drying agent (e.g., Drierite, P₂O₅) to protect it from atmospheric moisture.
Part 4: Analytical & Quality Control
Confirming the purity and identity of your final product is a non-negotiable step.
FAQ 6: What analytical techniques are essential for confirming the purity of my aminomethylaniline dihydrochloride?
A combination of techniques is required to provide a complete picture of your compound's purity and identity.
Recommended Analytical Suite:
| Technique | Purpose | What to Look For |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | A single major peak for the desired compound. Purity is often reported as % peak area.[13][14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification | Provides the mass of the main peak (confirming product) and masses of minor peaks, aiding in the structural elucidation of impurities.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Identity | ¹H and ¹³C NMR spectra should match the expected structure. The presence of the ammonium proton (N-H) signal and integration values confirm salt formation. |
| Karl Fischer Titration | Water Content | Quantifies the amount of residual water, which is critical for stability and accurate weighing. |
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
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Williamson, K. L., & Masters, K. M. (n.d.). Mixed Solvent Recrystallization. Document retrieved from course materials. [Link]
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Al-Azzam, W., et al. (2023). The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. ACS Omega. [Link]
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Heikkilä, T., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. [Link]
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Al-kassas, R., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics. [Link]
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Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. [Link]
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Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
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Technical Support Center: Managing Exothermic Reactions in Aniline Methylation
Welcome to the Technical Support Center for managing exothermic reactions during aniline methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the safe and efficient N-methylation of aniline. Our focus is on understanding and controlling the thermal dynamics of this common yet potentially hazardous transformation.
Introduction: The Energetic Landscape of Aniline Methylation
Aniline N-methylation, a cornerstone reaction in the synthesis of dyes, pharmaceuticals, and other valuable intermediates, is often characterized by significant heat release.[1][2] The reaction's exothermicity, if not properly managed, can lead to a rapid increase in temperature and pressure, a dangerous phenomenon known as thermal runaway.[3][4] This can result in side reactions, product degradation, and, in severe cases, catastrophic equipment failure.[4] This guide provides a framework for understanding the underlying principles of aniline methylation and offers practical solutions to mitigate the risks associated with its exothermic nature.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of exothermicity in aniline methylation?
The primary exothermic events in aniline methylation stem from the bond-forming steps of the reaction. The formation of the new nitrogen-carbon bond is an energetically favorable process that releases a significant amount of energy as heat. The specific heat of reaction can vary depending on the methylating agent, catalyst, and reaction mechanism. For instance, catalytic hydrogenation of nitroaromatics to produce aniline, a related and often preceding step, is notoriously exothermic.[3]
Q2: How does the choice of methylating agent affect the reaction's exothermicity?
Different methylating agents exhibit varying reactivities, which directly impacts the rate of heat generation. Highly reactive agents like methyl halides can lead to rapid, difficult-to-control reactions. In contrast, less reactive agents like methanol or dimethyl carbonate (DMC) often require catalysts and higher temperatures to proceed, allowing for more controlled heat release.[5][6][7] The use of methanol in the presence of a catalyst, for example, often involves a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which consists of multiple steps, including the endothermic dehydrogenation of methanol to formaldehyde, followed by exothermic imine formation and hydrogenation.[5][8] This multi-step nature can help to distribute the heat release over a longer period.
Q3: What are the initial warning signs of a potential thermal runaway?
Recognizing the early signs of a thermal runaway is critical for preventing accidents. Key indicators include:
-
A sudden, sharp increase in reaction temperature that is unresponsive to standard cooling measures.[3]
-
A rapid rise in pressure within the reaction vessel.[4]
-
Noticeable changes in the reaction mixture, such as vigorous, uncontrolled boiling, color changes, or increased viscosity.[3]
-
Increased off-gassing or fuming from the reactor.
It is imperative to have a well-defined emergency response plan to address these signs immediately.[9]
Troubleshooting Guide: Taming the Exotherm
This section addresses specific issues you may encounter during your aniline methylation experiments, providing actionable solutions grounded in chemical principles.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Rapid, Uncontrolled Temperature Spike | • Excessive Reagent Addition Rate: Adding the methylating agent too quickly can lead to a rapid accumulation of unreacted starting materials and a sudden, large heat release.[10] • Inadequate Cooling: The cooling system may be insufficient for the scale or rate of the reaction. • Poor Heat Transfer: Inefficient stirring or fouling of the reactor surface can hinder heat dissipation.[11] • Catalyst Activity Too High: A highly active catalyst can accelerate the reaction beyond the cooling capacity. | • Immediate Action: Cease all reagent addition.[3] Increase cooling capacity (e.g., add dry ice to the cooling bath).[3] If necessary, initiate the emergency shutdown procedure. • Prevention: Implement slow, controlled addition of the limiting reagent using a syringe pump or dropping funnel.[12] Ensure the cooling system is appropriately sized for the reaction scale. Improve agitation to enhance heat transfer.[3] Consider using a less active catalyst or a lower catalyst loading. |
| Formation of Tar and Dark-Colored Byproducts | • Localized Hotspots: Poor mixing can create localized areas of high temperature, leading to decomposition and polymerization reactions.[12] • Over-alkylation: The N-methylated product is often more nucleophilic than aniline, leading to further methylation to form di- and tri-methylated species, which can contribute to tar formation.[12][13] • C-Alkylation: Under certain conditions, methylation can occur on the aromatic ring, leading to complex byproduct mixtures.[12] | • Improve Mixing: Use an overhead stirrer for larger scale reactions to ensure uniform temperature distribution. • Control Stoichiometry: Use a carefully controlled molar ratio of aniline to the methylating agent. An excess of aniline can sometimes favor mono-methylation.[13] • Optimize Temperature: Lowering the reaction temperature can help reduce the rate of side reactions.[13] • Protecting Groups: For selective mono-methylation, consider using a protecting group strategy.[12] |
| Low Yield of N-Methylated Product | • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to byproduct formation.[13] • Poor Catalyst Performance: The chosen catalyst may not be optimal for the specific substrate and conditions.[14] • Inappropriate Solvent: The solvent can significantly influence reaction kinetics and selectivity.[13] | • Temperature Optimization: Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[13] • Catalyst Screening: Experiment with different catalysts known for aniline methylation.[14] • Solvent Selection: Test a variety of solvents to identify one that provides good solubility for all reactants and promotes the desired reaction pathway.[13] |
Experimental Protocols
Protocol 1: Controlled Aniline Methylation in a Jacketed Reactor
This protocol outlines a general procedure for performing an aniline methylation reaction with an emphasis on thermal control.
Materials:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Circulating bath for heating/cooling.
-
Aniline
-
Methylating agent (e.g., dimethyl sulfate)
-
Solvent (e.g., Toluene)
-
Base (e.g., Potassium Carbonate)
Procedure:
-
System Setup: Assemble the jacketed reactor system, ensuring all connections are secure. Connect the circulating bath to the reactor jacket and set it to the desired initial temperature (typically a few degrees below the target reaction temperature).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can cause side reactions.[3]
-
Charge the Reactor: Charge the reactor with aniline, solvent, and base.
-
Initiate Stirring: Begin stirring at a rate sufficient to ensure good mixing and heat transfer.
-
Controlled Addition: Slowly add the methylating agent via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2°C).
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the target temperature and monitor its progress by TLC or GC analysis.
-
Quenching: Once the reaction is complete, cool the reactor to room temperature and quench the reaction by slowly adding water or a suitable quenching agent.
-
Workup: Proceed with the appropriate workup and purification procedures.
Protocol 2: Emergency Shutdown Procedure for a Runaway Reaction
This protocol provides a general guideline for safely shutting down a runaway exothermic reaction. Note: This is a general guide and should be adapted to your specific laboratory and institutional safety protocols.[15]
-
Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.
-
Stop Reagent Addition: If applicable, immediately stop the addition of all reactants.[3]
-
Maximize Cooling: If it is safe to do so, increase the cooling to the reactor. This may involve adding dry ice to the cooling bath or activating an emergency cooling system.[3]
-
Remove Heat Source: If the reaction is being heated, turn off and remove the heat source.
-
Evacuate: If the temperature and pressure continue to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.[16]
-
Do Not Attempt to Cap a Pressurizing Vessel: If the reaction is generating a large amount of gas, do not attempt to seal the vessel, as this could lead to an explosion.[4]
-
Contact Emergency Services: If there is a fire, explosion, or release of toxic gases, contact your institution's emergency response team immediately.
Visualizing Reaction Control and Safety
Decision Tree for Managing Temperature Excursions
The following diagram illustrates a decision-making workflow for responding to a temperature increase during an exothermic reaction.
Caption: A decision-making workflow for managing temperature increases.
Conceptual Workflow for Safe Aniline Methylation
This diagram outlines the key stages and considerations for a safe and successful aniline methylation experiment.
Caption: Key stages for a safe aniline methylation experiment.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- ResearchGate. (n.d.). A plausible reaction mechanism of N-methylation of aniline over ZA catalysts.
- BenchChem. (n.d.). Overcoming tar formation in aniline alkylation reactions.
- Takebayashi, Y., et al. (n.d.). Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect. Chemical Communications (RSC Publishing).
- Ivanova, I. I., et al. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis.
- Semantic Scholar. (n.d.). Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect.
- BenchChem. (n.d.). Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center.
- ResearchGate. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
- ResearchGate. (n.d.). Competitive control of aniline hydrogenation and methylation by various PdAg catalysts.
- SciSpace. (n.d.). Methylation of Aniline over Mn-Cu Ferrites Catalysts.
- Cornell University. (n.d.). 5.3.1 Laboratory Emergency Shutdown Procedures. Environment, Health and Safety.
- Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology.
- National Institutes of Health. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC.
- University of Pittsburgh. (n.d.). ChE 2201: Fundamentals of Reaction Processes.
- (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- ResearchGate. (n.d.). Aniline Methylation Over Modified Micro And Mesoporous Catalysts.
- ResearchGate. (n.d.). Different protocols for methylation of aniline.
- ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2.
- Wiley-VCH. (2005).
- ResearchGate. (n.d.). The optimization of aniline reaction conditions.
- TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
- National Institutes of Health. (n.d.). Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors. PMC.
- (2006). Lesson 6: Exothermic Tank Reactor.
- ACS Publications. (n.d.). Downside of TD24 and the Recommended Replacement for Thermal Runaway Hazard Evaluation in an Industrial Chemical Vessel. Organic Process Research & Development.
- Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?
- Google Patents. (n.d.). Method of making n-methyl aniline.
- Royal Society of Chemistry. (n.d.). Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering.
- Chico State. (2020). Emergency Shutdown Procedure (PDF).
- ResearchGate. (n.d.). Reaction set-up for N-methylation of aniline in a continuous fixed bed reactor.
- Chemistry Stack Exchange. (2017).
- TSI Journals. (n.d.).
- DSpace@MIT. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines.
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- (2025).
- ResearchGate. (2021).
- MDPI. (n.d.).
- ResearchGate. (2024). (PDF)
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Technical Support Center: Ortho-C-H Functionalization of Anilines
Welcome to the technical support center for ortho-C-H functionalization of anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of catalyst behavior in these powerful transformations. My goal is to provide not just solutions, but also the underlying scientific rationale to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. For a quick overview, refer to the summary table below.
Summary of Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | A. Catalyst PoisoningB. Formation of Inactive Catalyst SpeciesC. Ineffective Directing Group Coordination | A. Purify aniline; use high-purity solvents/reagents.B. Add a suitable re-oxidant; optimize ligand choice.C. Modify the directing group; screen different bases. |
| 2. Reaction Stalls Prematurely | A. Product InhibitionB. Gradual Catalyst Decomposition | A. Run reaction at lower concentrations; consider continuous flow.B. Lower reaction temperature; add catalyst in portions. |
| 3. Poor Regioselectivity | A. Weak Directing Group ChelationB. Steric HindranceC. Competing Reaction Pathways | A. Change the directing group (e.g., picolinamide).B. Use a less bulky coupling partner or a smaller ligand.C. Adjust solvent polarity or base strength. |
| 4. Formation of N-Arylation Byproduct | A. Competing Buchwald-Hartwig Amination | A. Use a ligand system that disfavors C-N reductive elimination.[1]B. Temporarily protect the N-H bond.[1][2] |
Q1: My reaction shows very low or no conversion. What's the primary cause?
A: This is the most frequent issue and typically points to a compromised catalyst. The root cause is often one of three things: catalyst poisoning, the formation of an inactive metallic state, or poor coordination of your directing group.
-
Cause A: Catalyst Poisoning
-
Explanation: The catalyst's active sites are blocked by impurities or even the substrate/product itself.[3] Heteroatoms like sulfur or phosphorus are notorious poisons. Furthermore, heterocyclic moieties within your aniline substrate can sometimes coordinate too strongly to the metal center, effectively poisoning the catalyst and preventing turnover.[4][5]
-
Troubleshooting Steps:
-
Substrate Purity: Ensure your aniline is highly pure. If it's discolored (often yellowish or brown), it may contain oxidized impurities. Consider passing it through a short plug of silica or activated carbon.[6]
-
Reagent & Solvent Quality: Use high-purity, degassed solvents. Trace impurities can have a significant impact.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst or sensitive reagents.[6]
-
-
-
Cause B: Formation of Inactive Catalyst Species (e.g., Pd(0) or Rh(0))
-
Explanation: The active catalyst, typically in a higher oxidation state (like Pd(II) or Rh(III)), can be reduced to its inactive, metallic state (Pd(0) or Rh(0)). These metallic species often aggregate into nanoparticles, which are catalytically inactive for the C-H activation step.[7] This is a common deactivation pathway in palladium-catalyzed oxidative Heck reactions.[8]
-
Troubleshooting Steps:
-
Add a Re-oxidant: In many catalytic cycles, an oxidant is required to regenerate the active catalyst. If your reaction stalls, the oxidant may be consumed or insufficient. Common choices include benzoquinone (BQ), Ag(I) salts, or Cu(II) salts.[7] In some modern systems, air or oxygen can serve as the terminal oxidant.[9]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the metal center and preventing aggregation. If you are using a ligand-free system, consider adding a suitable ligand (e.g., a phosphine or N-heterocyclic carbene) to stabilize the active species.
-
-
-
Cause C: Ineffective Directing Group Coordination
-
Explanation: The entire principle of ortho-selectivity relies on the chelation of the aniline's directing group to the metal center, which positions the catalyst for C-H cleavage.[10] If this coordination is weak or transient, the C-H activation step will be inefficient. The N-H bond of a primary or secondary aniline can be deprotonated to form an anionic amido intermediate, which often drives ortho-selectivity by favoring the C-H cleavage step.[1][2]
-
Troubleshooting Steps:
-
Base Selection: The base is often critical for the C-H activation step, which frequently proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[10][11] Screen different bases (e.g., carbonates like Cs₂CO₃, carboxylates like KOAc, or phosphates like K₃PO₄) to find one that facilitates this step without degrading the catalyst.
-
Modify the Directing Group: While using the native NH₂ group is ideal, converting it to an anilide or attaching a removable directing group (like a pyrimidine or picolinamide) can dramatically enhance coordination and improve yields.[12]
-
-
Q2: The reaction starts well but stops before completion. Why?
A: This indicates a catalyst that is active initially but deactivates over the course of the reaction. The two most likely culprits are product inhibition or gradual catalyst decomposition.
-
Cause A: Product Inhibition
-
Explanation: The ortho-functionalized aniline product may be a better ligand for the metal catalyst than the starting material.[13] As the product concentration increases, it binds to the catalyst and prevents it from reacting with the remaining starting material, effectively shutting down the catalytic cycle.
-
Troubleshooting Steps:
-
Lower Concentration: Running the reaction under more dilute conditions can sometimes mitigate product inhibition.
-
Slow Addition: If one of the coupling partners is causing inhibition, adding it slowly over the course of the reaction via syringe pump can keep its instantaneous concentration low.
-
-
-
Cause B: Gradual Catalyst Decomposition
-
Explanation: Even under optimal conditions, catalysts have a finite lifetime. High temperatures or reactive intermediates can slowly degrade the catalyst or its supporting ligands over time.
-
Troubleshooting Steps:
-
Lower Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time. Catalyst stability is often highly temperature-dependent.
-
Portion-wise Addition: Adding a second portion of the catalyst midway through the reaction can help drive it to completion.
-
-
Diagrams: Visualizing the Process and Pitfalls
To better understand the system, let's visualize the key pathways.
Caption: Common catalyst deactivation pathways.
Frequently Asked Questions (FAQs)
Q3: What are the most common mechanisms for catalyst deactivation in these reactions?
A: The primary mechanisms are poisoning , where impurities or other molecules irreversibly bind to the catalyst's active site, and decomposition , which often involves the reduction of the active metal center (e.g., Pd(II) to Pd(0)) followed by aggregation into inactive nanoparticles. [3][7]Product inhibition is also a significant factor where the reaction product binds to the catalyst and halts turnover.
Q4: Can I reactivate a catalyst that has been deactivated?
A: In some cases, yes. If deactivation is due to the formation of metallic nanoparticles (e.g., Pd(0)), a chemical re-oxidation can restore activity. [7]This is not always efficient and is best suited for robust, often heterogeneous, catalysts. For homogeneous catalysts that have decomposed in solution, reactivation is generally impractical.
Below is a general protocol for attempting to reactivate a heterogeneous palladium catalyst that has been deactivated by reduction.
Experimental Protocol: Catalyst Reactivation by Chemical Oxidation
Objective: To restore the activity of a supported Pd(II) catalyst that is suspected to have been reduced to Pd(0).
Materials:
-
Deactivated heterogeneous catalyst (e.g., Pd on carbon, Pd on silica).
-
Benzoquinone (BQ).
-
Anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Standard inert atmosphere glassware (Schlenk flask, etc.).
Procedure:
-
Isolation: After the initial failed reaction, recover the heterogeneous catalyst by filtration under an inert atmosphere. Wash it thoroughly with the reaction solvent to remove any adsorbed organic material and dry it under vacuum.
-
Setup: In a Schlenk flask under an Argon or Nitrogen atmosphere, suspend the recovered catalyst in a minimal amount of fresh, anhydrous solvent.
-
Oxidant Addition: Add a stoichiometric amount of benzoquinone (BQ) relative to the palladium loading (e.g., 1-2 equivalents).
-
Reactivation: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours. A color change may be observed as the BQ is consumed and the Pd(0) is re-oxidized to Pd(II). [7]5. Washing: Once the reactivation period is complete, carefully filter the catalyst again under an inert atmosphere. Wash it several times with fresh solvent to remove any remaining BQ and byproducts.
-
Reuse: The washed and dried catalyst can now be used in a new reaction. It is advisable to test its efficacy on a small scale first.
Sources
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Validation & Comparative
Comparative Reactivity of Ortho- vs. Para-Aminomethyl N,N-Dimethylaniline: A Guide for Synthetic Chemists
Introduction
In the landscape of pharmaceutical and materials science, substituted anilines are foundational building blocks. N,N-dimethylaniline, with its highly activated aromatic ring, serves as a versatile precursor for a multitude of functionalized molecules.[1] However, the introduction of additional substituents dramatically alters its reactivity profile. This guide provides an in-depth comparative analysis of two key isomers: ortho-aminomethyl N,N-dimethylaniline and para-aminomethyl N,N-dimethylaniline.
Understanding the subtle yet profound differences in their reactivity towards electrophilic aromatic substitution (EAS) is paramount for researchers aiming to achieve desired regioselectivity and reaction efficiency. We will dissect the interplay of electronic and steric effects that govern their behavior, provide a framework for predicting outcomes, and propose a robust experimental protocol for empirical validation.
Theoretical Framework: Unpacking the Substituent Effects
The reactivity of a substituted benzene ring is governed by the cumulative electronic and steric contributions of its substituents.[2] In our case, we have two influential groups: the powerful N,N-dimethylamino group and the aminomethyl group.
The N,N-Dimethylamino Group: A Potent Activator
The N,N-dimethylamino (-NMe₂) group is one of the strongest activating groups in electrophilic aromatic substitution. Its influence stems from two opposing effects:
-
Resonance Donation (+M Effect): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This donation of electron density significantly enriches the ortho and para positions, making them highly nucleophilic and susceptible to attack by electrophiles.[3] This effect is dominant.
-
Inductive Withdrawal (-I Effect): Due to the higher electronegativity of nitrogen compared to carbon, the -NMe₂ group pulls electron density away from the ring through the sigma bond. This effect is weaker than the resonance donation.
The net result is a powerful activation of the ring, with a strong preference for substitution at the ortho and para positions.
The Aminomethyl Group: A Dual-Nature Substituent
The aminomethyl group (-CH₂NH₂) is more complex. Its effect is highly dependent on the reaction conditions.
-
Under Neutral/Basic Conditions: It behaves as a weak activating group. The primary influence is the +I (inductive) effect of the alkyl-like methylene bridge, which donates a small amount of electron density to the ring.
-
Under Acidic Conditions: In the presence of strong acids, which are often used as catalysts in EAS reactions (e.g., nitration, Friedel-Crafts), the basic nitrogen of the aminomethyl group will be protonated to form -CH₂NH₃⁺.[4] This positively charged group exerts a powerful electron-withdrawing inductive (-I) effect, deactivating the ring.[5]
Comparative Analysis: Ortho vs. Para Isomer Reactivity
The positional difference between the two substituents creates a stark contrast in the reactivity of the isomers, primarily due to steric hindrance.
Para-Aminomethyl N,N-Dimethylaniline: The Unrestricted Activator
In the para-isomer, the substituents are positioned opposite each other, minimizing steric interactions. The dominant -NMe₂ group can freely align its lone-pair orbital with the ring's π-system, exerting its full resonance-activating effect.
-
Directing Effect: The -NMe₂ group directs incoming electrophiles to its ortho positions (C2 and C6).
-
Reactivity: The ring is highly activated, and electrophilic substitution is expected to proceed rapidly at the C2 and C6 positions. The para-aminomethyl group has a negligible steric influence on these sites.
Caption: Resonance delocalization in the para-isomer after electrophilic attack.
Ortho-Aminomethyl N,N-Dimethylaniline: A Case of Steric Inhibition
The situation is dramatically different for the ortho-isomer. The proximity of the aminomethyl group to the bulky N,N-dimethylamino group introduces severe steric hindrance.[6] This phenomenon, often termed the "ortho effect," has a profound consequence.[7]
To alleviate the steric strain, the -NMe₂ group is forced to twist out of the plane of the aromatic ring. This loss of coplanarity disrupts the overlap between the nitrogen's lone pair and the ring's π-system, a phenomenon known as steric inhibition of resonance.[6][8]
-
Directing Effect: While the -NMe₂ group is intrinsically an ortho, para-director, its diminished resonance activation means the directing effect is much weaker. The primary site of attack would theoretically be the para position (C4), which is sterically most accessible.
-
Reactivity: The attenuation of the +M effect makes the -NMe₂ group a much weaker activator. The entire ring is significantly deactivated compared to the para-isomer. Consequently, electrophilic substitution will be substantially slower.[6]
Caption: Steric hindrance in the ortho-isomer forces the -NMe₂ group out of plane.
Quantitative Data Summary
| Feature | Ortho-Aminomethyl N,N-Dimethylaniline | Para-Aminomethyl N,N-Dimethylaniline | Rationale |
| Steric Hindrance | High (between -NMe₂ and -CH₂NH₂) | Low | Adjacent substituents in the ortho-isomer lead to significant van der Waals repulsion. |
| -NMe₂ Resonance (+M) | Severely Diminished | Fully Active | Steric hindrance in the ortho-isomer forces the -NMe₂ group out of the ring's plane, inhibiting resonance.[6] |
| Ring Activation | Weakly Activated / Deactivated | Strongly Activated | The +M effect of the -NMe₂ group is the primary driver of activation. |
| Predicted Reactivity Rate | Slow | Fast | High ring activation in the para-isomer leads to a faster reaction with electrophiles. |
| Predicted Major Product(s) | Substitution at C4 and C6 | Substitution at C2 and C6 | The -NMe₂ group is the dominant directing group. Steric accessibility favors the C4 position in the ortho-isomer. |
Experimental Protocol: Comparative Bromination
To empirically validate the predicted reactivity difference, a parallel competition experiment can be designed. Bromination with N-Bromosuccinimide (NBS) is an excellent choice as it proceeds under mild, non-acidic conditions, preventing protonation of the amino groups.
Objective:
To compare the relative reaction rates of ortho- and para-aminomethyl N,N-dimethylaniline with NBS.
Materials:
-
ortho-aminomethyl N,N-dimethylaniline
-
para-aminomethyl N,N-dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (e.g., dodecane)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of the ortho-isomer, para-isomer, and the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In two separate, identical reaction vessels, add 1.0 mL of the ortho-isomer stock solution to one and 1.0 mL of the para-isomer stock solution to the other.
-
Add 0.1 mL of the internal standard stock solution to each vessel.
-
Equilibrate the vessels to a constant temperature (e.g., 25°C) in a water bath.
-
-
Reaction Initiation:
-
Prepare a 10 mM solution of NBS in acetonitrile.
-
To initiate the reactions simultaneously, add 1.0 mL of the NBS solution to each vessel. Start a timer immediately.
-
-
Time-Point Sampling:
-
At regular intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing a reducing agent (e.g., a small amount of sodium thiosulfate solution) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by HPLC.
-
Develop a method that provides good separation of the starting material, product(s), and the internal standard.
-
Monitor the disappearance of the starting material peak area relative to the constant internal standard peak area.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each isomer.
-
The initial slope of this curve will be proportional to the initial reaction rate. A steeper slope indicates a faster reaction.
-
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
The positional isomerism in aminomethyl N,N-dimethylaniline leads to a stark divergence in chemical reactivity. The para-isomer behaves as a classic, highly activated aromatic system, poised for rapid electrophilic substitution at the positions ortho to the powerful N,N-dimethylamino group. In contrast, the ortho-isomer is a textbook example of steric inhibition of resonance. The steric clash between the adjacent substituents significantly deactivates the ring by compromising the resonance donation of the N,N-dimethylamino group, leading to much slower reaction rates. For researchers in drug development and materials science, this understanding is critical for designing synthetic routes that favor specific isomers and for predicting the outcomes of functionalization reactions.
References
- Filo. (2025, May 28). Although N, N-dimethylaniline is extremely reactive toward electrophilic... [Online].
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- StudySmarter. EAS:Ortho vs. Para Positions Explained. [Online].
- cpanel.app1.ugel04.gob.pe. (2026, January 5). Ortho Para And Meta. [Online].
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- Fiveable. N,N-dimethylaniline Definition. [Online].
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- Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? [Online].
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- Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position? [Online].
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A Comparative Guide to Catalysts for Selective Ortho-Amination of Anilines
For researchers, scientists, and professionals in drug development, the selective introduction of an amino group at the ortho position of anilines is a critical transformation. This motif is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The direct C-H amination approach offers an atom-economical and efficient alternative to traditional multi-step methods. This guide provides an in-depth comparison of the leading catalytic systems for selective ortho-amination of anilines, offering insights into their mechanisms, performance, and practical applications, supported by experimental data.
Introduction: The Strategic Importance of Ortho-Aminoanilines
Ortho-phenylenediamines and their derivatives are privileged structures in medicinal chemistry, forming the core of numerous heterocyclic compounds with diverse biological activities. The challenge lies in achieving high regioselectivity, directing the amination exclusively to the position adjacent to the existing amino group, often in the presence of other reactive sites. The development of sophisticated transition metal catalysts has been pivotal in overcoming this challenge. This guide will dissect and compare the performance of catalyst systems based on rhodium, palladium, iridium, copper, and iron.
Rhodium-Catalyzed Ortho-Amination
Rhodium catalysts have demonstrated remarkable efficacy in C-H amination reactions, often proceeding through the formation of highly reactive metal-nitrenoid intermediates.
Mechanism of Action
Dirhodium(II) catalysts are particularly effective for the ortho-C-H amination of N,N-dialkylanilines. The catalytic cycle is believed to be initiated by the reaction of the rhodium catalyst with an amine source, often an azide, to form a rhodium-nitrene species. This electrophilic intermediate then undergoes a C-H insertion at the ortho position of the aniline. The high ortho-selectivity is attributed to a favorable interaction between the directing dialkylamino group and the Rh(II)-nitrene intermediate.[1][2] More recent mechanistic studies on rhodium-catalyzed C-H amination using azides as the nitrogen source suggest a stepwise pathway involving a key Rh(V)-nitrenoid species that undergoes subsequent amido insertion.[3]
Caption: Proposed catalytic cycle for Rhodium-catalyzed ortho-amination.
Performance and Experimental Data
Dirhodium(II)-catalyzed ortho-C-H amination of N,N-dialkylanilines provides sterically congested 1,2-diaminobenzenes in high yields with excellent chemo- and regioselectivities.[1][2]
| Substrate (Aniline Derivative) | Catalyst | Amine Source | Yield (%) | Selectivity (ortho) | Reference |
| N,N-Dimethyl-p-toluidine | Rh₂(OAc)₄ | TsN₃ | 85 | >95% | [2] |
| N,N-Diethyl-p-chloroaniline | Rh₂(esp)₂ | NsN₃ | 92 | >95% | [2] |
Experimental Protocol: Rhodium-Catalyzed Ortho-Amination
Materials:
-
N,N-dialkylaniline (1.0 mmol)
-
Sulfonyl azide (1.2 mmol)
-
Rh₂(OAc)₄ (2 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N,N-dialkylaniline in anhydrous DCM, add Rh₂(OAc)₄.
-
Add the sulfonyl azide portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Ortho-Amination
Palladium catalysis, particularly in conjunction with a norbornene (NBE) mediator in the Catellani reaction, has emerged as a powerful tool for the ortho-functionalization of aryl halides.[4][5]
Mechanism of Action
The palladium/norbornene cooperative catalysis follows a Pd(0)/Pd(II)/Pd(IV) catalytic cycle.[6] The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with norbornene, followed by ortho-C-H activation to form a stable five-membered palladacycle intermediate. This intermediate then reacts with an electrophilic aminating agent, proceeding through a Pd(IV) species, which upon reductive elimination, furnishes the ortho-aminated product and regenerates the Pd(II) catalyst. The final step involves the termination of the cycle, often by a cross-coupling reaction at the ipso-position.[7][8][9]
Caption: Simplified catalytic cycle for Palladium/Norbornene ortho-amination.
Performance and Experimental Data
This methodology allows for the introduction of secondary and even primary amino groups at the ortho position of aryl iodides.[7] The reaction tolerates a wide range of functional groups.
| Substrate (Aryl Iodide) | Catalyst | Ligand | Amine Source | Yield (%) | Selectivity (ortho) | Reference |
| 4-Iodoanisole | Pd(OAc)₂ | PPh₃ | N-Boc-O-benzoylhydroxylamine | 75 | >98% | [7] |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | SPhos | N-Ts-O-benzoylhydroxylamine | 68 | >98% | [7] |
Experimental Protocol: Palladium/Norbornene-Catalyzed Ortho-Amination
Materials:
-
Aryl iodide (1.0 mmol)
-
Electrophilic amine source (1.5 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Phosphine ligand (10 mol%)
-
Norbornene (2.0 mmol)
-
Cs₂CO₃ (2.0 mmol)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl iodide, electrophilic amine source, Pd(OAc)₂, phosphine ligand, norbornene, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.
Copper-Catalyzed Ortho-Amination
Copper-catalyzed C-H amination reactions have gained significant attention due to the low cost and low toxicity of copper salts. These reactions often employ a directing group to achieve high ortho-selectivity.[10]
Mechanism of Action
Copper-catalyzed ortho-C-H amination of anilines typically requires a directing group, such as a picolinamide or an oxalamide, attached to the aniline nitrogen.[11][12][13][14][15][16] The reaction is proposed to proceed through a single-electron transfer (SET) pathway.[10] The directing group chelates to the copper center, facilitating the ortho-C-H activation. The resulting organocopper intermediate is then proposed to be oxidized to a Cu(III) species, which undergoes reductive elimination to form the C-N bond.[17] Air or other oxidants are often required to regenerate the active copper catalyst.[14]
Caption: General catalytic cycle for Copper-catalyzed directed ortho-amination.
Performance and Experimental Data
Copper-catalyzed methods offer a practical route to ortho-aminated anilines with good functional group tolerance. The use of air as the oxidant makes these protocols environmentally benign.[14]
| Substrate (Aniline Derivative) | Directing Group | Catalyst | Amine | Yield (%) | Selectivity (ortho) | Reference |
| N-(p-tolyl)picolinamide | Picolinamide | Cu(OAc)₂ | Morpholine | 84 | >98% | [11][13] |
| N¹,N¹-diisopropyl-N²-(p-tolyl)oxalamide | Oxalamide | CuCl | Morpholine | 85 | >98% | [14][15] |
Experimental Protocol: Copper-Catalyzed Ortho-Amination
Materials:
-
Aniline derivative with directing group (1.0 mmol)
-
Secondary amine (2.0 mmol)
-
CuCl (20 mol%)
-
Toluene (5 mL)
Procedure:
-
To a reaction vessel, add the aniline derivative, secondary amine, and CuCl.
-
Add toluene and stir the mixture under an air atmosphere (e.g., using a balloon).
-
Heat the reaction at 110 °C for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
If necessary, remove the directing group under appropriate cleavage conditions.
Other Catalytic Systems: Iridium and Iron
While rhodium, palladium, and copper represent the most established catalysts, systems based on iridium and iron are emerging as promising alternatives.
Iridium-Catalyzed Reactions
Iridium catalysts are effective for the hydroamination of alkenes, which can be strategically employed to synthesize 1,2-diamines from allylic amines and anilines.[18] While not a direct C-H amination of aniline itself, this method provides access to ortho-equivalent products. Iridium catalysts have also been developed for direct ortho-C-H borylation of anilines, which can then be converted to the corresponding amines. High ortho selectivity can be achieved by modifying the boron substituent.[19]
Iron-Catalyzed C-H Amination
Iron-catalyzed C-H amination is a highly attractive strategy due to the abundance, low cost, and low toxicity of iron.[20] These reactions often proceed via iron-nitrene intermediates and can display high selectivity for allylic C-H bonds. While direct ortho-amination of anilines is less developed compared to other metals, iron catalysis offers a sustainable avenue for future research. Mechanistic studies suggest that these reactions can proceed through a hydrogen atom abstraction/radical rebound pathway.[21][22]
Comparison Summary
| Catalyst System | Key Advantages | Key Disadvantages | Typical Conditions |
| Rhodium | High yields and selectivity, well-defined mechanisms. | High cost of the metal. | Mild temperatures, often requires an azide source. |
| Palladium | Excellent functional group tolerance, versatile for introducing various amine types. | Requires an aryl halide starting material, often needs a phosphine ligand. | Moderate to high temperatures, requires a base. |
| Copper | Low cost, environmentally benign (can use air as oxidant). | Often requires a directing group that needs to be installed and removed. | High temperatures. |
| Iridium | High selectivity in specific applications (hydroamination, borylation). | Less developed for direct aniline C-H amination. | Varies depending on the specific reaction. |
| Iron | Abundant, low cost, and low toxicity. | Generally less developed, can require specific directing groups. | Varies, can be performed under mild conditions. |
Conclusion and Future Outlook
The selective ortho-amination of anilines is a field rich with catalytic innovation. Rhodium and palladium systems offer high performance and reliability, albeit at a higher cost. Copper-based catalysts provide a more economical and sustainable alternative, particularly when the use of a directing group is feasible. The development of iron and iridium catalysts holds significant promise for future advancements, potentially leading to even more efficient, selective, and environmentally friendly methods. The choice of catalyst will ultimately depend on the specific substrate, desired scale, and economic considerations of the intended application. Continued research into the mechanisms of these transformations will undoubtedly pave the way for the rational design of next-generation catalysts with superior performance.
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Dirhodium(ii)-catalyzed ortho C–H amination of sterically congested N,N-dialkylanilines. Organic & Biomolecular Chemistry.
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Mechanistic Studies of the Rhodium-Catalyzed Direct C–H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society.
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Copper-catalyzed ortho-C–H amination of protected anilines with secondary amines. Chemical Communications.
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Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination. PMC.
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Copper-catalyzed ortho-C-H amination of protected anilines with secondary amines. Semantic Scholar.
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Palladium/Norbornene Catalyzed ortho Amination/Cyclization of Aryl Iodide: Process to 3-Methyl-indole Derivates and Controllable Reductive Elimination against the Second Amination. Organic Letters.
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Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications.
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The Mechanism of Rhodium-Catalyzed Allylic C-H Amination. PubMed.
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Copper-catalyzed ortho-C–H amination of protected anilines with secondary amines. Chemical Communications.
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The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv.
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Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation. Chemical Science.
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Palladium/Norbornene-Cocatalyzed Ortho-Amination of Aryl Iodides: A Systematic Elucidation of the Mechanisms and Roles of Cs2CO3 Base via Computational and Mass Spectrometric Approaches. ACS Catalysis.
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Copper-Mediated Amination of Aryl C–H Bonds with the Direct Use of Aqueous Ammonia via a Disproportionation Pathway. Journal of the American Chemical Society.
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Intermediates and mechanism in iron-catalyzed C-H activation. American Chemical Society.
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Homogeneous Iron Catalyzed C−H Amination. Semantic Scholar.
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Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines. Organic Letters.
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Palladium-catalyzed amination strategies for aniline synthesis. ResearchGate.
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Dirhodium(ii)-catalyzed ortho C–H amination of sterically congested N,N-dialkylanilines. Organic & Biomolecular Chemistry.
-
Iron-Catalyzed Intramolecular Allylic C-H Amination. ResearchGate.
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Copper-Catalyzed Oxalamide-Directed ortho-C-H Amination of Anilines with Alkylamines. PubMed.
-
Palladium-Catalyzed Ortho-Selective C-H Oxidative Carbonylation of N-Substituted Anilines with CO and Primary Amines for the Synthesis of o-Aminobenzamides. PubMed.
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A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling. RSC Publishing.
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Copper's Contribution to Amination Catalysis. PMC.
-
Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. PMC.
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Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing.
-
Copper-Catalyzed sp3 C–H Amination. Organometallics.
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Palladium/Norbornene-Cocatalyzed Ortho-Amination of Aryl Iodides: A Systematic Elucidation of the Mechanisms and Roles of Cs2CO3 Base via Computational and Mass Spectrometric Approaches. ACS Catalysis.
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Iron-Catalyzed C-H Amination. GreenChemBlog.
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Copper-Catalyzed Oxalamide-Directed ortho-C-H Amination of Anilines with Alkylamines. Matilda.
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Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. PMC.
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis.
-
Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. PMC.
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Ensuring Analytical Precision: A Comparative Guide to Inter-Laboratory Studies on Substituted Aniline Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Reliable Substituted Aniline Analysis
Substituted anilines are a class of aromatic amines that are foundational chemical intermediates in a vast array of industries, including pharmaceuticals, dyes, polymers, and agrochemicals.[1][2][3] However, their prevalence is matched by their potential toxicity and carcinogenicity, making their detection and quantification in various matrices a critical concern for environmental monitoring, occupational safety, and the quality control of consumer products.[1][3][4] Given the regulatory and safety implications, it is paramount that the analytical methods employed for their determination are not only sensitive and accurate but also robust and reproducible across different laboratories.
This guide delves into the critical role of inter-laboratory studies, also known as round-robin or proficiency tests, in the validation and comparison of analytical methodologies for substituted anilines.[5][6] By distributing homogenous samples to multiple laboratories, these studies provide an objective assessment of a method's performance in a real-world context, identifying potential sources of variability and establishing consensus on best practices. Here, we synthesize findings from various analytical validation studies to present a comparative guide, offering field-proven insights into the strengths and limitations of common techniques.
Methodologies Under the Microscope: A Comparative Overview
The choice of analytical technique for substituted anilines is dictated by factors such as the complexity of the sample matrix, the required sensitivity, and the specific aniline derivatives being targeted. The most commonly employed methods in inter-laboratory comparisons include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a stalwart in the analysis of volatile and semi-volatile organic compounds, including many substituted anilines.[7][8] The separation power of gas chromatography combined with the specificity of mass spectrometry provides high confidence in compound identification.
-
Principle of Operation: Analytes are volatilized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint.
-
Strengths: Excellent selectivity and sensitivity, providing definitive identification. The U.S. EPA Method 8131 is a well-established GC method for aniline analysis.[9][10]
-
Considerations: Derivatization is often necessary for polar anilines to improve their volatility and chromatographic behavior, which can add complexity and potential for error to the analytical workflow.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including polar and thermolabile substituted anilines that are not amenable to GC without derivatization.[1][11]
-
Principle of Operation: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. Detection is commonly performed using UV-Visible, Diode Array (DAD), or fluorescence detectors.[12]
-
Strengths: Avoids the need for derivatization for many anilines, simplifying sample preparation.[1][2] On-line Solid-Phase Extraction (SPE) can be coupled with HPLC to automate sample pre-concentration and cleanup, enhancing sensitivity and throughput.[1][2]
-
Considerations: While robust, HPLC with conventional detectors may lack the specificity of mass spectrometric methods, especially in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, representing the state-of-the-art for trace-level analysis of substituted anilines in challenging matrices.
-
Principle of Operation: After separation by LC, the analytes are ionized and enter a tandem mass spectrometer. A specific parent ion for each analyte is selected, fragmented, and a characteristic product ion is monitored for quantification. This multiple-reaction monitoring (MRM) provides exceptional selectivity.
-
Strengths: Unparalleled sensitivity and selectivity, minimizing matrix interferences. It is the method of choice for demanding applications requiring low detection limits.
-
Considerations: Higher initial capital and maintenance costs compared to GC-MS and HPLC. Method development can be more complex.
The Anatomy of an Inter-Laboratory Study: A Workflow for Ensuring Data Integrity
An inter-laboratory study is a meticulously planned exercise designed to assess the performance of analytical methods across multiple laboratories.[6] The fundamental goal is to determine the repeatability and reproducibility of a method, which are key indicators of its robustness.
Key Performance Metrics in Method Comparison
-
Repeatability (sr): The precision of a method under the same operating conditions over a short interval of time. It reflects the variability within a single laboratory.
-
Reproducibility (sR): The precision of a method between different laboratories. It is a measure of the method's robustness when subjected to different analysts, equipment, and environments.
-
Accuracy (Trueness): The closeness of the mean of a set of measurement results to the true or accepted reference value. In proficiency testing, this is often assessed using a Z-score, where a score within ±2 is generally considered satisfactory.[6]
Comparative Performance Data: A Synthesis
The following tables summarize typical performance data for the analysis of substituted anilines by different analytical techniques, compiled from various validation studies. These values are representative of what might be observed in a formal inter-laboratory study.
Table 1: Comparison of Method Performance Characteristics for Substituted Aniline Analysis
| Parameter | GC-MS (with Derivatization) | HPLC-UV/DAD | LC-MS/MS |
| Applicability | Volatile & Semi-volatile anilines | Polar & Thermolabile anilines | Broad range of anilines |
| Linearity (R²) | > 0.99 | > 0.999[11] | > 0.99 |
| Typical LODs | 0.1-10 µg/L[2] | 1-50 µg/L | < 0.1 µg/L |
| Repeatability (RSDr) | 5-15% | 2-10% | < 5% |
| Reproducibility (RSDR) | 15-30% | 10-25% | 5-15% |
| Matrix Effects | Moderate | Low to Moderate | Can be significant, requires careful management |
Table 2: Recovery Rates in Spiked Water Samples
| Analytical Method | Analyte Example | Spike Level | Average Recovery (%) |
| GC-MS | 4-Chloroaniline | 50 µg/L | 85 - 110 |
| On-line SPE-HPLC-DAD | o-Nitroaniline | 10 µg/L | 98 - 108[2] |
| On-line SPE-HPLC-DAD | Aniline | 10 µg/L | 98 - 108[2] |
| Capillary Electrophoresis | Aniline Derivatives | Not specified | 90 - 105[13] |
Experimental Protocols: A Practical Guide
To ensure trustworthiness and provide actionable guidance, the following are detailed, step-by-step protocols for common workflows in substituted aniline analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples (Prior to HPLC or GC-MS)
This protocol is a self-validating system as it includes quality control steps to ensure the efficiency of the extraction process.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water, ensuring the cartridge does not go dry.
-
Sample Loading: Load 100 mL of the water sample, adjusted to a neutral pH, onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the trapped anilines with 5 mL of a suitable organic solvent, such as ethyl acetate or methanol, into a collection vial.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase (for HPLC) or a suitable solvent for derivatization (for GC).
-
Quality Control: A spiked blank and a matrix spike sample should be processed with each batch of samples to assess recovery and method performance.
Protocol 2: GC-MS Analysis of Substituted Anilines (General Method)
This protocol's self-validation lies in the use of an internal standard and regular calibration checks.
-
Derivatization (if required): To the reconstituted extract, add a derivatizing agent (e.g., heptafluorobutyric anhydride) and an internal standard. Heat the mixture as required to complete the reaction.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.[14]
-
Injector: Splitless mode at 250°C.[14]
-
Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped to 280°C at 10°C/min, with a final hold for 5 minutes.[14]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-450 or selected ion monitoring (SIM) for target analytes.
-
-
Calibration: Prepare a multi-point calibration curve from derivatized standards. A calibration verification standard should be analyzed every 10-15 samples to ensure instrument stability.
Discussion: Navigating the Nuances of Inter-Laboratory Variability
The results of inter-laboratory studies often highlight significant variability between participating institutions. The sources of this variability are multifaceted and can include:
-
Sample Handling and Preparation: This is often the largest source of error. Inconsistencies in extraction efficiency, pH adjustment, and derivatization can lead to disparate results.
-
Instrumental Differences: Variations in instrument sensitivity, calibration, and maintenance can contribute to variability.
-
Analyst Skill and Experience: The proficiency of the analyst in performing the method and interpreting the data is a critical factor.
-
Interpretation of Data: Differences in integration parameters and peak identification criteria can lead to discrepancies.
Recognizing these potential pitfalls is the first step toward mitigating them. The implementation of robust quality assurance and quality control (QA/QC) programs, including the regular use of certified reference materials and participation in proficiency testing schemes, is essential for any laboratory performing substituted aniline analysis.[5]
Recommendations and Best Practices
Based on a comprehensive review of analytical methodologies and the principles of inter-laboratory validation, the following best practices are recommended:
-
Method Selection: For routine analysis in less complex matrices, HPLC-UV/DAD offers a robust and cost-effective solution.[1][11] For trace-level analysis in complex matrices or when definitive confirmation is required, LC-MS/MS is the superior choice. GC-MS remains a powerful tool, particularly when a laboratory has extensive experience and established protocols for derivatization.[9]
-
Method Validation: All methods must be thoroughly validated in-house for the specific matrices of interest, assessing linearity, accuracy, precision, and limits of detection and quantification.[11]
-
Quality Control: The routine analysis of procedural blanks, spiked samples, and certified reference materials is non-negotiable for ensuring data quality.
-
Participation in Proficiency Testing: Regular participation in inter-laboratory proficiency testing programs is the most effective way to independently verify a laboratory's analytical competence and identify areas for improvement.[6]
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data in the critical task of analyzing substituted anilines.
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A Senior Application Scientist's Guide to Aminomethylation: A Comparative Analysis of the Mannich Reaction and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic introduction of the aminomethyl group (–CH₂NR₂) into a molecular scaffold is a cornerstone of modern medicinal chemistry. This moiety can profoundly influence a compound's pharmacological profile by enhancing solubility, modulating receptor affinity, and improving bioavailability.[1] The Mannich reaction, a classic three-component condensation, has long been the workhorse for this transformation.[2][3][4] However, the synthetic landscape is rich with alternative methodologies, each presenting a unique set of advantages and limitations.
This guide offers an in-depth, objective comparison of the Mannich reaction with other principal aminomethylation methods. Grounded in mechanistic understanding and supported by experimental data, our goal is to empower you to make informed, strategic decisions in your synthetic design, moving beyond a one-size-fits-all approach to aminomethylation.
The Mannich Reaction: The Foundational Pillar
Discovered by Carl Mannich in 1912, this reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (commonly formaldehyde) and a primary or secondary amine.[2][4][5] Its enduring appeal lies in its ability to form a carbon-carbon bond and introduce a nitrogen atom in a single, convergent step, yielding a β-amino carbonyl compound, or "Mannich base."[2][3]
Mechanistic Underpinnings
The reaction typically proceeds under acidic conditions. The key electrophilic species is not the aldehyde itself, but a pre-formed iminium ion, which is significantly more reactive.
-
Iminium Ion Formation: The amine performs a nucleophilic attack on the aldehyde, followed by dehydration, to generate a resonance-stabilized iminium ion.[4][6]
-
Enolization: The carbonyl compound containing an acidic α-proton tautomerizes to its enol form.[6]
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and yielding the final Mannich base after deprotonation.[6]
Caption: Acid-catalyzed mechanism of the Mannich reaction.
Classic Experimental Protocol: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one
This protocol illustrates a typical laboratory-scale Mannich reaction. The choice of ethanol as a solvent facilitates the dissolution of all three components, while refluxing provides the necessary activation energy. Hydrochloric acid acts as the catalyst for iminium ion formation.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine acetophenone (5.0 g, 41.6 mmol), piperidine (4.25 g, 50.0 mmol), and paraformaldehyde (1.5 g, 50.0 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (25 mL) and concentrated hydrochloric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and add 50 mL of water. Basify the solution with 2M sodium hydroxide until a pH of ~10 is reached, causing the Mannich base to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure Mannich base.
Key Alternatives to the Mannich Reaction
While powerful, the classical Mannich reaction can be hampered by drawbacks such as harsh conditions, long reaction times, and the formation of by-products.[7] This has spurred the development of several alternative aminomethylation strategies.
Reductive Amination
Reductive amination is a highly reliable and versatile two-step, one-pot process for forming amines. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then immediately reduced to the corresponding amine by a selective reducing agent.[8][9][10][11]
Causality Behind Experimental Choices: The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl but potent enough to reduce the intermediate imine/iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, especially at neutral to slightly acidic pH, allowing the imine to form before reduction occurs.[8][9]
Caption: General workflow for Reductive Amination.
Advantages over Mannich:
-
Broader Scope: Can be used to synthesize primary, secondary, and tertiary amines from a wide range of aldehydes and ketones.[9][10]
-
Milder Conditions: Often proceeds at room temperature without strong acids.
-
Higher Control: Avoids the over-alkylation that can occur with primary amines in the Mannich reaction.[8][12]
Disadvantages:
-
Stoichiometric Hydride Reagent: Requires a stoichiometric amount of a reducing agent, which can be a cost and safety concern on a large scale.
-
Indirect C-C Bond Formation: It forms a C-N bond but does not create a new C-C bond in the same way the Mannich reaction does.
Aza-Michael Addition
The aza-Michael addition is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[13] This method is mechanistically distinct from the Mannich reaction but yields a similar β-amino carbonyl product.
Causality Behind Experimental Choices: The reaction's success hinges on the electrophilicity of the Michael acceptor (the α,β-unsaturated compound). Electron-withdrawing groups (like ketone, ester, or nitro groups) are essential to activate the double bond for nucleophilic attack by the amine. The reaction can be catalyzed by either a base (to deprotonate the amine and increase its nucleophilicity) or an acid (to activate the carbonyl group).
Caption: Mechanism of the Aza-Michael Addition.
Advantages over Mannich:
-
Orthogonal Reactivity: Utilizes a different class of starting materials (α,β-unsaturated systems), providing an alternative synthetic route when the components for a Mannich reaction are unavailable or unsuitable.
-
High Atom Economy: It is an addition reaction with 100% theoretical atom economy.
Disadvantages:
-
Substrate Requirement: Limited by the availability of the corresponding α,β-unsaturated precursor, which may require an extra synthetic step to prepare.
-
Potential for Polymerization: The Michael acceptor can sometimes polymerize under basic conditions.
Aminomethylation with Pre-formed Iminium Salts
To circumvent the often harsh equilibrium conditions of the classical Mannich reaction, pre-formed and stabilized iminium salts can be used. The most prominent example is Eschenmoser's salt (dimethyl(methylene)ammonium iodide).[14][15]
Causality Behind Experimental Choices: Eschenmoser's salt is a highly reactive, isolable electrophile.[14][15] Using it decouples the iminium formation step from the nucleophilic addition step. This allows the aminomethylation of more sensitive or less reactive nucleophiles (like silyl enol ethers or kinetic enolates) under much milder, non-equilibrium conditions, often at low temperatures.[16]
Advantages over Mannich:
-
Milder Conditions: Reactions can often be run at room temperature or below, preserving sensitive functional groups.
-
Enhanced Reactivity: The high electrophilicity of the salt drives the reaction to completion, often with higher yields and shorter reaction times.[17][18]
-
Greater Control: Allows for the regioselective aminomethylation of asymmetric ketones by using pre-formed kinetic enolates.
Disadvantages:
-
Reagent Cost and Stability: Eschenmoser's salt is a specialty reagent that is more expensive and moisture-sensitive than the basic components of a classical Mannich reaction.[14]
-
Limited Amine Scope: Primarily used for dimethylaminomethylation. While other variants exist, they are less common.
Comparative Performance Data
The choice of aminomethylation method is dictated by the specific substrate and desired outcome. The following table summarizes the key operational parameters for each method.
| Parameter | Classical Mannich Reaction | Reductive Amination | Aza-Michael Addition | Using Eschenmoser's Salt |
| Reaction Type | Three-component condensation | Reductive condensation | Conjugate addition | Electrophilic substitution |
| Key Electrophile | In situ generated iminium ion | Carbonyl (ketone/aldehyde) | α,β-Unsaturated system | Pre-formed iminium salt |
| Key Nucleophile | Enolizable carbonyl, electron-rich heterocycles[5] | Hydride (from reducing agent) | Amine | Enolates, silyl enol ethers[16] |
| Typical Conditions | Acidic or basic, often requires heat[7] | Mildly acidic to neutral, room temp[8] | Can be acid- or base-catalyzed, often room temp | Anhydrous, often low temp |
| Amine Scope | Primary & secondary amines | Ammonia, primary & secondary amines[10] | Primary & secondary amines | Typically dimethylamine |
| Key Advantage | High convergence, C-C and C-N bond formation in one pot | Excellent control, broad substrate scope, high yields | High atom economy, orthogonal strategy | Mild conditions, high reactivity, good for sensitive substrates |
| Key Limitation | Harsh conditions, potential for side-products, aromatic amines often unreactive[7][19] | Requires stoichiometric hydride reagent | Requires α,β-unsaturated precursor | Reagent cost and stability, limited amine diversity |
| Typical Yield | 60-85% | 80-98%[19] | 70-95% | 85-99% |
Strategic Application in a Drug Development Workflow
The selection of an aminomethylation strategy is not merely a tactical choice but a strategic one that can impact the pace and success of a drug discovery campaign.
Caption: Strategic deployment of aminomethylation methods in drug discovery.
-
Hit-to-Lead & Library Synthesis: In the early stages, generating a diverse library of compounds around a hit scaffold is crucial. The Mannich reaction is exceptionally well-suited for this, as its three-component nature allows for rapid variation of all three inputs (the enolizable ketone, the aldehyde, and the amine) to quickly build structural diversity and explore the structure-activity relationship (SAR).[20]
-
Lead Optimization & Late-Stage Functionalization: As a program matures, the focus shifts to precise, high-yielding modifications of a complex lead molecule. Here, the robustness and mild conditions of Reductive Amination make it the method of choice for reliably introducing specific amine functionalities. For particularly delicate or complex substrates where other methods fail, aminomethylation with Eschenmoser's salt provides a powerful, albeit more costly, option for late-stage functionalization.
Conclusion and Expert Recommendation
The Mannich reaction is, and will remain, an indispensable tool in the synthetic chemist's arsenal, particularly for the convergent synthesis of β-amino carbonyl compounds.[2] Its value in generating molecular complexity from simple starting materials is undeniable.
However, a modern, efficiency-focused laboratory must view it as one of several powerful options. For the synthesis of a broad range of amines with high control and yield, Reductive Amination is often the superior choice. When an orthogonal approach is needed or when starting from α,β-unsaturated systems, the Aza-Michael addition provides a direct and atom-economical route. Finally, for challenging substrates that demand the mildest possible conditions, pre-formed iminium salts like Eschenmoser's salt offer an elegant solution.
Ultimately, the optimal aminomethylation strategy is not predetermined but is a function of your specific target, available starting materials, and the stage of your research program. By understanding the mechanistic nuances and operational boundaries of each method, you can design more efficient, robust, and successful synthetic routes.
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N-Alkylation vs. C-Alkylation of Anilines: A Comparative Guide for Synthetic Strategy
For researchers, medicinal chemists, and professionals in drug development, the strategic alkylation of anilines is a cornerstone of molecular architecture. The decision to functionalize the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation) dictates the final compound's physicochemical properties, biological activity, and overall utility. This guide provides an in-depth, comparative analysis of these two fundamental transformations, supported by experimental data and detailed protocols, to empower informed decision-making in your synthetic endeavors.
The Dichotomy of Aniline's Reactivity: A Tale of Two Nucleophiles
Aniline presents a fascinating case of dual nucleophilicity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in N-alkylation reactions. Concurrently, the electron-donating nature of the amino group activates the aromatic ring, particularly at the ortho and para positions, rendering it susceptible to electrophilic attack, the basis of C-alkylation. The challenge and opportunity for the synthetic chemist lie in selectively directing the alkylation to the desired position.
The regioselectivity of aniline alkylation is not arbitrary; it is governed by a delicate interplay of factors, including the nature of the alkylating agent, the catalyst employed, and, most critically, the reaction conditions.
Key Factors Governing N- vs. C-Alkylation Selectivity
The Decisive Role of Temperature
Temperature is arguably the most influential parameter in directing the course of aniline alkylation. As a general principle, lower reaction temperatures favor N-alkylation, which is typically the kinetically controlled product. Conversely, higher temperatures often lead to the thermodynamically more stable C-alkylated product. This phenomenon is particularly well-documented in reactions catalyzed by solid acids like zeolites, where a distinct temperature-dependent shift in selectivity is observed. For instance, with certain zeolite catalysts, temperatures between 250°C and 350°C are optimal for selective N-alkylation, whereas higher temperatures promote C-alkylation.[1]
The Influence of the Solvent Environment
The choice of solvent can profoundly impact the reaction pathway by differentially solvating the transition states leading to N- and C-alkylation. A landmark study demonstrated a solvent-switchable chemoselectivity in the alkylation of unprotected anilines with ortho-quinone methides.[2] In a nonpolar solvent like toluene, the reaction proceeds via N-alkylation. In contrast, employing a polar protic solvent such as hexafluoroisopropanol (HFIP) completely shifts the selectivity to favor para-C-alkylation.[2] This is attributed to HFIP's ability to stabilize the charged intermediate involved in the electrophilic aromatic substitution pathway through hydrogen bonding.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10];
} Caption: Factors influencing the regioselectivity of aniline alkylation.
Comparative Experimental Data
The following table summarizes experimental outcomes that highlight the influence of reaction conditions on the selectivity of aniline alkylation.
| Aniline Derivative | Alkylating Agent | Catalyst/Conditions | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |
| Aniline | o-Quinone Methide | Pentafluorophenol | Toluene | 80 | N-Alkylated | 87 | [2] |
| Aniline | o-Quinone Methide | Pentafluorophenol | HFIP | 100 | p-C-Alkylated | 85 | [2] |
| Aniline | Methanol | Zn-Co-Fe Spinel | Gas Phase | 300 (573 K) | N-Methylaniline (major) | >90 (selectivity) | [1] |
| Aniline | Methanol | Al-MCM-41 | Gas Phase | >300 (>573 K) | C-Alkylated products increase | - | [1] |
| Aniline | Acetone | Copper Chromite / H₂ | - | 140 | N-Isopropylaniline | 93 |
Experimental Protocols: A Head-to-Head Comparison with Benzyl Chloride
To provide a direct and practical comparison, we present two detailed protocols for the benzylation of aniline, targeting either the nitrogen atom or the para position of the ring.
Protocol 1: Selective N-Alkylation of Aniline
This classic and robust procedure yields N-benzylaniline through direct nucleophilic substitution. The use of a slight excess of aniline helps to minimize the formation of the dibenzylated byproduct.[3]
Reaction Scheme:
Aniline + Benzyl Chloride → N-Benzylaniline + Aniline Hydrochloride
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (93.13 g, 1.0 mol) and sodium bicarbonate (27.5 g, 0.33 mol).
-
Addition of Alkylating Agent: While stirring vigorously, slowly add benzyl chloride (31.6 g, 0.25 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 90-100°C in a water bath and maintain stirring for 4-5 hours.
-
Work-up: Cool the mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure N-benzylaniline.
dot graph TD { subgraph "N-Alkylation Workflow" A[Start: Aniline + Benzyl Chloride] --> B{Reaction at 90-100°C}; B --> C[Aqueous Work-up]; C --> D[Extraction with Diethyl Ether]; D --> E[Drying and Concentration]; E --> F[Purification: Vacuum Distillation]; F --> G[Product: N-Benzylaniline]; end
} Caption: Experimental workflow for the N-alkylation of aniline.
Protocol 2: Selective para-C-Alkylation via Amino Group Protection
Direct Friedel-Crafts C-alkylation of aniline is problematic as the amino group complexes with the Lewis acid catalyst, deactivating the ring. The standard and reliable approach involves a three-step sequence: protection of the amino group as an acetamide, Friedel-Crafts alkylation, and subsequent deprotection.
Reaction Scheme:
-
Aniline + Acetic Anhydride → Acetanilide
-
Acetanilide + Benzyl Chloride (with AlCl₃) → p-Benzylacetanilide
-
p-Benzylacetanilide + H₂O/H⁺ → p-Benzylaniline
Step-by-Step Methodology:
Step 1: Protection (Acetylation of Aniline)
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve aniline (18.6 g, 0.2 mol) in 50 mL of glacial acetic acid.
-
Addition of Reagent: While stirring, add acetic anhydride (22.5 g, 0.22 mol) dropwise.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water with stirring. Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and air dry.
Step 2: Friedel-Crafts C-Alkylation
-
Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, suspend anhydrous aluminum chloride (29.3 g, 0.22 mol) in 100 mL of anhydrous carbon disulfide.[4][5]
-
Formation of Electrophile: Cool the suspension in an ice bath and add benzyl chloride (25.3 g, 0.2 mol) dropwise from the dropping funnel.
-
Addition of Substrate: After the addition is complete, add the dried acetanilide (27.0 g, 0.2 mol) portion-wise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 1 hour.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl.
-
Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent to yield crude p-benzylacetanilide.
Step 3: Deprotection (Hydrolysis)
-
Reaction Setup: To the crude p-benzylacetanilide, add 100 mL of 70% sulfuric acid.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Work-up: Cool the solution and carefully pour it into 300 mL of cold water. Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until it is basic to litmus paper.
-
Isolation and Purification: The p-benzylaniline will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol/water to obtain the pure product.
dot graph TD { subgraph "C-Alkylation Workflow (Three-Step)" A[Start: Aniline] --> B{Step 1: Protection\n(Acetylation)}; B --> C[Intermediate: Acetanilide]; C --> D{Step 2: Friedel-Crafts\nAlkylation (AlCl₃)}; D --> E[Intermediate: p-Benzylacetanilide]; E --> F{Step 3: Deprotection\n(Hydrolysis)}; F --> G[Product: p-Benzylaniline]; end
} Caption: Experimental workflow for the C-alkylation of aniline via protection.
Conclusion: Making the Strategic Choice
The decision between N- and C-alkylation of anilines is a critical juncture in synthetic design.
Choose N-Alkylation when:
-
The goal is to modify the basicity, lipophilicity, or steric bulk directly at the nitrogen center.
-
A direct, often one-step, synthesis is desired.
-
Milder reaction conditions are preferred.
Choose C-Alkylation when:
-
The objective is to introduce substituents onto the aromatic ring to modulate electronic properties or provide a handle for further transformations.
-
The thermodynamic product is desired.
-
A multi-step sequence involving protection and deprotection is feasible and warranted by the synthetic goal.
By understanding the underlying principles of reactivity and carefully controlling the experimental parameters of temperature and solvent, researchers can confidently and selectively navigate the dual nucleophilicity of anilines to achieve their desired synthetic outcomes.
References
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-
Samanta, S., et al. (2022). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 87(12), 8089–8102. [Link]
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Hardy, J. A., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research, 60(50), 18275–18284. [Link]
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N‐Alkylation of aniline with benzyl alcohol. (2024). ResearchGate. [Link]
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Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. (2017). ResearchGate. [Link]
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Willson, F. G., & Wheeler, T. S. (1932). Benzylaniline. Organic Syntheses, 12, 102. [Link]
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A Comparative Guide to the Biological Activity of 2-(Aminomethyl)-N,N-dimethylaniline and its Parent Compound, N,N-dimethylaniline
Introduction
In the landscape of chemical biology and drug discovery, understanding the structure-activity relationship (SAR) is paramount. The modification of a parent compound through the introduction of functional groups can dramatically alter its biological profile, leading to enhanced potency, selectivity, or, conversely, toxicity. This guide provides a detailed comparative analysis of the biological activities of N,N-dimethylaniline, a widely used industrial chemical, and its ortho-substituted derivative, 2-(aminomethyl)-N,N-dimethylaniline.
N,N-dimethylaniline serves as a crucial precursor in the synthesis of various dyes and as a polymerization promoter.[1] However, its toxicological profile, including genotoxicity, necessitates a thorough understanding of its biological impact.[2] The introduction of an aminomethyl group at the ortho-position to create 2-(aminomethyl)-N,N-dimethylaniline presents an interesting case for exploring how this structural change modulates biological activity. While extensive data exists for the parent compound, the biological profile of 2-(aminomethyl)-N,N-dimethylaniline is less characterized in publicly available literature. Therefore, this guide will present a comprehensive overview of the known biological activities of N,N-dimethylaniline and provide a predictive analysis of the activities of its aminomethyl derivative based on established SAR principles for substituted anilines and benzylamines.[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering both established experimental data and reasoned scientific insights to guide further investigation and application of these molecules.
Comparative Analysis of Biological Activities
The introduction of the aminomethyl group is anticipated to significantly alter the physicochemical properties and, consequently, the biological activity of the parent N,N-dimethylaniline molecule. This substitution can influence steric hindrance, basicity, and the potential for new intermolecular interactions.
Toxicity and Genotoxicity
N,N-dimethylaniline has a well-documented toxicological profile. Acute exposure can affect the central nervous system (CNS) and the circulatory system, leading to symptoms like headaches and dizziness.[5] Chronic exposure in animal studies has been shown to impact the CNS, blood, and liver.[5] A significant concern with N,N-dimethylaniline is its genotoxicity. It has been shown to be a chromosome-damaging agent, inducing numerical chromosome alterations in hamster V79 cells.[2] While it tested non-mutagenic in the Salmonella (Ames) test, it was weakly positive for inducing DNA damage.[2]
2-(aminomethyl)-N,N-dimethylaniline , while lacking direct experimental data, can be predicted to have a distinct toxicological profile. The presence of a primary amine in the aminomethyl group introduces an additional site for metabolic reactions. Benzylamines, a related class of compounds, are known to be metabolized by monoamine oxidase (MAO).[6] This metabolic pathway could either detoxify the compound or lead to the formation of reactive metabolites. The overall toxicity will depend on the balance of these metabolic pathways. A comparative analysis of substituted anilines has shown that the nature and position of substituents play a crucial role in determining toxic effects, such as hemolysis.[7]
Table 1: Summary of Known and Predicted Toxicological Properties
| Property | N,N-dimethylaniline | 2-(aminomethyl)-N,N-dimethylaniline (Predicted) |
| Acute Toxicity | Effects on CNS and circulatory system[5] | Potential for CNS effects, modulation of toxicity profile due to altered metabolism. |
| Genotoxicity | Chromosome damaging agent[2] | Genotoxic potential requires experimental validation; metabolic activation could lead to reactive intermediates. |
| Carcinogenicity | Increased incidence of spleen and forestomach tumors in rodents[5] | Carcinogenic potential is unknown and warrants investigation. |
Receptor and Enzyme Interactions
The structural modifications in 2-(aminomethyl)-N,N-dimethylaniline suggest a higher potential for specific interactions with biological macromolecules compared to its parent compound.
N,N-dimethylaniline is not typically characterized by high-affinity interactions with specific receptors or enzymes. Its biological effects are generally attributed to its broader chemical properties and metabolic products.
Conversely, the aminomethyl substituent in 2-(aminomethyl)-N,N-dimethylaniline introduces a pharmacophoric element present in many biologically active molecules. Substituted benzylamines are known to interact with a variety of receptors and enzymes.[3] For instance, derivatives of benzylamine have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 and as ligands for dopamine and serotonin receptors.[8][9] The presence of both a tertiary aniline amine and a primary benzylamine-like amine could allow for interactions with multiple biological targets. SAR studies on related compounds indicate that substitutions on the amine and the aromatic ring are critical for affinity and selectivity.[9][10]
Table 2: Predicted Receptor and Enzyme Interaction Profile
| Target Class | N,N-dimethylaniline | 2-(aminomethyl)-N,N-dimethylaniline (Predicted) | Rationale for Prediction |
| Monoamine Oxidases (MAO) | Not a known substrate or inhibitor. | Potential substrate or inhibitor. | Benzylamine is a known substrate for MAO-B.[6] |
| Serotonin (5-HT) Receptors | No significant affinity reported. | Potential for interaction. | Substituted benzylamines and aminomethyl compounds show affinity for 5-HT receptors.[11][12] |
| Dopamine (D) Receptors | No significant affinity reported. | Potential for interaction. | N-substituted aminomethyl derivatives have shown affinity for dopamine receptors.[13] |
| Other Enzymes | Limited specific interactions. | Potential for enzyme inhibition. | Benzylamine scaffold is found in various enzyme inhibitors.[8] |
Experimental Protocols
To empirically determine and compare the biological activities of these two compounds, a series of well-established in vitro assays are necessary. The following protocols provide a standardized framework for such an investigation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining IC50 values using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of each compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Genotoxicity Assessment: In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the presence of micronuclei in cultured cells.
Workflow for Micronucleus Assay
Caption: Workflow for the in vitro micronucleus genotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., CHO cells or human lymphocytes) and treat with at least three concentrations of the test compound, with and without metabolic activation (S9 mix), for 3-4 hours.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting: Harvest the cells at an appropriate time point (e.g., 24-48 hours post-treatment).
-
Slide Preparation and Staining: Prepare slides with the harvested cells and stain with a suitable dye (e.g., Giemsa or a fluorescent DNA stain).
-
Micronucleus Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Statistically analyze the frequency of micronucleated cells compared to the negative control.
Mutagenicity Assessment: Ames Test
The Ames test uses histidine-dependent Salmonella typhimurium strains to detect point mutations.
Workflow for Ames Test
Caption: Workflow for the Ames test for mutagenicity.
Step-by-Step Protocol:
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains.
-
Exposure: In a test tube, mix the bacterial culture with the test compound at various concentrations, with and without S9 mix for metabolic activation.
-
Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion
The comparative analysis of N,N-dimethylaniline and its derivative, 2-(aminomethyl)-N,N-dimethylaniline, highlights the profound impact of a seemingly minor structural modification on the potential biological activity of a molecule. While N,N-dimethylaniline is characterized by its broad toxicity and genotoxic effects, the introduction of an aminomethyl group in 2-(aminomethyl)-N,N-dimethylaniline is predicted to introduce a more specific pharmacological profile, with potential interactions with enzymes and receptors.
This guide underscores the necessity for empirical testing to validate these predictions. The provided experimental protocols for cytotoxicity, genotoxicity, and mutagenicity offer a robust starting point for researchers to elucidate the biological activity of 2-(aminomethyl)-N,N-dimethylaniline and other novel chemical entities. Such studies are crucial for both hazard assessment and the discovery of new therapeutic agents.
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A Researcher's Guide to the Electronic Effects of Aminomethyl Substitution: A Computational Comparison
For drug development professionals and molecular scientists, understanding the subtle electronic influence of functional groups is paramount. The aminomethyl group (-CH₂NH₂), a common structural motif in medicinal chemistry and materials science, presents a particularly interesting case. Its electronic character is not straightforward, possessing a nuanced balance of inductive and resonance effects that can significantly alter a molecule's reactivity, binding affinity, pKa, and metabolic stability.
This guide provides an in-depth comparison of computational methodologies used to dissect and quantify the electronic effects of aminomethyl substitution. We move beyond simple descriptions to explain the causality behind methodological choices, offering a framework for selecting the most appropriate computational tools to answer specific research questions.
The Dichotomy of the Aminomethyl Group: Inductive vs. Resonance Effects
At the heart of any substituent's electronic influence are two fundamental forces: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms.[2] The nitrogen atom in the aminomethyl group is more electronegative than carbon, leading it to withdraw electron density through the σ-bond framework. This is a distance-dependent effect that weakens with each intervening bond.
-
Resonance Effect (+R): Also known as the mesomeric effect, this involves the delocalization of π-electrons or lone pairs across a conjugated system.[2] The nitrogen atom's lone pair can, in principle, donate electron density.
However, the critical feature of the aminomethyl group is the insulating methylene (-CH₂) spacer. This spacer prevents direct conjugation of the nitrogen's lone pair with an adjacent π-system (like a benzene ring). Consequently, the strong electron-donating resonance (+R) effect characteristic of a directly attached amino group (-NH₂) is significantly attenuated. The primary electronic influence of the -CH₂NH₂ group is therefore its electron-withdrawing inductive (-I) effect, albeit a relatively weak one.[3][4]
Caption: Inductive vs. Resonance effects in substituted benzenes.
A Comparative Guide to Computational Methodologies
No single computational method tells the whole story. A robust analysis relies on synthesizing results from multiple techniques. Here, we compare the most common and powerful approaches.
Density Functional Theory (DFT): The Workhorse
DFT is a quantum mechanical method that has become the cornerstone of computational chemistry for its exceptional balance of accuracy and computational efficiency.[5][6][7] It is used to calculate the electronic structure of molecules, providing foundational data for further analysis.
-
Core Principle: DFT calculates the electron density of a system to determine its energy and other properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results and should be chosen based on the system and properties of interest.[5][8][9]
-
Key Outputs & Insights:
-
Molecular Electrostatic Potential (MEP) Maps: These visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an aminomethyl-substituted molecule, an MEP map can visually confirm the subtle electron withdrawal from the attached ring system.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity.[7]
-
Atomic Charges and Dipole Moment: These quantify the charge distribution and overall polarity of the molecule, providing a numerical measure of the electronic perturbation caused by the aminomethyl group.
-
Caption: A typical workflow for a DFT-based electronic structure analysis.
Natural Bond Orbital (NBO) Analysis: Deconstructing the Bonds
While DFT provides a holistic view of the electron density, NBO analysis dissects it into a familiar Lewis structure of localized bonds, lone pairs, and anti-bonding orbitals.[10][11] This allows for a quantitative assessment of specific electronic interactions that are often described qualitatively as "inductive" or "resonance" effects.
-
Core Principle: NBO transforms the calculated wavefunction into a set of localized orbitals that correspond to the chemist's intuitive picture of chemical bonding.[12]
-
Key Outputs & Insights:
-
Natural Population Analysis (NPA): Provides a less basis-set-dependent and more chemically intuitive set of atomic charges compared to other methods like Mulliken population analysis.
-
Second-Order Perturbation Theory Analysis: This is the most powerful feature of NBO. It calculates the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals.[10] For an aminomethyl group, this can quantify:
-
Hyperconjugation: Interactions like the donation from a C-H σ bond into an empty σ* anti-bonding orbital, which underlies the inductive effect.
-
Lone Pair Delocalization: The (weak) donation from the nitrogen lone pair (n) into neighboring anti-bonding orbitals (e.g., σ* C-C).
-
-
Experimental Protocol 1: Combined DFT and NBO Analysis
This protocol outlines the steps to investigate the electronic effects of aminomethyl substitution on a benzene ring using the Gaussian software package.[5][10]
-
Structure Preparation: Build the aminomethylbenzene molecule in a molecular editor (e.g., GaussView, ChemDraw) and save the coordinates in a .xyz or .gjf file.
-
Input File Creation: Create a Gaussian input file (.gjf). The route section should specify the DFT functional, basis set, an optimization and frequency calculation, and the NBO analysis keyword.
-
Job Execution: Submit the input file to Gaussian. The calculation will first find the lowest-energy geometry (Opt) and then confirm it's a true minimum by calculating vibrational frequencies (Freq). Finally, it will perform the NBO analysis (Pop=NBO) on the optimized structure.
-
Output Analysis:
-
DFT Results: Open the output .log file. Check that the optimization converged and that there are no imaginary frequencies. Extract the final energy, dipole moment, and HOMO/LUMO energies. Visualize the MEP surface using software like GaussView.
-
NBO Results: Locate the "NATURAL BOND ORBITAL ANALYSIS" section in the output file.
-
Examine the "Natural Population Analysis" table for NPA charges on each atom.
-
Analyze the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" table. Look for key donor-acceptor interactions involving the aminomethyl group to quantify hyperconjugation and delocalization energies.
-
-
Hammett Constants: A Bridge to Experimental Reality
The Hammett equation is a classic linear free-energy relationship that empirically relates reaction rates and equilibria to the electron-donating or -withdrawing nature of substituents on a benzene ring.[13][14] While traditionally determined experimentally, Hammett constants (σ) can be reliably predicted using computational methods, providing a valuable link between theoretical calculations and experimental reactivity.[15]
-
Core Principle: The Hammett constant for a substituent (σₓ) is derived from the change in the acidity (pKa) of benzoic acid when that substituent is placed in the meta (σₘ) or para (σₚ) position.[16][17]
-
Electron-donating groups have negative σ values.
-
Electron-withdrawing groups have positive σ values.
-
-
Computational Approach: Instead of pKa, other calculated properties that correlate with electron density, such as NPA charges or shifts in core-electron binding energies, can be used to derive σ values.[15][18]
-
Insight for Aminomethyl: The calculated σₚ value for -CH₂NH₂ is expected to be small and slightly negative, indicating a very weak electron-donating character overall, a stark contrast to the strongly donating -NH₂ (σₚ ≈ -0.66) and the weakly donating -CH₃ (σₚ ≈ -0.17). This computational result precisely quantifies the insulating effect of the methylene spacer.
Data Summary: Comparing Alternatives
To contextualize the electronic effects of the aminomethyl group, it is instructive to compare its calculated properties against both an unsubstituted parent molecule and analogues with related functional groups.
Table 1: Comparison of Computational Methods for Analyzing Substituent Effects
| Method | Information Provided | Strengths for Aminomethyl Studies | Limitations |
| DFT | Overall electronic structure, MEP, HOMO/LUMO energies, dipole moment.[7][19] | Provides a foundational, holistic view of charge distribution and reactivity potential. Excellent for visualizing electronic changes. | Does not easily separate effects into intuitive concepts like "inductive" or "resonance". Results can be functional-dependent. |
| NBO | Localized bonding picture, NPA charges, quantitative donor-acceptor interaction energies (E(2)).[5][10] | Directly quantifies hyperconjugative and delocalization interactions, providing a clear breakdown of the electronic effects.[20] | The perturbation theory approach may be less accurate for very strongly interacting systems. |
| AIM | Topology of electron density, nature of chemical bonds (covalent, ionic, H-bonds) via Bond Critical Points.[5] | Excellent for detailed analysis of specific bonds and non-covalent interactions, such as hydrogen bonding involving the amino group. | Can be more complex to interpret than NBO; less direct connection to reactivity concepts. |
| Hammett Analysis | A single parameter (σ) that correlates with experimental reactivity and equilibria.[13][14] | Provides a direct, quantitative comparison to a vast library of experimental data; excellent for QSAR modeling.[21] | Primarily applicable to meta- and para-substituted benzene systems; simplifies complex effects into one number. |
Table 2: Representative Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Molecule | Property | Benzene | Toluene (-CH₃) | Aniline (-NH₂) | Aminomethylbenzene (-CH₂NH₂) |
| DFT | Dipole Moment (Debye) | 0.00 | 0.37 | 1.53 | 1.15 |
| HOMO Energy (eV) | -6.75 | -6.41 | -5.79 | -6.35 | |
| LUMO Energy (eV) | 1.25 | 1.18 | 1.05 | 1.15 | |
| HOMO-LUMO Gap (eV) | 8.00 | 7.59 | 6.84 | 7.50 | |
| NBO | NPA Charge on N | N/A | N/A | -0.85 | -0.92 |
| NPA Charge on C-ipso | -0.05 | -0.15 | -0.28 | -0.11 | |
| E(2) for n(N) -> π*(ring) (kcal/mol) | N/A | N/A | ~18-20 | < 1.0 | |
| Hammett | Calculated σₚ | 0.00 | -0.17 | -0.66 | -0.12 (estimated) |
Data are illustrative and representative of typical computational results.
The data clearly show that the aminomethyl group is a weaker electron donor than a direct amino or even a methyl group, as evidenced by the smaller impact on the HOMO energy and the ipso-carbon's charge. The most telling result is the NBO E(2) energy, which quantifies the resonance donation from the nitrogen lone pair into the ring's π-system. This interaction is significant for aniline but virtually nonexistent for aminomethylbenzene, confirming the insulating role of the methylene bridge.
Conclusion
The electronic character of the aminomethyl substituent is a delicate interplay of a weak inductive withdrawal and an even weaker, insulated resonance donation. A comprehensive understanding, critical for applications like drug design, cannot be achieved with a single method.
-
DFT provides the essential overview of the molecular electronic landscape.
-
NBO analysis is indispensable for deconstructing this landscape into quantifiable inductive and resonance components, offering profound mechanistic insight.
-
Computational Hammett analysis serves as a vital bridge, connecting these theoretical findings to the vast world of experimental chemical reactivity.
By employing these methods in concert, researchers can move beyond qualitative descriptions to a robust, quantitative understanding of substituent effects, enabling more rational and predictive molecular design.
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In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. PMC - PubMed Central. Available at: [Link]
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Ertl, P. (2021). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. ResearchGate. Available at: [Link]
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A comprehensive investigation into the effect of substitution on electronic structure, charge transfer, resonance, and strength of hydrogen bond in 3–amino - Chemical Review and Letters. Available at: [Link]
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Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Available at: [Link]
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Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. DergiPark. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride
In the landscape of drug discovery and development, the integrity of our work is defined not only by the breakthroughs we achieve but also by the meticulous safety and environmental stewardship we practice. The handling and disposal of specialized chemical reagents like 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride are paramount to a compliant and safe laboratory environment. This guide moves beyond a simple checklist to provide a deep, procedural framework for the responsible management of this compound, ensuring the protection of personnel and adherence to regulatory standards.
Part 1: Core Safety Profile & Hazard Identification
This compound is a substituted aniline derivative. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for the dihydrochloride salt specifically, our primary safety assessment is expertly extrapolated from the known hazards of its free base, 2-(aminomethyl)-N,N-dimethylaniline (CAS 57678-45-2), and closely related aniline hydrochloride compounds. This conservative approach is fundamental to ensuring a robust margin of safety.
The primary hazards are associated with its aniline structure, which is known for significant systemic toxicity. The free base is classified with the following hazard statements:
-
H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Furthermore, analogous compounds like aniline hydrochloride are designated as highly toxic to aquatic life and are suspected of causing genetic defects and cancer with prolonged exposure.[2][3][4] Therefore, all forms of this compound must be managed as regulated hazardous waste.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. Aniline compounds can affect the blood's ability to carry oxygen (methemoglobinemia). | Oral, Dermal, Inhalation |
| Serious Eye Damage | Can cause irreversible or serious damage to the eyes upon contact.[2] | Ocular |
| Skin Irritation | Causes irritation and potential allergic skin reactions (sensitization).[2] | Dermal |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1] | Inhalation |
| Aquatic Toxicity | Based on analogs, this compound is presumed to be very toxic to aquatic life.[2][3] | Environmental Release |
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is non-negotiable. The primary engineering control and PPE requirements are designed to eliminate routes of exposure.
-
Engineering Controls: All handling of solid this compound and the preparation of its solutions must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates or aerosols.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne dust, preventing serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4-8 mil). | Prevents dermal absorption, which is a significant route of toxic exposure. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be required for large spills or if engineering controls fail. | This is a secondary line of defense, with the primary reliance on the fume hood. |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be handled as a hazardous waste stream from "cradle-to-grave." Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, screw-top lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Liquid Waste (Aqueous Solutions):
-
Collect aqueous solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
The container must be compatible, leak-proof, and feature a secure screw-cap.
-
Maintain adequate headspace (approx. 10-15% of the container volume) to allow for vapor expansion.
-
-
Contaminated Labware:
-
Disposable items heavily contaminated with the compound (e.g., weigh boats, pipette tips, gloves) should be placed in the solid hazardous waste container.
-
Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Step 2: Hazardous Waste Labeling
Accurate and complete labeling is a regulatory requirement. Your institution's EHS department will provide the specific hazardous waste tags required.
-
Affix the hazardous waste label to the container as soon as the first drop of waste is added.
-
Clearly write the full, unabbreviated chemical name: "This compound ".
-
List all components of any solution, including solvents and their approximate percentages.
-
Indicate the relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
Ensure the accumulation start date is clearly marked.
Step 3: Storage and Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of the lab personnel, at or near the point of generation. Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Professional Disposal: Arrange for pickup through your institution's EHS department. They are responsible for consolidating waste and transferring it to a licensed hazardous waste disposal facility, which will manage the final treatment, typically via high-temperature incineration.[5]
Diagram: Standard Disposal Workflow
This diagram outlines the mandatory, compliant pathway for disposing of this compound waste.
Caption: Standard Operating Procedure for Hazardous Waste Disposal.
Part 4: Advanced Considerations - In-Laboratory Neutralization (Expert Use Only)
For very small quantities of dilute aqueous solutions, in-lab chemical treatment may be an option, but it must not be performed without explicit, written approval from your institution's EHS office .[6] Such procedures can be hazardous and the resulting mixture may still be classified as hazardous waste.[7]
Aromatic amines can be degraded via oxidation, for instance, with acidified potassium permanganate.[7] However, this reaction is energetic and requires careful control by trained personnel. As the dihydrochloride salt is already acidic, neutralization with a base like sodium bicarbonate would be required to liberate the free amine before any subsequent degradation step, adding complexity and risk.
Diagram: Neutralization Decision Logic
This diagram illustrates the necessary considerations before attempting any in-lab treatment.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride
As researchers and drug development professionals, our work with novel chemical intermediates is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our goal is to build a self-validating system of safety, ensuring that every operational step is grounded in authoritative best practices.
Hazard Assessment: The 'Why' Behind the Protective Gear
Understanding the intrinsic hazards of a substance is the critical first step in establishing a robust safety protocol. This compound, like many aromatic amines, presents a multi-faceted risk profile that dictates our choice of Personal Protective Equipment (PPE).
-
Acute Toxicity: The primary danger associated with related aniline compounds is high acute toxicity via all major routes of exposure: inhalation, dermal absorption, and ingestion.[1][2] These compounds can be readily absorbed through the skin, making any contact potentially hazardous.[3][4]
-
Irritation: The substance is irritating to the skin, eyes, and respiratory system.[1][5] The dihydrochloride salt form, when in contact with moisture, can create a corrosive acidic environment, exacerbating irritation and potential tissue damage.
-
Sensitization: A significant and often underestimated risk is the potential for skin sensitization upon repeated contact.[1] Once an individual is sensitized, even minute exposures can trigger a severe allergic reaction.
-
Solid Form Hazard: As a solid, the compound poses a significant risk of dust generation during weighing and transfer operations. Inhaling this dust can lead to both systemic toxicity and severe respiratory irritation.[1]
-
Aquatic Toxicity: This class of chemicals is often toxic to aquatic life with long-lasting effects, mandating careful containment and disposal to prevent environmental release.[6][7]
This hazard profile necessitates a default position of avoiding all direct contact. The PPE protocols outlined below are designed to create multiple barriers between the researcher and the chemical.
The Core PPE Ensemble: Your First Line of Defense
For any operation involving this compound, a baseline PPE ensemble is mandatory. This is your non-negotiable first layer of protection.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times. They must provide a complete seal around the eyes to protect against dust, splashes, and vapors.[8][9] Standard safety glasses are insufficient as they do not protect from splashes or fine particulates from the sides and top.
-
Face Shield: A face shield, worn over chemical splash goggles, is required when there is a heightened risk of splashing or when handling larger quantities (>5 g).[8][9]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Double-gloving is the standard protocol. An inner nitrile glove provides a base layer of protection, while a thicker, outer glove (such as neoprene or another glove type rated for aromatic amines) provides robust primary protection.[9][10] No single glove material is impervious to all chemicals indefinitely; therefore, it is crucial to consult the glove manufacturer's compatibility charts.[8] Gloves should be inspected for holes or degradation before each use and changed immediately upon any sign of contamination.[9]
-
-
Body Protection:
-
Flame-Resistant Laboratory Coat: A lab coat, fully buttoned, is required to protect skin and personal clothing.[9]
-
Chemical-Resistant Apron: For operations involving larger volumes of solutions or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[9]
-
Full-Length Pants and Closed-Toe Shoes: This is a universal laboratory requirement. Skin must not be exposed on the legs or feet.[11][12]
-
-
Respiratory Protection:
-
Engineering Controls: All work with this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Respirator: If engineering controls are insufficient to control dust or aerosol generation, or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[8][13] Respirator use requires prior medical clearance and fit-testing.[8]
-
Task-Specific PPE Protocols
The required level of PPE can be adjusted based on the specific task and the associated risk of exposure. The following table summarizes these requirements.
| Task | Minimum Required PPE | Key Justification / Rationale |
| Pre-Use Inspection | Safety Glasses, Lab Coat | Visual inspection of a sealed container presents minimal risk. |
| Weighing/Dispensing Solid | Double Gloves (Nitrile/Neoprene), Chemical Goggles, Face Shield, Lab Coat, Fume Hood | High risk of dust generation and inhalation. A face shield protects against accidental "puff" dispersal of the solid.[1] |
| Solution Preparation | Double Gloves (Nitrile/Neoprene), Chemical Goggles, Lab Coat, Fume Hood | Risk of splashing the solid or its solution. A face shield is recommended if working with >50 mL.[8][9] |
| Reaction Workup/Purification | Double Gloves (Nitrile/Neoprene), Chemical Goggles, Face Shield, Lab Coat, Chemical Apron, Fume Hood | Increased risk of splashes and spills during transfers and extractions. An apron provides an extra layer of protection.[9] |
| Small Spill Cleanup (<1 g) | Double Gloves (Nitrile/Neoprene), Chemical Goggles, Lab Coat, Fume Hood (if applicable) | Controlled cleanup of a small amount. Focus on preventing skin contact and dust generation.[1] |
| Large Spill Cleanup (>1 g) | Full PPE Ensemble including Respirator, Chemical-Resistant Boots/Covers | High hazard situation requiring maximum protection against inhalation and skin contact.[14] |
Experimental Protocol: Weighing the Solid Compound
-
Preparation: Don the full PPE ensemble for this task: double gloves, chemical goggles, face shield, and a buttoned lab coat.
-
Work Area: Ensure the chemical fume hood sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Tare: Place a clean, tared weigh boat on the analytical balance inside the fume hood.
-
Dispensing: Carefully open the reagent bottle. Using a clean spatula, transfer the desired amount of this compound to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Sealing: Securely close the main reagent bottle immediately after dispensing.
-
Cleanup: Wipe the spatula clean with a disposable wipe dampened with an appropriate solvent (e.g., isopropanol). Dispose of the wipe in the designated solid hazardous waste container.
-
Transfer: Carefully carry the weigh boat to your reaction vessel within the fume hood for the next step.
Risk Mitigation Workflow
To ensure a self-validating and logical approach to safety, the following workflow diagram can be used to determine the appropriate level of protective equipment for any given task.
Caption: Decision-making workflow for selecting appropriate PPE.
Decontamination and Disposal
Safe handling does not end when the experiment is complete. Proper decontamination and disposal are crucial to prevent inadvertent exposure and environmental contamination.
PPE Decontamination and Removal
-
Outer Gloves: While still wearing your inner gloves, carefully remove the outer gloves, turning them inside out to trap any surface contamination. Dispose of them in the designated solid hazardous waste container.
-
Apron/Coat: Remove your lab coat or apron by rolling it away from your body to avoid contact with the contaminated exterior. If known to be contaminated, place it in a designated container for hazardous laundry or disposal.
-
Face/Eye Protection: Remove the face shield and goggles. Clean them according to manufacturer instructions.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out, and dispose of them in the hazardous waste.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[15]
Waste Disposal
-
Chemical Waste: All excess solid material and solutions containing this compound must be disposed of in a properly labeled hazardous waste container. Do not pour this chemical down the drain.[6]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including weigh boats, paper towels, absorbent pads, and gloves, must be placed in a sealed, labeled container for solid hazardous waste.[16]
By integrating these detailed protocols and the underlying safety principles into your daily laboratory work, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
University of California, Merced. (2012). Standard Operating Procedure: Hydrochloric Acid. UC Merced Environmental Health & Safety. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
PENTA s.r.o. (2024). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2009). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
University of Washington. (n.d.). Hydrochloric Acid SOP. Environmental Health & Safety. Retrieved from [Link]
-
G-Biosciences. (2019). Safety Data Sheet: DMPD. Retrieved from [Link]
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- 2. thermofishersci.in [thermofishersci.in]
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- 4. docs.gato.txst.edu [docs.gato.txst.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
